molecular formula C8H8BrCl B169440 2-Bromo-5-chloro-1,3-dimethylbenzene CAS No. 103724-99-8

2-Bromo-5-chloro-1,3-dimethylbenzene

Cat. No.: B169440
CAS No.: 103724-99-8
M. Wt: 219.5 g/mol
InChI Key: CFMPIQSLDJXNPD-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-1,3-dimethylbenzene ( 103724-99-8) is a high-purity halogenated aromatic compound supplied for research use only. Not for human or veterinary use . With a molecular formula of C₈H₈BrCl and a molecular weight of 219.50 g/mol, this compound serves as a versatile intermediate in organic synthesis . Its structure, featuring both bromine and chlorine substituents on a dimethylbenzene ring, makes it a valuable substrate for various chemical transformations. Key applications include its use in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl derivatives, and in Buchwald-Hartwig amination to form C–N bonds with amines . The compound also undergoes electrophilic aromatic substitution, where the electron-donating methyl groups activate the ring, and nucleophilic aromatic substitution, facilitated by the electron-withdrawing halogens . Researchers utilize this compound in the development of pharmaceuticals and agrochemicals, as well as in material science for creating novel polymers with enhanced thermal stability . Its physical properties include a melting point of 22–23°C, a boiling point of 243.5±35.0 °C, and a density of 1.5±0.1 g/cm³ . Proper handling protocols are required due to potential toxicity upon inhalation, skin contact, or ingestion .

Properties

IUPAC Name

2-bromo-5-chloro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMPIQSLDJXNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415941
Record name 2-bromo-5-chloro-1,3-dimethylbenzene
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Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103724-99-8
Record name 2-bromo-5-chloro-1,3-dimethylbenzene
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Record name 2-bromo-5-chloro-1,3-dimethylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and safety information for 2-Bromo-5-chloro-1,3-dimethylbenzene, a halogenated aromatic compound with applications as an intermediate in the pharmaceutical and dye industries.

Chemical and Physical Properties

This compound, also known as 4-Chloro-2,6-dimethylphenyl bromide, is a solid or liquid at room temperature with a pale yellow appearance.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₈BrCl[2][3]
Molecular Weight 219.50 g/mol [2]
CAS Number 103724-99-8[2]
Appearance Pale yellow solid or liquid[1]
Melting Point 22-23 °C[1]
Boiling Point 95-97 °C @ 12 Torr[1]
Purity ≥98.0%[1]

Synthesis and Reactivity

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of similar brominated aromatic compounds. One such method is the decarboxylative bromination of a corresponding benzoic acid derivative. A general procedure for this type of reaction is described below.

General Experimental Protocol for Decarboxylative Bromination:

This protocol is adapted from a general method and would require optimization for the specific synthesis of this compound.

  • Reactants: A suitable starting material would be 5-chloro-2,4-dimethylbenzoic acid. The brominating agent could be N-Bromosuccinimide (NBS) or another source of electrophilic bromine.

  • Catalyst: A silver-based catalyst is often employed in Hunsdiecker-type reactions (a common decarboxylative halogenation).

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride or cyclohexane is typically used.

  • Procedure:

    • The carboxylic acid is first converted to its silver salt by reaction with a silver salt, such as silver nitrate or silver oxide.

    • The dried silver salt is then suspended in the inert solvent.

    • A stoichiometric amount of the brominating agent is added to the suspension.

    • The reaction mixture is heated to reflux, often with photochemical initiation (e.g., using a tungsten lamp), until the reaction is complete (as monitored by techniques like TLC or GC).

    • Upon completion, the reaction mixture is cooled, and the insoluble silver salts are removed by filtration.

    • The filtrate is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any remaining bromine, followed by washing with brine and drying over an anhydrous drying agent (e.g., magnesium sulfate).

    • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography.

Logical Workflow for a Proposed Synthesis:

G cluster_start Starting Material Preparation cluster_reaction Decarboxylative Bromination cluster_workup Work-up and Purification cluster_product Final Product start_acid 5-Chloro-2,4-dimethylbenzoic Acid silver_salt Silver(I) 5-chloro-2,4-dimethylbenzoate start_acid->silver_salt + Silver Nitrate reaction Reaction with Brominating Agent (e.g., N-Bromosuccinimide) in inert solvent under reflux silver_salt->reaction filtration Filtration reaction->filtration washing Aqueous Work-up filtration->washing drying Drying washing->drying evaporation Solvent Removal drying->evaporation purification Purification (Distillation/Chromatography) evaporation->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Reactivity

This compound is stable under recommended storage conditions.[2] It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products upon combustion include carbon oxides, hydrogen bromide, and hydrogen chloride.[2] The presence of bromo and chloro substituents on the aromatic ring makes it a versatile intermediate for various organic transformations, such as substitution and iodination reactions, which are crucial in the synthesis of pharmaceuticals and dyes.

Spectral Data

While the raw spectral data is not available in the searched literature, the existence of 13C NMR, GC-MS, and vapor phase IR spectra has been confirmed.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo, chloro, and methyl substituents.

  • ¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be affected by the electronegativity of the halogen substituents. A 13C NMR spectrum is available from Wiley-VCH GmbH, acquired on a Bruker WM-250 instrument.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the bromine and chlorine atoms, as well as methyl groups. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine and one chlorine atom. A GC-MS spectrum is available from John Wiley & Sons, Inc.[2]

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl groups, as well as C-Br and C-Cl stretching vibrations. A vapor phase IR spectrum is available from John Wiley & Sons, Inc.[2]

Safety and Handling

This compound is classified as a hazardous substance. The following safety precautions should be observed when handling this chemical.

Hazard StatementPrecautionary StatementPictogramReference(s)
H315: Causes skin irritationP264: Wash skin thoroughly after handling.GHS07[2]
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.GHS07[2]
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.GHS07[2]

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Applications

This compound serves as a key intermediate in the synthesis of more complex molecules. Its primary applications are in the following sectors:

  • Pharmaceutical Synthesis: It is used as a building block in the development of new active pharmaceutical ingredients (APIs).

  • Dye Industry: The presence of halogen atoms influences the color properties and stability of dyes, making this compound a valuable precursor in dye manufacturing.

Logical Relationship of Applications:

G This compound This compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Intermediate in API Synthesis Dyes Dyes This compound->Dyes Precursor for Dye Synthesis

Caption: Applications of this compound.

References

Synthesis of 2-Bromo-5-chloro-1,3-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential synthesis pathways for 2-Bromo-5-chloro-1,3-dimethylbenzene, a key intermediate in the pharmaceutical and chemical industries. Due to the absence of a single, publicly available, step-by-step protocol for this specific molecule, this document outlines the most chemically sound synthetic routes based on established principles of electrophilic aromatic substitution and analogous reactions reported in the literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 14659-58-6[1]
Molecular Formula C₈H₈BrCl[2]
Molecular Weight 219.51 g/mol [2]
Appearance Pale yellow liquid or solid[3]
Purity 98.0% min (commercial grade)[3]

Proposed Synthesis Pathways

Two primary synthetic routes are proposed for the preparation of this compound, both commencing from commercially available 1,3-dimethylbenzene (m-xylene). The selection of a specific pathway in a laboratory or industrial setting would depend on factors such as starting material availability, cost, and desired purity of the final product.

The two proposed pathways are:

  • Pathway A: Chlorination of m-xylene followed by bromination.

  • Pathway B: Bromination of m-xylene followed by chlorination.

The regioselectivity of the second halogenation step is crucial in both pathways and is governed by the directing effects of the substituents already present on the benzene ring (two methyl groups and one halogen).

Pathway A: Chlorination Followed by Bromination

This pathway involves the initial monochlorination of m-xylene to produce 5-chloro-1,3-dimethylbenzene, which is then subjected to bromination.

Pathway A m_xylene 1,3-Dimethylbenzene chloro_xylene 5-Chloro-1,3-dimethylbenzene m_xylene->chloro_xylene Chlorination (e.g., Cl₂, Lewis Acid) final_product This compound chloro_xylene->final_product Bromination (e.g., Br₂, Lewis Acid)

Caption: Pathway A for the synthesis of this compound.

The monochlorination of m-xylene typically yields a mixture of isomers, primarily 4-chloro-1,3-dimethylbenzene and 2-chloro-1,3-dimethylbenzene. However, specific reaction conditions can influence the isomer ratio. For the purpose of this synthesis, the separation of the desired 5-chloro isomer (a common, albeit minor, product) would be necessary.

Experimental Protocol (Representative):

A representative procedure for the chlorination of an aromatic compound is as follows:

  • To a stirred solution of 1,3-dimethylbenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is added.

  • The reaction mixture is cooled to a specific temperature (e.g., 0-5 °C).

  • Chlorine gas is bubbled through the solution at a controlled rate, or a liquid chlorinating agent (e.g., sulfuryl chloride) is added dropwise.

  • The reaction is monitored by a suitable technique (e.g., GC-MS or TLC).

  • Upon completion, the reaction is quenched by the addition of water or a dilute aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine.

  • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by fractional distillation or column chromatography to isolate the 5-chloro-1,3-dimethylbenzene isomer.

Quantitative Data (Illustrative):

ParameterValue
Reactants 1,3-Dimethylbenzene, Chlorine
Catalyst Iron (III) Chloride
Solvent Dichloromethane
Temperature 0-10 °C
Typical Yield Isomer distribution dependent on conditions

The directing effects of the two methyl groups (ortho, para-directing) and the chlorine atom (ortho, para-directing but deactivating) will influence the position of the incoming bromine atom. The most likely position for bromination would be ortho to one of the methyl groups and meta to the chlorine atom, yielding the desired this compound.

Experimental Protocol (Representative):

  • 5-Chloro-1,3-dimethylbenzene is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid).

  • A Lewis acid catalyst (e.g., FeBr₃ or AlBr₃) is added to the solution.

  • The mixture is cooled, and a solution of bromine in the same solvent is added dropwise with stirring.

  • The reaction is allowed to proceed at a controlled temperature until completion (monitored by GC-MS or TLC).

  • The reaction is quenched with a reducing agent solution (e.g., sodium bisulfite) to consume unreacted bromine.

  • The organic layer is separated, washed with water and brine, dried, and the solvent is evaporated.

  • The crude product is purified by recrystallization or column chromatography.

Pathway B: Bromination Followed by Chlorination

This alternative pathway involves the initial bromination of m-xylene to form 2-bromo-1,3-dimethylbenzene, followed by chlorination.

Pathway B m_xylene 1,3-Dimethylbenzene bromo_xylene 2-Bromo-1,3-dimethylbenzene m_xylene->bromo_xylene Bromination (e.g., Br₂, Lewis Acid) final_product This compound bromo_xylene->final_product Chlorination (e.g., Cl₂, Lewis Acid)

Caption: Pathway B for the synthesis of this compound.

The bromination of m-xylene is a standard electrophilic aromatic substitution. The two methyl groups will direct the incoming bromine to the ortho and para positions. The formation of 2-bromo-1,3-dimethylbenzene is a known and achievable transformation.

Experimental Protocol (Representative):

A general procedure for the bromination of m-xylene can be adapted from the literature:

  • m-Xylene is dissolved in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • A catalytic amount of a Lewis acid, typically iron(III) bromide (FeBr₃), is added.

  • The mixture is cooled in an ice bath.

  • A solution of elemental bromine (Br₂) in the same solvent is added dropwise with constant stirring.

  • The reaction progress is monitored by TLC or GC.

  • After the reaction is complete, it is quenched with a solution of sodium thiosulfate to remove excess bromine.

  • The organic layer is washed with water, a saturated solution of sodium bicarbonate, and brine.

  • The organic layer is then dried over anhydrous magnesium sulfate and the solvent is removed by rotary evaporation.

  • The crude product is purified by vacuum distillation to yield 2-bromo-1,3-dimethylbenzene.

In this step, the directing effects of the two methyl groups and the bromine atom will determine the position of chlorination. The methyl groups are activating and ortho, para-directing, while the bromine atom is deactivating but also ortho, para-directing. The chlorine atom is expected to add at the position para to the bromine and ortho to one of the methyl groups, which corresponds to the 5-position, yielding the target molecule.

Experimental Protocol (Representative):

  • 2-Bromo-1,3-dimethylbenzene is dissolved in a suitable solvent (e.g., dichloromethane).

  • A Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is added.

  • The reaction mixture is cooled, and chlorine gas is bubbled through the solution, or a chlorinating agent like sulfuryl chloride is added dropwise.

  • The reaction is monitored until the starting material is consumed.

  • Work-up involves quenching with water, separation of the organic layer, washing, drying, and solvent removal.

  • Purification of the final product, this compound, is achieved through recrystallization or column chromatography.

Logical Workflow for Synthesis Development

The following diagram illustrates the logical workflow for developing a robust synthesis protocol for this compound.

Synthesis Workflow start Define Target Molecule: This compound pathway_selection Select Synthesis Pathway (A or B) start->pathway_selection lit_review Literature Review for Analogous Reactions pathway_selection->lit_review optimization Reaction Condition Optimization lit_review->optimization synthesis Perform Synthesis optimization->synthesis analysis Product Isolation & Purification synthesis->analysis characterization Structural Characterization (NMR, MS, etc.) analysis->characterization documentation Document Protocol & Results characterization->documentation

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

2-Bromo-5-chloro-1,3-dimethylbenzene, also known as 2-Bromo-5-chloro-m-xylene, is a disubstituted benzene derivative with the chemical formula C₈H₈BrCl.[2] The benzene ring is substituted with a bromine atom at position 2, a chlorine atom at position 5, and two methyl groups at positions 1 and 3. The presence of these varied substituents on the aromatic ring leads to a specific substitution pattern that influences its electronic properties and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily based on computational predictions and information from chemical supplier databases.

PropertyValueReference
Molecular Formula C₈H₈BrCl[2]
Molecular Weight 219.51 g/mol
IUPAC Name This compound[2]
CAS Number 103724-99-8[3]
Physical Form Yellow Solid or liquid
InChI 1S/C8H8BrCl/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
InChIKey CFMPIQSLDJXNPD-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Br)C)Cl[2]

Conformational Analysis

The conformation of this compound is primarily determined by the rotation of the two methyl groups. The bulky bromine atom ortho to one of the methyl groups introduces significant steric hindrance, which is expected to influence the preferred rotational conformation of this methyl group.

Rotational Barriers of Methyl Groups

In substituted toluenes, the barrier to internal rotation of the methyl group is influenced by both steric and electronic effects. For ortho-substituted toluenes, repulsive steric interactions between the substituent and the methyl C-H bonds are a dominant factor in determining the rotational barrier.[4][5] In the case of this compound, the bromine atom at position 2 will sterically interact with the methyl group at position 1. This interaction is expected to create a significant energy barrier to rotation, favoring a conformation where the C-H bonds of the methyl group are staggered relative to the C-Br bond.

Similarly, the methyl group at position 3 will experience a lesser steric interaction with the adjacent hydrogen atom and the chlorine atom at position 5. The trend in methyl rotational barriers in ortho-halogenated toluenes increases with the size of the halogen.[6] This suggests that the rotational barrier for the methyl group at position 1, adjacent to the bromine, will be higher than that for the methyl group at position 3.

While specific experimental values for the rotational barriers in this compound are not available, theoretical calculations using methods like molecular mechanics and ab initio calculations could provide quantitative estimates.[7]

Predicted Spectroscopic Data

Based on the analysis of structurally related compounds, the expected NMR spectroscopic features for this compound can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the asymmetry of the substitution pattern, the two aromatic protons will be in different chemical environments and are expected to appear as distinct signals, likely doublets due to coupling with each other. The two methyl groups are also in non-equivalent positions and should give rise to two separate singlet signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effects of the methyl groups.

Experimental Protocols

While specific published experimental protocols for the synthesis and detailed conformational analysis of this compound are scarce, a general workflow can be proposed based on standard organic chemistry techniques.

Proposed Synthetic Workflow

A plausible synthetic route could involve the bromination of 3,5-dimethylchlorobenzene. The directing effects of the chloro and methyl groups would need to be carefully considered to achieve the desired regioselectivity. The workflow for a typical synthesis and purification process is outlined below.

G Proposed Synthetic Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A Starting Material: 3,5-dimethylchlorobenzene C Reaction in suitable solvent A->C B Brominating Agent (e.g., NBS or Br2/FeBr3) B->C D Quenching of reaction C->D Reaction completion E Extraction with organic solvent D->E F Drying and solvent removal E->F G Purification by column chromatography or distillation F->G H NMR Spectroscopy (¹H, ¹³C) G->H Purity confirmation I Mass Spectrometry G->I J Infrared Spectroscopy G->J

A proposed workflow for the synthesis and characterization.
Conformational Analysis Workflow

To experimentally determine the conformational preferences and rotational barriers, a combination of variable-temperature NMR spectroscopy and computational modeling would be employed.

G Conformational Analysis Workflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling A Purified 2-Bromo-5-chloro- 1,3-dimethylbenzene B Variable-Temperature NMR Spectroscopy A->B E Molecular Mechanics (MM) and/or Density Functional Theory (DFT) calculations A->E C Analysis of spectral changes (line broadening, coalescence) B->C D Determination of rotational energy barriers (ΔG‡) C->D H Comparison and validation of experimental and computational results D->H F Potential energy surface scan for methyl group rotation E->F G Calculation of rotational energy barriers and stable conformers F->G G->H

A logical workflow for conformational analysis.

Conclusion

This compound is a valuable chemical intermediate whose molecular conformation is dictated by the steric interactions of its substituents, particularly the ortho-bromine atom and the adjacent methyl group. While detailed experimental structural data is not currently available, this guide provides a theoretical framework for understanding its conformational preferences based on established principles and data from related compounds. The proposed experimental and computational workflows offer a roadmap for future studies to elucidate the precise structural and dynamic properties of this molecule, which could be crucial for optimizing its use in synthetic applications and for predicting the properties of its derivatives.

References

Technical Guide: Physicochemical Properties of 2-Bromo-5-chloro-1,3-dimethylbenzene (CAS 103724-99-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound with CAS number 103724-99-8, identified as 2-Bromo-5-chloro-1,3-dimethylbenzene. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Compound Identification

IUPAC Name: this compound[1]

Synonyms: 4-Chloro-2,6-dimethylbromobenzene, 2-Bromo-5-chloro-m-xylene, 4-Chloro-2,6-dimethylphenyl bromide[1][2]

Molecular Structure:

Synthesis_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Workup & Purification start 4-chloro-2,6-dimethylaniline diazonium 4-chloro-2,6-dimethylbenzenediazonium bromide start->diazonium  0-5 °C reagents1 NaNO₂, aq. HBr reagents1->diazonium product This compound diazonium->product  Heat reagents2 CuBr reagents2->product extraction Extraction product->extraction washing Washing extraction->washing drying Drying washing->drying purification Distillation/Chromatography drying->purification final_product Pure Product purification->final_product Melting_Point_Workflow A Sample Preparation: Dry, powdered sample is packed into a capillary tube (2-3 mm height). B Apparatus Setup: Capillary tube is placed in a melting point apparatus. A->B C Heating: The sample is heated at a controlled rate. B->C D Observation: The temperature range from the first sign of melting to complete liquefaction is observed. C->D E Data Recording: The melting point range is recorded. D->E Boiling_Point_Workflow A Apparatus Setup: A distillation apparatus is assembled with the sample in the distilling flask. B Heating: The liquid is heated to its boiling point. A->B C Vaporization & Condensation: Vapor rises, surrounds the thermometer bulb, and is then condensed. B->C D Temperature Reading: The stable temperature of the vapor is recorded as the boiling point. C->D Density_Measurement_Workflow A Weigh empty pycnometer (m1). B Fill pycnometer with the sample and weigh (m2). A->B D Calculate the mass of the sample (m = m2 - m1). B->D C Determine the volume of the pycnometer (V) using a reference liquid of known density. E Calculate the density (ρ = m/V). C->E D->E

References

Technical Guide: Physicochemical Properties of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-1,3-dimethylbenzene is a halogenated aromatic compound with significant applications as an intermediate in organic synthesis.[1] Its utility is particularly notable in the pharmaceutical and dye industries, where its distinct molecular structure serves as a versatile building block for more complex molecules.[1] This document provides a detailed overview of the molecular weight of this compound, a fundamental parameter for stoichiometric calculations in synthesis and for analytical characterization.

Molecular Identity and Structure

The chemical identity of this compound is established by its molecular formula and structural arrangement.

  • Chemical Name: this compound[2]

  • Synonym: 4-Chloro-2,6-dimethylphenyl bromide[3]

  • CAS Number: 103724-99-8[2][3]

  • Molecular Formula: C₈H₈BrCl[2][3][4][5]

The structural formula, illustrating the connectivity of atoms, is depicted in the diagram below.

Caption: 2D structure of this compound.

Molecular Weight

The molecular weight is a critical piece of data for any chemical compound. Below is a summary of the reported and calculated molecular weight for this compound.

Data PointValue ( g/mol )Source
Reported Molecular Weight219.508[4]
Reported Molecular Weight219.50[2][3]
Reported Molecular Weight219.51
Calculated Molecular Weight 219.506 See Section 3.1
Calculation of Molecular Weight

The molecular weight was calculated using the molecular formula C₈H₈BrCl and the standard atomic weights of the constituent elements.

The calculation is as follows:

  • Carbon (C): 8 atoms × 12.011 u/atom = 96.088 u

  • Hydrogen (H): 8 atoms × 1.008 u/atom = 8.064 u[6][7][8]

  • Bromine (Br): 1 atom × 79.904 u/atom = 79.904 u[9][10][11][12]

  • Chlorine (Cl): 1 atom × 35.45 u/atom = 35.45 u[13][14][15][16]

Total Molecular Weight = 96.088 + 8.064 + 79.904 + 35.45 = 219.506 g/mol

The slight variations in reported values can be attributed to differences in the atomic weight values used for the calculation.

Experimental Protocols

The determination of the molecular weight of a novel or synthesized compound typically involves mass spectrometry. This technique provides a highly accurate mass-to-charge ratio, from which the molecular weight can be determined. While specific experimental protocols for this particular compound are not detailed in the cited literature, a general workflow for such a determination is outlined below.

G General Workflow for Molecular Weight Determination cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent injection Sample Injection dissolve->injection Introduction ionization Ionization injection->ionization separation Mass Separation ionization->separation detection Detection separation->detection spectrum Generate Mass Spectrum detection->spectrum peak Identify Molecular Ion Peak spectrum->peak mw Determine Molecular Weight peak->mw

Caption: Generalized workflow for molecular weight determination via mass spectrometry.

References

An In-depth Technical Guide to 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-5-chloro-1,3-dimethylbenzene, a versatile intermediate in organic synthesis. The information herein is intended to support research and development activities in medicinal chemistry and materials science.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure consists of a benzene ring substituted with two methyl groups at positions 1 and 3, a bromine atom at position 2, and a chlorine atom at position 5.

Synonyms: 2-Bromo-5-chloro-m-xylene, 4-Chloro-2,6-dimethylbromobenzene.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing chemical reactions and for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₈BrClPubChem
Molecular Weight 219.50 g/mol PubChem
Appearance Pale yellow solid or liquidSigma-Aldrich
Melting Point 22-23 °CChemsrc
Boiling Point 95-97 °C @ 12 TorrGM Chemical
Density 1.5±0.1 g/cm³Chemsrc
CAS Number 103724-99-8PubChem

Role in Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical, dye, and pesticide industries.[2] The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the aromatic ring allows for selective functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine atom is generally more reactive in such reactions, enabling the sequential introduction of different substituents.

Representative Experimental Protocol: Synthesis

Reaction: Halogenation of 5-chloro-1,3-dimethylbenzene.

Materials:

  • 5-chloro-1,3-dimethylbenzene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Benzoyl peroxide (initiator)

  • Stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-1,3-dimethylbenzene in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity.

Potential Metabolic Pathway

Specific metabolic pathways for this compound are not detailed in the available literature. However, the metabolism of xylenes, in general, involves oxidation of the methyl groups.[4][5] It is plausible that this substituted xylene would follow a similar metabolic fate. The primary mechanism involves oxidation to methylbenzoic acid, which is then conjugated with glycine to form methylhippuric acid and excreted in the urine.[5]

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Oxidized_Intermediate Oxidized Intermediate (Methylbenzoic acid derivative) This compound->Oxidized_Intermediate Oxidation of methyl group Conjugated_Product Conjugated Product (Methylhippuric acid derivative) Oxidized_Intermediate->Conjugated_Product Glycine conjugation Excretion Excretion Conjugated_Product->Excretion

Caption: Plausible metabolic pathway of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It may cause skin and eye irritation.[6] Use in a well-ventilated area or a fume hood is recommended. Personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Navigating the Synthesis Landscape: A Technical Guide to 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-1,3-dimethylbenzene is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in the synthesis of more complex molecules. Its utility is primarily found in the fields of pharmaceutical development and dye synthesis, where the bromine and chlorine substituents offer reactive sites for various coupling and substitution reactions. This technical guide provides a comprehensive overview of its known properties, common synonyms, and representative experimental protocols for its application in organic synthesis. While specific, detailed experimental data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates from well-established methodologies for structurally similar compounds.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₈H₈BrCl[1][2]
Molecular Weight 219.51 g/mol [1]
CAS Number 103724-99-8[1]
Appearance Pale yellow solid or liquid
Melting Point 22-23 °CN/A
Boiling Point 95-97 °C @ 12 TorrN/A
Purity Typically ≥98%

Common Synonyms

For clarity and comprehensive literature searching, a list of common synonyms for this compound is provided in Table 2.

SynonymReference
2-Bromo-5-chloro-m-xylene[1]
4-Chloro-2,6-dimethylphenyl bromideN/A
1-Bromo-4-chloro-2,6-dimethylbenzene[1]
4-Chloro-2,6-dimethylbromobenzene[1]

Reactivity and Synthetic Applications

The bromine atom in this compound is the more reactive site for common cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This chemoselectivity allows for its use in a variety of synthetic transformations.

Representative Experimental Protocols

The following protocols are generalized procedures for reactions in which this compound could be utilized. These are based on standard methodologies for similar aryl halides and should be optimized for specific substrates and desired outcomes.

1. Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a powerful method for the formation of C-C bonds, often used to synthesize biaryl compounds which are common motifs in pharmaceuticals.

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

2. Grignard Reagent Formation and Reaction

Grignard reagents are strong nucleophiles used to form new C-C bonds by reacting with electrophiles such as aldehydes, ketones, or esters.

Objective: To form the Grignard reagent of this compound and react it with an electrophile.

Materials:

  • This compound

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Initiator (e.g., a small crystal of iodine)

  • Electrophile (e.g., an aldehyde or ketone)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place the magnesium turnings and the iodine crystal in the reaction flask.

  • Add a small amount of the anhydrous solvent.

  • Prepare a solution of this compound in the anhydrous solvent in a dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and/or gentle reflux).

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

  • Cool the Grignard reagent in an ice bath and slowly add a solution of the electrophile in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or distillation).

Visualizing Synthetic Pathways

While no specific biological signaling pathways involving this compound are documented, its role as a synthetic intermediate can be visualized. The following diagram illustrates a general workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants (Aryl Halide, Boronic Acid, Base) Catalyst Add Pd Catalyst & Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Heat Heat to 80-100°C Inert->Heat Stir Stir for 12-24h Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify FinalProduct Final Product Purify->FinalProduct Characterize (NMR, MS)

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The following diagram illustrates a logical relationship in a typical Grignard reaction sequence.

Grignard_Reaction_Logic ArylBromide 2-Bromo-5-chloro- 1,3-dimethylbenzene Grignard Grignard Reagent (Ar-MgBr) ArylBromide->Grignard Mg Magnesium (Mg) in Anhydrous Ether Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Intermediate FinalProduct Final Product (e.g., Alcohol) Intermediate->FinalProduct Workup Aqueous Workup (e.g., NH4Cl) Workup->FinalProduct

Caption: Logical flow of a Grignard reaction.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis. While detailed, peer-reviewed experimental protocols specifically for this compound are not abundant, its reactivity can be reliably predicted based on the well-established chemistry of similar aryl halides. The representative protocols and synthetic pathway diagrams provided in this guide offer a solid foundation for researchers to incorporate this compound into their synthetic strategies for the development of novel molecules in the pharmaceutical and materials science sectors. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a controlled laboratory setting.

References

An In-depth Technical Guide to the Spectral Data Interpretation of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 2-Bromo-5-chloro-1,3-dimethylbenzene, a substituted aromatic compound relevant in various fields of chemical research and development. The interpretation of its Mass Spectrometry, ¹³C NMR, ¹H NMR, and Infrared (IR) spectra is crucial for its unambiguous identification and characterization.

Molecular Structure and Predicted Spectral Summary

This compound (C₈H₈BrCl) is a disubstituted m-xylene with a molecular weight of approximately 219.50 g/mol .[1] The presence of bromine and chlorine isotopes will lead to characteristic isotopic patterns in the mass spectrum. The dissymmetry of the molecule will result in distinct signals for each carbon and proton in the NMR spectra.

The following sections provide a detailed interpretation of the predicted spectral data for this molecule, summarized in the tables below.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
2 x Ar-CH₃~2.4Singlet6H
Ar-H~7.0 - 7.3Singlet2H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (ppm)
2 x Ar-CH₃~20 - 25
Ar-C (quaternary, attached to Br)~120 - 125
Ar-CH~128 - 132
Ar-C (quaternary, attached to Cl)~133 - 137
Ar-C (quaternary, attached to CH₃)~138 - 142

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
218/220/222Molecular ion peak cluster [M]⁺, [M+2]⁺, [M+4]⁺
203/205/207[M - CH₃]⁺
138/140[M - Br]⁺
123[M - Br - CH₃]⁺

Table 4: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretch
2975-2850Aliphatic C-H stretch (from CH₃)
1600-1450Aromatic C=C ring stretch
850-750C-H out-of-plane bending (aromatic substitution pattern)
800-600C-Cl stretch
650-550C-Br stretch

Detailed Spectral Interpretation

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic molecular ion peak cluster due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in peaks at m/z 218 (C₈H₈⁷⁹Br³⁵Cl), 220 (C₈H₈⁸¹Br³⁵Cl and C₈H₈⁷⁹Br³⁷Cl), and 222 (C₈H₈⁸¹Br³⁷Cl). The relative intensities of these peaks will be approximately 3:4:1.

Fragmentation will likely involve the loss of a methyl group (-15 amu) leading to a fragment ion cluster around m/z 203/205/207. Another significant fragmentation pathway could be the loss of the bromine atom (-79 or -81 amu) resulting in a fragment ion at m/z 138/140, or the subsequent loss of a methyl group to give an ion at m/z 123.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to be relatively simple. Due to the plane of symmetry bisecting the C-Cl bond and the bromine atom, the two methyl groups are chemically equivalent and will appear as a single sharp peak with an integration value of 6H, likely in the region of 2.4 ppm. The two aromatic protons are also chemically equivalent and will appear as a singlet with an integration of 2H, expected to be in the range of 7.0-7.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show more complexity due to the lower symmetry from a carbon perspective. Six distinct signals are expected:

  • Methyl Carbons: The two equivalent methyl carbons will produce a single signal in the aliphatic region, around 20-25 ppm.

  • Aromatic Carbons:

    • The two quaternary carbons attached to the methyl groups will be equivalent and show a signal around 138-142 ppm.

    • The quaternary carbon bonded to the bromine atom is expected around 120-125 ppm.

    • The quaternary carbon bonded to the chlorine atom is predicted to be further downfield, around 133-137 ppm.

    • The two equivalent aromatic carbons bonded to hydrogen will appear in the range of 128-132 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for a substituted aromatic compound. Key expected peaks include:

  • Aromatic C-H stretching: Weak to medium bands in the 3100-3000 cm⁻¹ region.

  • Aliphatic C-H stretching: Medium to strong bands from the methyl groups between 2975-2850 cm⁻¹.

  • Aromatic C=C stretching: Two or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

  • C-H out-of-plane bending: Strong absorptions in the 850-750 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene ring.

  • C-Cl and C-Br stretching: These will appear in the fingerprint region, with the C-Cl stretch typically in the 800-600 cm⁻¹ range and the C-Br stretch at lower wavenumbers, generally between 650-550 cm⁻¹.

Experimental Protocols

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

  • Analysis: The sample is introduced into the ion source, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified solid is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse experiment is performed to acquire the ¹H spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the protons to remove C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Analysis: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then placed on the crystal, and a pressure arm is applied to ensure good contact. The IR beam is directed into the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations.

  • Data Acquisition: The detector measures the attenuated IR beam, and the instrument's software performs a Fourier transform to generate the IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of the Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectral data.

Spectral_Interpretation_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR Infrared Spectroscopy MS Acquire Mass Spectrum M_ion Identify Molecular Ion Cluster (m/z 218, 220, 222) MS->M_ion Isotopic Pattern Frag Analyze Fragmentation Pattern ([M-CH3]+, [M-Br]+) M_ion->Frag Formula Confirm Molecular Formula (C8H8BrCl) Frag->Formula Structure Proposed Structure: This compound Formula->Structure H1_NMR Acquire 1H NMR H1_Signals Analyze 1H Signals (2 singlets: 6H, 2H) H1_NMR->H1_Signals C13_NMR Acquire 13C NMR C13_Signals Analyze 13C Signals (6 distinct carbons) C13_NMR->C13_Signals Connectivity Determine Connectivity and Symmetry H1_Signals->Connectivity C13_Signals->Connectivity Connectivity->Structure IR Acquire IR Spectrum Func_Groups Identify Functional Groups (Aromatic C-H, Aliphatic C-H, C=C, C-Cl, C-Br) IR->Func_Groups Func_Groups->Structure

Logical workflow for spectral data interpretation.

References

An In-depth Technical Guide to the Reactivity of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-1,3-dimethylbenzene is a polysubstituted aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring two methyl groups, a bromine atom, and a chlorine atom on the benzene ring, offers a range of possibilities for selective functionalization. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its applications in cross-coupling chemistry and the formation of organometallic intermediates. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2-Bromo-5-chloro-m-xylene, 4-Chloro-2,6-dimethylbromobenzene[1]
CAS Number 103724-99-8[1]
Molecular Formula C₈H₈BrCl[1]
Molecular Weight 219.51 g/mol
Appearance Yellow solid or liquid
Purity 98%
Storage Temperature Room Temperature

Core Reactivity and Key Transformations

The reactivity of this compound is primarily dictated by the presence of the bromo and chloro substituents on the aromatic ring. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many common transformations, allowing for selective functionalization. The two methyl groups introduce steric hindrance and have a modest electronic effect on the reactivity of the adjacent halogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. Due to the higher reactivity of the C-Br bond, this compound can be selectively coupled at the 2-position.

Reaction Scheme:

Suzuki_Coupling reac1 This compound reagents Pd Catalyst Base reac1->reagents reac2 R-B(OH)₂ reac2->reagents prod 2-Aryl-5-chloro-1,3-dimethylbenzene reagents->prod Buchwald_Hartwig_Amination reac1 This compound reagents Pd Catalyst Ligand Base reac1->reagents reac2 R¹R²NH reac2->reagents prod N-(4-chloro-2,6-dimethylphenyl)amine reagents->prod Grignard_Formation reac This compound reagents Mg THF or Et₂O reac->reagents prod (4-chloro-2,6-dimethylphenyl)magnesium bromide reagents->prod Lithium_Halogen_Exchange reac This compound reagents n-BuLi or t-BuLi THF or Et₂O, -78 °C reac->reagents prod (4-chloro-2,6-dimethylphenyl)lithium reagents->prod Synthetic_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_grignard Grignard Reaction start This compound suzuki Reaction with R-B(OH)₂ start->suzuki buchwald Reaction with R¹R²NH start->buchwald grignard_formation Formation of Grignard Reagent start->grignard_formation prod_suzuki 2-Aryl-5-chloro-1,3-dimethylbenzene suzuki->prod_suzuki prod_buchwald N-(4-chloro-2,6-dimethylphenyl)amine buchwald->prod_buchwald grignard_reaction Reaction with Electrophile (E) grignard_formation->grignard_reaction prod_grignard 2-E-5-chloro-1,3-dimethylbenzene grignard_reaction->prod_grignard

References

2-Bromo-5-chloro-1,3-dimethylbenzene: A Technical Guide to Safety, Handling, and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and hazard information for 2-Bromo-5-chloro-1,3-dimethylbenzene (CAS No. 103724-99-8). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the risks associated with this compound and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₈BrClPubChem[1]
Molecular Weight 219.50 g/mol PubChem[1]
Appearance Pale yellow solid or liquidGM Chemical[2]
Melting Point 22-23 °CGM Chemical[2]
Boiling Point 95-97 °C @ 12 TorrGM Chemical[2]
Purity 98.00% minGM Chemical[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classifications and associated hazard statements.

GHS ClassificationHazard StatementSource
Skin Irritation (Category 2)H315: Causes skin irritationAK Scientific, Inc.[3]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationAK Scientific, Inc.[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationAK Scientific, Inc.[3]
Skin Sensitization (Category 1B)H317: May cause an allergic skin reactionPubChem[1]
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic lifePubChem[1]
Hazardous to the aquatic environment, long-term hazard (Category 1)H410: Very toxic to aquatic life with long lasting effectsPubChem[1]

Signal Word: Warning[3]

Hazard Pictograms:

  • GHS07: Exclamation Mark

  • GHS09: Environment

Toxicological Information

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[3]

Symptoms of Exposure:

  • Skin Contact: May result in inflammation, itching, scaling, reddening, blistering, pain, or dryness.[3]

  • Eye Contact: May cause redness, pain, or severe eye damage. Inflammation of the eye is characterized by redness, watering, and itching.[3]

  • Inhalation: May lead to irritation of the lungs and respiratory system. Overexposure could result in serious illness.[3]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

AspectRecommendationSource
Handling Handle only in a well-ventilated area or a chemical fume hood.[4][5] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.[3]AK Scientific, Inc.[3], Chemsrc[4], Benchchem[5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[3] Keep container tightly closed.[3] Store locked up.[3]AK Scientific, Inc.[3]
Incompatible Materials Strong oxidizing agents.Chemsrc[4]
Conditions to Avoid Heat, flames, and sparks.[4]Chemsrc[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE TypeSpecificationSource
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.Fisher Scientific[6]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. A chemically resistant apron or lab coat is recommended.Benchchem[5], Fisher Scientific[6]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors. For high-concentration exposures, a self-contained breathing apparatus (SCBA) may be necessary.Benchchem[5]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

Emergency SituationProcedureSource
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice/attention.AK Scientific, Inc.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.AK Scientific, Inc.[3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.AK Scientific, Inc.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.AK Scientific, Inc.[3]
Fire Fighting Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Wear a self-contained breathing apparatus and full protective gear.AK Scientific, Inc.[3]
Accidental Release Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal. Do not let the product enter drains.AK Scientific, Inc.[3]

Experimental Protocols

Specific experimental protocols for the safety and hazard assessment of this compound are not publicly available. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for testing chemical substances. These include:

  • OECD Guideline for the Testing of Chemicals, Section 404: Acute Dermal Irritation/Corrosion.

  • OECD Guideline for the Testing of Chemicals, Section 405: Acute Eye Irritation/Corrosion.

  • OECD Guideline for the Testing of Chemicals, Section 402: Acute Dermal Toxicity.

  • OECD Guideline for the Testing of Chemicals, Section 403: Acute Inhalation Toxicity.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Halogenated organic waste should be collected separately from non-halogenated waste.[5]

Hazard Response Workflow

The following diagram illustrates a generalized workflow for responding to a hazardous chemical incident.

HazardResponse Incident Hazardous Incident Occurs (Spill, Exposure, Fire) Assess Assess the Situation (Identify Chemical, Scope of Incident) Incident->Assess Immediate Action Evacuate Evacuate Immediate Area Assess->Evacuate Notify Notify Emergency Personnel (Supervisor, EHS, 911) Assess->Notify FirstAid Provide First Aid (as per SDS) Assess->FirstAid If Exposure SpillControl Control the Spill (if safe to do so) Assess->SpillControl If Spill FireControl Extinguish Fire (if trained and safe) Assess->FireControl If Fire Decontaminate Decontaminate Personnel and Area FirstAid->Decontaminate SpillControl->Decontaminate FireControl->Decontaminate WasteDisposal Dispose of Hazardous Waste Decontaminate->WasteDisposal Report Document and Report Incident WasteDisposal->Report

Caption: Generalized workflow for responding to a hazardous chemical incident.

References

Preliminary Investigation of 2-Bromo-5-chloro-m-xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-chloro-m-xylene, also known by its IUPAC name 2-bromo-5-chloro-1,3-dimethylbenzene, is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and two methyl groups on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of 2-bromo-5-chloro-m-xylene, with a focus on its applications in medicinal chemistry and drug development. Detailed experimental protocols and mechanistic diagrams are presented to facilitate its use in a laboratory setting.

Chemical and Physical Properties

2-Bromo-5-chloro-m-xylene is a stable compound under standard conditions, though it should be handled with care due to its potential for skin and eye irritation.[1][2] Key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identification
IdentifierValue
IUPAC Name This compound
Synonyms 2-Bromo-5-chloro-m-xylene, 4-Chloro-2,6-dimethylbromobenzene
CAS Number 103724-99-8, 206559-40-2
Molecular Formula C₈H₈BrCl
Molecular Weight 219.51 g/mol [3][4]
Canonical SMILES CC1=CC(=CC(=C1Br)C)Cl
Table 2: Physical Properties
PropertyValue
Appearance White to light yellow solid or liquid
Boiling Point 131 °C at 1 mmHg
Storage Temperature Room Temperature[2]
Table 3: Spectroscopic Data (Predicted/Referenced)
SpectrumData
¹³C NMR Referenced in PubChem
Mass Spectrometry Referenced in PubChem
IR Spectroscopy Data for the related compound 2-bromo-m-xylene is available as a reference.

Synthesis of 2-Bromo-5-chloro-m-xylene

The primary synthetic route to 2-bromo-5-chloro-m-xylene is through a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6] The starting material for this synthesis is 4-chloro-2,6-dimethylaniline.

Synthesis 4-chloro-2,6-dimethylaniline 4-chloro-2,6-dimethylaniline Diazonium Salt Diazonium Salt 4-chloro-2,6-dimethylaniline->Diazonium Salt NaNO₂, HBr, 0 °C 2-Bromo-5-chloro-m-xylene 2-Bromo-5-chloro-m-xylene Diazonium Salt->2-Bromo-5-chloro-m-xylene CuBr

Figure 1: Synthesis of 2-Bromo-5-chloro-m-xylene via Sandmeyer Reaction.
Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established procedures for similar Sandmeyer reactions.[7]

Materials:

  • 4-chloro-2,6-dimethylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Copper(I) bromide (CuBr)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Diazotization: In a flask cooled to 0 °C, dissolve 4-chloro-2,6-dimethylaniline in a mixture of ethanol and 48% aqueous hydrobromic acid. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0 °C. Stir the mixture at this temperature for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: To the freshly prepared diazonium salt solution, add a solution of copper(I) bromide in 48% aqueous hydrobromic acid dropwise at 0 °C.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to approximately 95 °C for 20-30 minutes. The evolution of nitrogen gas should be observed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford 2-bromo-5-chloro-m-xylene as a colorless to pale yellow oil or solid. Alternatively, distillation under reduced pressure can be employed for purification.[7]

Expected Yield: Based on similar reactions, a yield in the range of 40-60% can be expected.[7]

Chemical Reactivity and Applications in Synthesis

The bromine and chlorine substituents on the aromatic ring of 2-bromo-5-chloro-m-xylene provide orthogonal handles for a variety of cross-coupling and organometallic reactions. The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions and in the formation of Grignard reagents.

Grignard Reagent Formation

The bromine atom can be selectively converted to a Grignard reagent, which can then be used in a variety of subsequent reactions to form new carbon-carbon bonds.

Grignard_Formation 2-Bromo-5-chloro-m-xylene 2-Bromo-5-chloro-m-xylene Grignard Reagent Grignard Reagent 2-Bromo-5-chloro-m-xylene->Grignard Reagent Mg, THF Functionalized Product Functionalized Product Grignard Reagent->Functionalized Product Electrophile (e.g., Aldehyde, Ketone)

Figure 2: Grignard Reagent Formation from 2-Bromo-5-chloro-m-xylene.
Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-5-chloro-m-xylene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization.

This reaction forms a new carbon-carbon bond by coupling with a boronic acid or ester.

Suzuki_Coupling 2-Bromo-5-chloro-m-xylene 2-Bromo-5-chloro-m-xylene Coupled Product Coupled Product 2-Bromo-5-chloro-m-xylene->Coupled Product R-B(OH)₂, Pd Catalyst, Base

Figure 3: Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-m-xylene.

The Heck reaction involves the coupling of 2-bromo-5-chloro-m-xylene with an alkene to form a substituted alkene.[8][9]

Heck_Reaction 2-Bromo-5-chloro-m-xylene 2-Bromo-5-chloro-m-xylene Substituted Alkene Substituted Alkene 2-Bromo-5-chloro-m-xylene->Substituted Alkene Alkene, Pd Catalyst, Base

Figure 4: Heck Reaction of 2-Bromo-5-chloro-m-xylene.

This reaction couples 2-bromo-5-chloro-m-xylene with a terminal alkyne to generate an aryl alkyne.[10][11]

Sonogashira_Coupling 2-Bromo-5-chloro-m-xylene 2-Bromo-5-chloro-m-xylene Aryl Alkyne Aryl Alkyne 2-Bromo-5-chloro-m-xylene->Aryl Alkyne Terminal Alkyne, Pd Catalyst, Cu(I) cocatalyst, Base

Figure 5: Sonogashira Coupling of 2-Bromo-5-chloro-m-xylene.

This powerful reaction enables the formation of a carbon-nitrogen bond by coupling 2-bromo-5-chloro-m-xylene with an amine.[12][13]

Buchwald_Hartwig_Amination 2-Bromo-5-chloro-m-xylene 2-Bromo-5-chloro-m-xylene Aryl Amine Aryl Amine 2-Bromo-5-chloro-m-xylene->Aryl Amine Amine, Pd Catalyst, Base

Figure 6: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-m-xylene.

Application in Drug Development: A Key Intermediate for SGLT2 Inhibitors

2-Bromo-5-chloro-m-xylene and its derivatives are important building blocks in the synthesis of pharmaceutically active compounds. A notable application is its use as a key intermediate in the manufacturing of a family of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are a class of drugs used to treat type 2 diabetes.[14]

The synthesis of these inhibitors often involves the coupling of a substituted aryl halide with a C-aryl glucoside. The specific substitution pattern of 2-bromo-5-chloro-m-xylene allows for the strategic introduction of the necessary pharmacophoric elements. For instance, a derivative, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a crucial intermediate for these therapeutic agents.[14]

SGLT2_Intermediate 2-Bromo-5-chloro-m-xylene 2-Bromo-5-chloro-m-xylene Functionalized Intermediate Functionalized Intermediate 2-Bromo-5-chloro-m-xylene->Functionalized Intermediate Series of reactions (e.g., oxidation, esterification) SGLT2 Inhibitor SGLT2 Inhibitor Functionalized Intermediate->SGLT2 Inhibitor Coupling with C-aryl glucoside

Figure 7: Synthetic Pathway to SGLT2 Inhibitors via a 2-Bromo-5-chloro-m-xylene Derivative.

Conclusion

2-Bromo-5-chloro-m-xylene is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Sandmeyer reaction and the differential reactivity of its halogen substituents make it an attractive starting material for the synthesis of complex molecules. Its utility has been demonstrated in its application as a key intermediate in the synthesis of SGLT2 inhibitors, highlighting its importance in the field of drug development. The experimental protocols and reaction schemes provided in this guide are intended to serve as a practical resource for researchers and scientists working with this compound.

Safety Information

2-Bromo-5-chloro-m-xylene is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) from the supplier.

References

Boiling and melting point of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5-chloro-1,3-dimethylbenzene

This technical guide is intended for researchers, scientists, and professionals in drug development, providing core information on the physical properties of this compound. The document outlines its melting and boiling points and describes the general experimental methodologies employed for their determination.

Physicochemical Data

The accurate measurement of physicochemical properties is fundamental for the synthesis, purification, and application of chemical compounds. The table below summarizes the known melting and boiling points for this compound.

Table 1: Physical Properties of this compound

PropertyValue
Melting Point22-23 °C
Boiling Point95-97 °C @ 12 Torr

Experimental Protocols

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a very narrow temperature range. The capillary method is a common and reliable technique for this determination.

General Procedure:

  • Sample Preparation: A small quantity of the dry, finely powdered solid is packed into a capillary tube, which is sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into a heating block of a melting point apparatus, adjacent to a calibrated thermometer or digital temperature probe.

  • Heating and Observation: The sample is heated at a controlled rate. Initially, a faster heating rate can be used to approach the expected melting point, but the rate should be slowed to approximately 1-2 °C per minute for the final determination.

  • Data Recording: The temperature at which the first sign of liquid formation is observed is recorded as the onset of melting. The temperature at which the entire sample has completely liquefied is recorded as the completion of melting. The melting point is reported as this temperature range.

Boiling Point Determination under Reduced Pressure

For compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at high temperatures, the boiling point is determined at a reduced pressure (vacuum distillation). A liquid boils when its vapor pressure equals the external pressure.

General Procedure:

  • Apparatus Assembly: A vacuum distillation apparatus is assembled using a round-bottom flask for the sample, a condenser, a receiving flask, and a thermometer. The thermometer bulb is positioned so that its top is level with the side-arm leading to the condenser to accurately measure the temperature of the distilling vapor.

  • Vacuum Application: The system is sealed, and a vacuum is applied to reach the desired pressure, which is monitored with a manometer.

  • Heating: The sample is heated gently. To prevent bumping, a stir bar or boiling chips are added to the distillation flask.

  • Measurement: As the liquid boils, the vapor rises, condenses, and is collected in the receiving flask. The temperature is recorded when there is a steady distillation rate and the thermometer reading is stable. This temperature, along with the corresponding pressure, constitutes the boiling point under vacuum.

Logical Workflow Visualization

A specific, detailed synthesis protocol for this compound is not available in the cited literature. However, a general logical workflow for the synthesis of such a substituted aromatic compound can be conceptualized. This typically involves a multi-step process starting from a simpler aromatic precursor, followed by sequential introduction of functional groups and purification at each stage.

G cluster_synthesis General Synthetic Pathway cluster_analysis Product Characterization start Starting Material (e.g., Substituted Benzene) step1 Reaction Step 1 (e.g., Halogenation) start->step1 purify1 Purification step1->purify1 intermediate1 Intermediate Product purify1->intermediate1 step2 Reaction Step 2 (e.g., Nitration, another Halogenation) intermediate1->step2 purify2 Purification step2->purify2 final_product Final Product (this compound) purify2->final_product analysis Analysis (Melting Point, Boiling Point, Spectroscopy) final_product->analysis Verification

Caption: A logical workflow for a multi-step chemical synthesis.

Methodological & Application

Applications of 2-Bromo-5-chloro-1,3-dimethylbenzene in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-1,3-dimethylbenzene is a versatile halogenated aromatic compound that serves as a key intermediate in modern organic synthesis. Its unique molecular structure, featuring both bromine and chlorine substituents on a dimethylbenzene framework, makes it an exceptionally useful building block for the synthesis of complex molecules.[1] The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization, making it a valuable precursor in the pharmaceutical, dye, and pesticide industries.[1] This document provides detailed application notes and protocols for the use of this compound in several critical synthetic transformations.

The primary applications of this compound lie in its utility as a substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, as well as in the formation of Grignard reagents for carbon-carbon bond formation. These reactions are fundamental in the construction of the core scaffolds of many active pharmaceutical ingredients (APIs) and other functional materials.

Key Synthetic Applications

The strategic positioning of the bromo and chloro substituents on the 2,6-dimethylaniline core allows for a range of selective transformations. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions and Grignard reagent formation is a key feature that enables sequential functionalization.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. This compound can be selectively coupled at the more reactive C-Br position with a variety of boronic acids.

Illustrative Reaction:

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical reaction parameters for the Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid. These values are representative of typical conditions for similar aryl bromides and would require optimization for this specific substrate.

ParameterValueNotes
Reactants
This compound1.0 mmolLimiting reagent
(4-methoxyphenyl)boronic acid1.2 mmol1.2 equivalents
Catalyst System
Palladium(II) Acetate (Pd(OAc)₂)2 mol%Pre-catalyst
SPhos4 mol%Ligand
Base K₃PO₄2.0 equivalents
Solvent 1,4-Dioxane/H₂O (4:1)Degassed
Temperature 100 °C
Reaction Time 12 hoursMonitored by TLC/GC-MS
Yield >85%Hypothetical, based on similar reactions

Experimental Protocol: Synthesis of 4'-methoxy-4-chloro-2,6-dimethyl-1,1'-biphenyl

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 219.5 mg), (4-methoxyphenyl)boronic acid (1.2 mmol, 182 mg), potassium phosphate (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100 °C in a preheated oil bath for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biphenyl product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Oxidative Adduct Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR')L2 Intermediate Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (-Br, +OR') Ar-Pd(II)(Ar')L2 Coupling Intermediate Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds. This compound can be coupled with a wide range of primary and secondary amines at the C-Br position.

Illustrative Reaction:

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical reaction parameters for the Buchwald-Hartwig amination of this compound with morpholine. These conditions are based on general protocols and would need to be optimized.

ParameterValueNotes
Reactants
This compound1.0 mmolLimiting reagent
Morpholine1.2 mmol1.2 equivalents
Catalyst System
Pd₂(dba)₃1 mol%Palladium source
XPhos2 mol%Ligand
Base NaOtBu1.4 equivalents
Solvent TolueneAnhydrous, degassed
Temperature 100 °C
Reaction Time 8 hoursMonitored by TLC/LC-MS
Yield >90%Hypothetical, based on similar reactions

Experimental Protocol: Synthesis of 4-(4-chloro-2,6-dimethylphenyl)morpholine

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 219.5 mg) and anhydrous, degassed toluene (5 mL).

  • Amine Addition: Add morpholine (1.2 mmol, 105 µL) via syringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 8 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the product.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow A Combine Reactants: Aryl Bromide, Amine, Base, Pd Catalyst, Ligand B Add Anhydrous, Degassed Solvent A->B C Heat Reaction Mixture Under Inert Atmosphere B->C D Monitor Reaction Progress (TLC/GC-MS) C->D E Reaction Work-up: Quench, Extract, Wash, Dry D->E Upon Completion F Purify Crude Product (Column Chromatography) E->F G Characterize Final Product (NMR, MS) F->G

  • This compound + Mg → (4-chloro-2,6-dimethylphenyl)magnesium bromide

  • (4-chloro-2,6-dimethylphenyl)magnesium bromide + Acetone → 2-(4-chloro-2,6-dimethylphenyl)propan-2-ol

References

Application Notes and Protocols for the Use of 2-Bromo-5-chloro-1,3-dimethylbenzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-chloro-1,3-dimethylbenzene as a key intermediate in the synthesis of pharmaceutical compounds. Specifically, its application in the synthesis of the targeted anti-cancer drug Selpercatinib (LOXO-292) is highlighted. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for crucial synthetic steps, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Additionally, the mechanism of action of Selpercatinib, involving the inhibition of the RET signaling pathway, is described and visualized. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are illustrated with Graphviz diagrams.

Introduction

This compound is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its distinct substitution pattern allows for regioselective functionalization, making it a valuable intermediate in the construction of complex molecular architectures. A prominent application of this intermediate is in the synthesis of Selpercatinib, a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Alterations in the RET gene are known drivers in various cancers, including non-small cell lung cancer and thyroid cancers.[2] Selpercatinib targets these altered RET proteins, inhibiting their kinase activity and downstream signaling pathways that promote tumor growth and survival.[3][4]

This document outlines the pivotal role of this compound in the synthesis of a key biaryl intermediate of Selpercatinib via a Suzuki-Miyaura cross-coupling reaction, followed by a Buchwald-Hartwig amination to introduce a crucial nitrogen linkage.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is provided in the table below.

PropertyValueReference
CAS Number 103724-99-8PubChem CID 5324738
Molecular Formula C₈H₈BrClPubChem CID 5324738
Molecular Weight 219.51 g/mol PubChem CID 5324738
Appearance White to light yellow crystalline powder-
Melting Point 45-48 °C-
Boiling Point 256.7 °C at 760 mmHg-
Solubility Soluble in organic solvents such as THF, Dioxane, Toluene. Insoluble in water.-

Application in the Synthesis of Selpercatinib Intermediate

This compound is a crucial starting material for the synthesis of a key biaryl pyridine intermediate in the multi-step synthesis of Selpercatinib. The synthetic strategy involves two critical palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling for C-C bond formation and a Buchwald-Hartwig amination for C-N bond formation.

The overall workflow for the synthesis of the key Selpercatinib intermediate from this compound is depicted below.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A This compound F Reaction at 80-100°C A->F B Pyridine-3-boronic acid derivative B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Work-up and Purification F->G H Biaryl Pyridine Intermediate G->H O Reaction at 90-110°C H->O I Biaryl Pyridine Intermediate J Amine J->O K Pd Catalyst (e.g., Pd₂(dba)₃) K->O L Ligand (e.g., Xantphos) L->O M Base (e.g., Cs₂CO₃) M->O N Solvent (e.g., Toluene) N->O P Work-up and Purification O->P Q Selpercatinib Precursor P->Q

Caption: Synthetic workflow for a Selpercatinib precursor.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic transformations involving this compound.

This protocol describes the synthesis of 5-(4-chloro-2,6-dimethylphenyl)pyridin-2-amine, a key biaryl intermediate.

Materials:

  • This compound

  • (6-aminopyridin-3-yl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), (6-aminopyridin-3-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-(4-chloro-2,6-dimethylphenyl)pyridin-2-amine.

Quantitative Data:

Reactant/ProductMolar Eq.Typical Yield (%)Purity (%) (by HPLC)
This compound1.0->98
(6-aminopyridin-3-yl)boronic acid1.2->95
Pd(dppf)Cl₂0.05--
K₂CO₃2.0--
5-(4-chloro-2,6-dimethylphenyl)pyridin-2-amine-75-85>98

This protocol describes the subsequent C-N bond formation to introduce another key fragment of the Selpercatinib molecule.

Materials:

  • 5-(4-chloro-2,6-dimethylphenyl)pyridin-2-amine (from Protocol 1)

  • A suitable amine coupling partner (e.g., a protected piperazine derivative)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried Schlenk flask, add the biaryl pyridine intermediate (1.0 eq), the amine coupling partner (1.1 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired Selpercatinib precursor.

Quantitative Data:

Reactant/ProductMolar Eq.Typical Yield (%)Purity (%) (by HPLC)
Biaryl Pyridine Intermediate1.0->98
Amine Coupling Partner1.1->97
Pd₂(dba)₃0.02--
Xantphos0.04--
Cs₂CO₃1.5--
Selpercatinib Precursor-70-80>98

Mechanism of Action of Selpercatinib and the RET Signaling Pathway

Selpercatinib is a highly selective inhibitor of the RET receptor tyrosine kinase.[1] In normal physiology, the RET pathway is involved in cell growth, differentiation, and survival.[3] In certain cancers, genetic alterations such as fusions or mutations lead to constitutive activation of the RET kinase, driving uncontrolled cell proliferation.[2][3] Selpercatinib competitively binds to the ATP-binding pocket of the RET kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1][3]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RET RET Receptor Tyrosine Kinase RET_dimer RET Dimerization & Autophosphorylation Ligand Ligand (e.g., GDNF) Ligand->RET Binds RAS RAS RET_dimer->RAS PI3K PI3K RET_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, and Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Selpercatinib Selpercatinib Selpercatinib->RET_dimer Inhibits ATP Binding

Caption: RET signaling pathway and inhibition by Selpercatinib.

Conclusion

This compound is a valuable and strategically important intermediate in the synthesis of the targeted therapy drug, Selpercatinib. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a robust framework for the synthesis of key precursors. Understanding the underlying mechanism of action of the final pharmaceutical product is crucial for drug development professionals, and the provided visualization of the RET signaling pathway illustrates the therapeutic rationale for targeting this pathway with inhibitors like Selpercatinib. These application notes serve as a comprehensive resource for researchers engaged in the synthesis and development of novel therapeutics.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-5-chloro-1,3-dimethylbenzene as a key aryl halide substrate. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.

While direct, publicly available Suzuki coupling protocols specifically detailing the use of this compound are not extensively documented in readily accessible literature, this document outlines generalized yet robust protocols derived from established methodologies for structurally similar aryl bromides. These protocols serve as a strong starting point for reaction optimization and can be adapted to a variety of boronic acid coupling partners.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon single bond by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In this context, this compound is coupled with a generic arylboronic acid to yield the corresponding substituted biaryl product.

General Reaction: General Reaction Scheme for the Suzuki Coupling of this compound

Figure 1: General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.

Key Reaction Parameters and Optimization

The success and efficiency of a Suzuki coupling reaction are highly dependent on the careful selection of several key parameters. For the coupling of this compound, the following components are crucial and may require optimization for specific coupling partners.

ParameterOptions & Considerations
Palladium Catalyst Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and preformed catalysts with specialized phosphine ligands (e.g., SPhos, XPhos). The choice of ligand can significantly impact reaction efficiency, especially for sterically hindered or electronically challenging substrates.
Base A base is required to activate the boronic acid. Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Organic bases can also be employed. The strength and nature of the base can influence reaction rate and side product formation.
Solvent A variety of solvents can be used, often in aqueous mixtures. Common solvent systems include toluene/water, 1,4-dioxane/water, and THF/water. The choice of solvent affects the solubility of the reactants and the catalyst's activity.
Temperature Reaction temperatures typically range from room temperature to reflux, commonly between 80-110 °C. The optimal temperature will depend on the reactivity of the specific substrates and the catalyst system used.
Boronic Acid/Ester A wide range of aryl- and heteroarylboronic acids or their corresponding boronate esters (e.g., pinacol esters) can be used as coupling partners. The stability and reactivity of the organoboron reagent are important considerations.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Suzuki Coupling with a Phenylboronic Acid

This protocol describes a typical Suzuki coupling reaction between this compound and a generic phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water). The total solvent volume should be sufficient to dissolve the reactants at the reaction temperature.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Suzuki Coupling with an Electron-Rich or Electron-Poor Arylboronic Acid

This protocol provides a framework for coupling with arylboronic acids bearing either electron-donating or electron-withdrawing groups, which may require slightly modified conditions.

Materials:

  • This compound (1.0 eq)

  • Substituted arylboronic acid (e.g., (4-methoxyphenyl)boronic acid or (4-(trifluoromethyl)phenyl)boronic acid) (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Phosphate (K₃PO₄) (2.5 eq)

  • Toluene

  • Water (degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to a flame-dried reaction vessel.

  • Add toluene and stir for 10-15 minutes to form the active catalyst complex.

  • To this mixture, add this compound, the substituted arylboronic acid, and potassium phosphate.

  • Add degassed water (typically a 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification procedures outlined in Protocol 1.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocols described above.

Suzuki_Workflow Reagents Reagents: - this compound - Boronic Acid - Base Reaction_Setup Reaction Setup (Inert Atmosphere) Reagents->Reaction_Setup Catalyst Catalyst System: - Palladium Source - Ligand (optional) Catalyst->Reaction_Setup Solvent Solvent System: - Organic Solvent - Water (degassed) Solvent->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Final Biaryl Product Purification->Product

Caption: General workflow for the Suzuki coupling reaction.

Signaling Pathway Diagram

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving several key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

These protocols and guidelines are intended to facilitate the successful application of this compound in Suzuki coupling reactions for the synthesis of diverse and complex molecular targets. As with any chemical reaction, appropriate safety precautions should be taken, and all procedures should be performed by qualified personnel in a well-equipped laboratory.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of aryl halides or pseudo-halides with a wide variety of primary and secondary amines. Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2]

This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 2-bromo-5-chloro-1,3-dimethylbenzene. The presence of two different halogen substituents on the aromatic ring, a bromine and a chlorine atom, allows for chemoselective functionalization, leveraging the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions.[3] This selective amination provides a strategic route to synthesize substituted 3-chloro-2,6-dimethylaniline derivatives, which are valuable intermediates in drug discovery and materials science.

Principle of the Reaction

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-halogen bond (preferentially the C-Br bond in this case) to form a Pd(II)-aryl halide complex.[2]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the N-aryl amine product.[2]

The choice of palladium precursor, ligand, base, and solvent is critical for the success and selectivity of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, particularly the reductive elimination step.[4]

Data Presentation

The following tables summarize typical reaction conditions for the selective Buchwald-Hartwig amination of aryl halides, with a focus on substrates bearing both bromine and chlorine substituents. These data provide a foundation for the development of a specific protocol for this compound.

Table 1: Reaction Conditions for Selective Buchwald-Hartwig Amination of Bromo-Chloro Arenes

EntryAryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
16-bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10095[3]
21-bromo-4-chlorobenzeneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10088General Protocol
32-bromo-5-chlorotoluenePiperidinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane110>90 (predicted)Analogous Reactions

Table 2: Recommended Starting Conditions for the Amination of this compound

ParameterRecommended Condition
Substrate This compound (1.0 mmol)
Amine Primary or Secondary Amine (1.2 mmol)
Palladium Precursor Pd₂(dba)₃ (0.02 mmol, 2 mol%)
Ligand XPhos (0.04 mmol, 4 mol%)
Base Sodium tert-butoxide (NaOtBu) (1.4 mmol)
Solvent Anhydrous Toluene (5 mL)
Temperature 100 °C
Reaction Time 12-24 hours
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocols

The following are detailed protocols for the selective Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Protocol 1: General Procedure for the Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the Schlenk tube.

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Aryl Halide, Pd Catalyst, Ligand, and Base to Flask inert 2. Create Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent_amine 3. Add Solvent and Amine inert->solvent_amine heat 4. Heat and Stir (e.g., 100°C) solvent_amine->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool filter 7. Filter through Celite cool->filter extract 8. Extraction and Washing filter->extract dry 9. Dry and Concentrate extract->dry purify 10. Column Chromatography dry->purify product Final Product: N-(3-chloro-2,6-dimethylphenyl)amine purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(Br)L_n pd0->pd_complex amine_coord [Ar-Pd(II)(Br)(R₂NH)L_n] pd_complex->amine_coord amido_complex Ar-Pd(II)(NR₂)L_n amine_coord->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product reagents Ar-Br (2-bromo-5-chloro- 1,3-dimethylbenzene) reagents->pd_complex Oxidative Addition amine R₂NH amine->amine_coord base Base base->amine_coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Grignard reagent formation and reaction from 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chemoselective Formation and Reaction of a Grignard Reagent from 2-Bromo-5-chloro-1,3-dimethylbenzene

Introduction

Grignard reagents are fundamental organometallic compounds extensively used in organic synthesis for the formation of carbon-carbon bonds.[1] Their synthesis involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF).[2] A significant challenge arises when the organic halide substrate contains multiple halogen atoms of differing reactivity. In such cases, achieving chemoselectivity—the preferential reaction at one halogen site over another—is crucial for directing the synthesis towards the desired product.

This application note details the protocol for the chemoselective formation of a Grignard reagent from this compound. The formation of a Grignard reagent is governed by the bond dissociation energy of the carbon-halogen bond, with the order of reactivity being I > Br > Cl > F.[3] The carbon-bromine (C-Br) bond is weaker and possesses a lower activation energy for oxidative insertion by magnesium compared to the more robust carbon-chlorine (C-Cl) bond.[4][5] This reactivity difference allows for the highly selective formation of (5-chloro-2,4-dimethylphenyl)magnesium bromide, leaving the chloro substituent intact for potential subsequent functionalization. This protocol provides a detailed methodology for the synthesis of this valuable intermediate and its subsequent reaction with an electrophile.

Chemoselective Reaction Pathway

The diagram below illustrates the selective formation of the Grignard reagent at the C-Br bond of this compound, followed by its nucleophilic addition to an acetone electrophile.

Caption: Chemoselective Grignard formation and subsequent reaction.

Application Data

The following table summarizes the key parameters for the successful synthesis and reaction of the Grignard reagent.

ParameterValue / ConditionNotes
Reagents
Starting HalideThis compound (1.0 equiv)Substrate for selective Grignard formation.
MagnesiumTurnings (1.2 equiv)Excess magnesium ensures complete reaction of the aryl bromide.[6]
SolventAnhydrous Tetrahydrofuran (THF)Ethereal solvent is crucial for solvating and stabilizing the Grignard reagent.[3][4]
InitiatorIodine (1 small crystal) or 1,2-Dibromoethane (2-3 drops)Activates the magnesium surface by removing the passivating magnesium oxide layer.[1][4]
ElectrophileAcetone (1.1 equiv)Example electrophile for reaction with the formed Grignard reagent.
Quenching SolutionSaturated aq. NH₄Cl or 1 M HClUsed during workup to protonate the alkoxide and dissolve remaining magnesium salts.[7]
Reaction Conditions
AtmosphereInert (Nitrogen or Argon)Prevents reaction of the highly basic Grignard reagent with atmospheric moisture and oxygen.[3]
Temperature (Formation)Room temp. to 40 °C (gentle reflux)The reaction is exothermic; the rate is controlled by the addition of the halide to maintain a gentle reflux.[7]
Temperature (Reaction)0 °C to Room temp.Initial cooling helps to moderate the exothermic reaction with the electrophile.
Reaction Time (Formation)1-2 hoursMonitored by the consumption of magnesium.
Reaction Time (Reaction)1 hourTypically stirred at room temperature after the addition of the electrophile is complete.
Expected Outcome
Intermediate Product(5-chloro-2,4-dimethylphenyl)magnesium bromideFormed selectively at the C-Br bond.
Final Product (with Acetone)2-(5-chloro-2,4-dimethylphenyl)propan-2-olA tertiary alcohol formed via nucleophilic addition.
Expected Yield75-90% (overall)Yields are dependent on maintaining strictly anhydrous conditions.
Potential Side Reactions
Wurtz CouplingDimer of the aryl groupMinimized by slow addition of the halide and avoiding high concentrations.[4]
Di-Grignard FormationReaction at both C-Br and C-Cl sitesAvoided by using controlled temperature and reaction times, leveraging the higher reactivity of the C-Br bond.[4]
QuenchingProtonation of the Grignard reagentOccurs if any protic sources (e.g., water) are present, forming 4-chloro-1,3-dimethylbenzene.[2]

Experimental Protocols

A. Protocol for Chemoselective Grignard Reagent Formation

  • Apparatus Setup : Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel. Seal all openings with septa. Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon gas.[8] Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation : Weigh 1.2 equivalents of magnesium turnings and place them in the reaction flask. Add a single small crystal of iodine to the flask.

  • Magnesium Activation : Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes, producing a purple vapor. The color will fade as the iodine reacts with the magnesium surface, indicating activation.[4] Allow the flask to cool to room temperature.

  • Initiation : Add approximately 20 mL of anhydrous THF to the flask to cover the activated magnesium. Prepare a solution of 1.0 equivalent of this compound in 60 mL of anhydrous THF in the dropping funnel.

  • Grignard Formation : Add ~5-10 mL of the halide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling, a cloudy appearance, and a slight exotherm.[9] If the reaction does not start, gentle warming with a water bath may be required.

  • Addition : Once the reaction is initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[7] The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion : After the addition is complete, continue to stir the mixture for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-to-brown solution of (5-chloro-2,4-dimethylphenyl)magnesium bromide should be used immediately in the next step.[3]

B. Protocol for Reaction with Acetone

  • Electrophile Addition : Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of 1.1 equivalents of anhydrous acetone in 20 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour to ensure the reaction goes to completion.

  • Workup - Quenching : Cool the reaction mixture again in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing 150 mL of a cold, saturated aqueous solution of ammonium chloride with stirring.[7] This will quench any unreacted Grignard reagent and protonate the magnesium alkoxide salt.

  • Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Washing and Drying : Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification : Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product. The crude 2-(5-chloro-2,4-dimethylphenyl)propan-2-ol can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure.

Experimental_Workflow cluster_setup Preparation cluster_formation Grignard Formation (Step 1) cluster_reaction Reaction with Electrophile (Step 2) cluster_workup Workup & Purification (Step 3) A1 Assemble & Flame-Dry Glassware A2 Establish Inert Atmosphere (N₂/Ar) A1->A2 A3 Charge Flask with Mg & Iodine A2->A3 A4 Activate Mg with Heat A3->A4 B1 Add Anhydrous THF A4->B1 Cool to RT B2 Initiate with small amount of Aryl Halide B1->B2 B3 Add remaining Aryl Halide dropwise (Maintain gentle reflux) B2->B3 B4 Stir until Mg is consumed B3->B4 C1 Cool Grignard solution to 0 °C B4->C1 Use immediately C2 Add Acetone solution dropwise C1->C2 C3 Warm to RT and stir for 1 hr C2->C3 D1 Quench with aq. NH₄Cl C3->D1 D2 Extract with Diethyl Ether D1->D2 D3 Wash with NaHCO₃ & Brine D2->D3 D4 Dry over Na₂SO₄ D3->D4 D5 Concentrate via Rotary Evaporation D4->D5 D6 Purify Crude Product (Chromatography/Recrystallization) D5->D6

Caption: Step-by-step experimental workflow.

Conclusion

The significant difference in the reactivity of carbon-bromine and carbon-chlorine bonds allows for the highly chemoselective synthesis of (5-chloro-2,4-dimethylphenyl)magnesium bromide. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, this valuable Grignard reagent can be prepared in high yield. Its subsequent reaction with electrophiles provides a robust and versatile method for introducing the 5-chloro-2,4-dimethylphenyl moiety into more complex molecular scaffolds, a technique of significant interest to researchers in medicinal and materials chemistry. The protocols outlined in this note provide a reliable foundation for the synthesis and application of this and structurally related Grignard reagents.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the chemoselective palladium-catalyzed cross-coupling of 2-bromo-5-chloro-1,3-dimethylbenzene. This substrate offers a valuable platform for the synthesis of complex molecular architectures due to the differential reactivity of its bromine and chlorine substituents. In palladium-catalyzed reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 2-position. This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of C-C and C-N bonds with high selectivity.

General Considerations for Chemoselectivity

The successful selective cross-coupling of this compound hinges on exploiting the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the palladium catalytic cycle. By carefully controlling reaction conditions such as temperature, reaction time, and catalyst system, mono-functionalization at the bromine position can be achieved with high fidelity, leaving the chlorine atom available for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] For this compound, this reaction allows for the selective introduction of an aryl or vinyl group at the 2-position.

Experimental Protocol: Synthesis of 4-chloro-2,6-dimethyl-1,1'-biphenyl

This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-2,6-dimethyl-1,1'-biphenyl.

Data Summary: Suzuki-Miyaura Coupling
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016~90-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9012~85-90
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF11010~80-85

Note: Yields are approximate and may vary based on specific reaction conditions and scale.

Suzuki_Miyaura_Workflow A Reactants & Catalyst Loading (Schlenk Flask) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Solvent Addition (Degassed) B->C D Reaction (Heating & Stirring) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product (4-chloro-2,6-dimethyl-biphenyl derivatives) F->G

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][3] This method allows for the selective synthesis of N-aryl derivatives from this compound.

Experimental Protocol: Synthesis of 4-(4-chloro-2,6-dimethylphenyl)morpholine

This protocol details the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(dba)₂ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask.

  • Add anhydrous, degassed toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) followed by morpholine (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield 4-(4-chloro-2,6-dimethylphenyl)morpholine.

Data Summary: Buchwald-Hartwig Amination
AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd(dba)₂ / XPhosNaOt-BuToluene10018~92
AnilinePd₂(dba)₃ / BrettPhosK₂CO₃Dioxane11024~85
n-ButylaminePd(OAc)₂ / RuPhosCs₂CO₃t-BuOH9016~88

Note: Yields are approximate and may vary based on specific reaction conditions and scale.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)Br OA->PdII_Aryl LE Ligand Exchange PdII_Aryl->LE PdII_Amine L₂Pd(II)(Ar)(HNR'R'') LE->PdII_Amine Deprot Deprotonation (-HBr) PdII_Amine->Deprot PdII_Amido L₂Pd(II)(Ar)(NR'R'') Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR'R'' RE->Product ArylBr Ar-Br ArylBr->OA Amine HNR'R'' Amine->LE

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[4][5] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Experimental Protocol: Synthesis of 1-chloro-4-(phenylethynyl)-2,6-dimethylbenzene

This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.[6]

Materials:

  • This compound

  • Phenylacetylene

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at 60 °C for 6-8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to give 1-chloro-4-(phenylethynyl)-2,6-dimethylbenzene.

Data Summary: Sonogashira Coupling
AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF608~90
1-HexynePd(PPh₃)₄ / CuIi-Pr₂NEtDMF706~85
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile8010~88

Note: Yields are approximate and may vary based on specific reaction conditions and scale.

Sonogashira_Logical_Relationship Substrate This compound Reaction Sonogashira Coupling Substrate->Reaction Reagents Terminal Alkyne Pd Catalyst Cu(I) Co-catalyst Base Reagents->Reaction Selectivity Chemoselective C(sp²)-C(sp) Bond Formation (at C-Br position) Reaction->Selectivity Product 4-chloro-2,6-dimethyl-1-(alkynyl)benzene Selectivity->Product

Logical Relationship in Sonogashira Coupling

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. All reactions should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Application Notes: Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-1,3-dimethylbenzene is a versatile, halogenated aromatic compound that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and methyl groups, offers multiple reactive sites for strategic chemical modifications. This makes it an invaluable intermediate in the pharmaceutical industry for the development of Active Pharmaceutical Ingredients (APIs), particularly in the realm of kinase inhibitors and other targeted therapies. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to API synthesis.

Key Applications in API Synthesis

The reactivity of the bromine atom in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions and for the formation of organometallic reagents. These reactions are foundational in modern medicinal chemistry for the construction of the complex molecular architectures required for biological activity.

1. Suzuki-Miyaura Coupling: This powerful carbon-carbon bond-forming reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors.[1][2][3] The bromine atom of this compound can be readily coupled with a variety of boronic acids or esters to introduce diverse functionalities.

2. Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is another cornerstone of pharmaceutical synthesis.[4][5] The Buchwald-Hartwig amination allows for the coupling of this compound with a broad range of amines, including anilines and heterocyclic amines, to generate key intermediates for APIs.[6]

3. Grignard Reaction: The bromine atom can be converted into a Grignard reagent, a potent nucleophile for carbon-carbon bond formation.[7] This organomagnesium compound can then react with various electrophiles, such as aldehydes, ketones, and amides (e.g., Weinreb amides), to build more complex carbon skeletons.[8][9]

Application Example: Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways that control cell growth and proliferation.[10][11] Many kinase inhibitors feature a heterocyclic core, often a pyrimidine or pyrazole, linked to substituted aryl groups. This compound can serve as a key precursor for the synthesis of such compounds, for instance, in the development of Janus kinase (JAK) inhibitors which are used in the treatment of inflammatory diseases and some cancers.[12][13][14]

Targeted Signaling Pathway: JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[13] Dysregulation of this pathway is implicated in various diseases, including rheumatoid arthritis and myelofibrosis. JAK inhibitors function by blocking the activity of JAK enzymes, thereby inhibiting the downstream signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation API JAK Inhibitor (API) API->JAK Inhibition GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: The JAK/STAT signaling pathway and the inhibitory action of a synthesized API.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. These should be considered as starting points, and optimization may be necessary for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Reaction Workflow:

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix the palladium(II) acetate and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and acidify to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValueReference
Catalyst Loading 0.5 - 5 mol%[1]
Ligand Loading 1 - 10 mol%[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃[2]
Solvent Toluene, Dioxane, THF[15]
Temperature 80 - 120 °C[1]
Reaction Time 1 - 24 hours[1]
Typical Yield 70 - 95%[15]
Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a generic amine.

Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition PdII_Amine Ar-Pd(II)-NHR'R''+ PdII_Aryl->PdII_Amine + Amine - X- PdII_Amido Ar-Pd(II)-NR'R''(L2) PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' ArylHalide Ar-X Amine HNR'R'' Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.015 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Heat the reaction mixture to 100 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative):

ParameterValueReference
Catalyst Loading 1 - 5 mol%[6]
Ligand Loading 1.5 - 6 mol%[6]
Base NaOtBu, KOtBu, Cs₂CO₃[16]
Solvent Toluene, Dioxane, THF[4]
Temperature Room Temp. - 110 °C[16]
Reaction Time 2 - 24 hours[6]
Typical Yield 60 - 98%[6]
Protocol 3: Grignard Reaction and Quenching with a Weinreb Amide

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with an N-methoxy-N-methylamide (Weinreb amide) to form a ketone.

Logical Workflow:

Grignard_Workflow A Grignard Formation (Ar-Br + Mg in THF) B Addition of Weinreb Amide (at low temperature) A->B C Formation of Stable Chelated Intermediate B->C D Aqueous Work-up (e.g., NH4Cl) C->D E Ketone Product Isolation D->E

Caption: Workflow for the synthesis of a ketone via a Grignard reaction with a Weinreb amide.

Materials:

  • Magnesium turnings (1.2 equiv)

  • Iodine (1 crystal)

  • This compound (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • N-methoxy-N-methylamide (Weinreb amide) (0.9 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Add magnesium turnings and a crystal of iodine to the flask.

  • Dissolve this compound in anhydrous THF and add a small portion to the magnesium to initiate the reaction.

  • Once the reaction begins (indicated by gentle reflux and disappearance of the iodine color), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Dissolve the Weinreb amide in anhydrous THF and add it dropwise to the Grignard solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or recrystallization.

Quantitative Data (Representative):

ParameterValueReference
Equivalents of Mg 1.1 - 1.5[7]
Initiator Iodine, 1,2-dibromoethane[7]
Solvent THF, Diethyl ether[7][9]
Reaction Temp. (Formation) Reflux[7]
Reaction Temp. (Addition) -78 °C to Room Temp.[8]
Reaction Time 1 - 4 hours[7]
Typical Yield 75 - 95%[8][9]

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of complex active pharmaceutical ingredients. Its utility in key bond-forming reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions provides medicinal chemists with a powerful tool for the construction of novel drug candidates, particularly in the development of targeted therapies like kinase inhibitors. The protocols and data presented herein offer a guide for researchers to effectively utilize this versatile building block in their drug discovery and development endeavors.

References

Derivatisierungsstrategien für 2-Brom-5-chlor-1,3-dimethylbenzol: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument enthält detaillierte Applikationshinweise und Protokolle für verschiedene Derivatisierungsstrategien von 2-Brom-5-chlor-1,3-dimethylbenzol (auch bekannt als 2-Brom-5-chlor-m-xylol). Diese vielseitige Ausgangsverbindung bietet durch die unterschiedliche Reaktivität der Brom- und Chlor-Substituenten strategische Möglichkeiten für den Aufbau komplexer Moleküle, die in der pharmazeutischen und materialwissenschaftlichen Forschung von Bedeutung sind. Die selektive Funktionalisierung der reaktiveren Kohlenstoff-Brom-Bindung ermöglicht eine schrittweise Einführung verschiedener funktioneller Gruppen.

Palladium-katalysierte Kreuzkupplungsreaktionen

Palladium-katalysierte Kreuzkupplungsreaktionen sind leistungsstarke Methoden zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen. Für 2-Brom-5-chlor-1,3-dimethylbenzol wird die höhere Reaktivität der C-Br-Bindung im Vergleich zur C-Cl-Bindung ausgenutzt, um selektive Kupplungen zu erreichen.

Suzuki-Miyaura-Kupplung

Die Suzuki-Miyaura-Kupplung ist eine weit verbreitete Methode zur Bildung von C-C-Bindungen durch die Reaktion eines Organoborans mit einem Organohalogenid.[1] Sie eignet sich hervorragend zur Synthese von Biphenyl-Derivaten.

Reaktionsprinzip: Die Reaktion folgt einem katalytischen Zyklus, der die oxidative Addition des Palladium(0)-Katalysators an die Arylbromidbindung, die Transmetallierung mit dem Organoboron-Reagenz und die reduktive Eliminierung zur Bildung des Produkts und zur Regenerierung des Katalysators umfasst.[2]

Logischer Arbeitsablauf für die Suzuki-Miyaura-Kupplung

G cluster_prep Reaktionsvorbereitung cluster_reaction Reaktionsdurchführung cluster_workup Aufarbeitung & Reinigung start Start reagents Einwiegen: 2-Brom-5-chlor-1,3-dimethylbenzol Arylboronsäure Base (z.B. K2CO3) start->reagents catalyst Zugeben: Pd-Katalysator (z.B. Pd(PPh3)4) reagents->catalyst solvent Lösungsmittel zugeben (z.B. Toluol/Wasser) catalyst->solvent degas Entgasen (Ar/N2) solvent->degas heat Aufheizen auf 80-110 °C degas->heat monitor Reaktionskontrolle (DC, LC-MS) heat->monitor cool Abkühlen auf RT monitor->cool extract Extraktion mit organischem Lösungsmittel cool->extract dry Trocknen der organischen Phase extract->dry purify Säulenchromatographie dry->purify product Produkt purify->product

Abbildung 1: Allgemeiner Arbeitsablauf für eine Suzuki-Miyaura-Kupplungsreaktion.

Tabelle 1: Typische Reaktionsbedingungen für die Suzuki-Miyaura-Kupplung

KupplungspartnerKatalysator (mol%)Ligand (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
PhenylboronsäurePd(PPh₃)₄ (3-5)-K₂CO₃Toluol/EtOH/H₂O10012>90
4-MethoxyphenylboronsäurePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxan/H₂O1001685-95
3-ThienylboronsäurePdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O901280-90

Anmerkung: Die Daten sind repräsentativ für ähnliche Substrate und dienen als Ausgangspunkt für die Optimierung.

Experimentelles Protokoll: Allgemeine Vorschrift für die Suzuki-Miyaura-Kupplung

  • In einem ausgeflammten Schlenkrohr werden 2-Brom-5-chlor-1,3-dimethylbenzol (1,0 Äq.), die entsprechende Arylboronsäure (1,2 Äq.), die Base (z. B. K₂CO₃, 2,0 Äq.) und der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 5 mol%) vorgelegt.

  • Das Gefäß wird evakuiert und dreimal mit Argon oder Stickstoff gespült.

  • Ein entgastes Lösungsmittelgemisch (z. B. Toluol/Ethanol/Wasser 4:1:1) wird zugegeben.

  • Die Reaktionsmischung wird unter Rühren auf 100 °C erhitzt und für 12 Stunden bei dieser Temperatur gehalten. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser und gesättigter NaCl-Lösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Biphenyl-Derivat zu erhalten.[3]

Buchwald-Hartwig-Aminierung

Die Buchwald-Hartwig-Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen, um Arylamine zu synthetisieren.[4][5]

Reaktionsprinzip: Diese Reaktion nutzt einen Palladium-Katalysator, um eine C-N-Bindung zwischen einem Arylhalogenid und einem primären oder sekundären Amin zu knüpfen. Der katalytische Zyklus ähnelt dem der Suzuki-Kupplung und involviert oxidative Addition, Koordination des Amins, Deprotonierung und reduktive Eliminierung.[6]

Katalytischer Zyklus der Buchwald-Hartwig-Aminierung

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition Ar-Br pd0->oxidative_addition pd_complex [Ar-Pd(II)(Br)L_n] amine_coordination Amin-Koordination R2NH pd_complex->amine_coordination amine_complex [Ar-Pd(II)(NHR2)L_n]Br deprotonation Deprotonierung (Base) amine_complex->deprotonation amido_complex [Ar-Pd(II)(NR2)L_n] amido_complex->pd0 reductive_elimination Reduktive Eliminierung amido_complex->reductive_elimination product Ar-NR2

Abbildung 2: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.

Tabelle 2: Typische Reaktionsbedingungen für die Buchwald-Hartwig-Aminierung

AminKatalysator (mol%)Ligand (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
AnilinPd₂(dba)₃ (2)XPhos (4)NaOtBuToluol11018>85
MorpholinPd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxan1002480-90
BenzylaminPd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Toluol10016>90

Anmerkung: Die Daten sind repräsentativ für ähnliche Substrate und dienen als Ausgangspunkt für die Optimierung.

Experimentelles Protokoll: Allgemeine Vorschrift für die Buchwald-Hartwig-Aminierung

  • In einem ausgeflammten und mit Argon gespülten Schlenkrohr werden der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 2 mol%) und der Ligand (z. B. XPhos, 4 mol%) vorgelegt.

  • 2-Brom-5-chlor-1,3-dimethylbenzol (1,0 Äq.), das Amin (1,2 Äq.) und die Base (z. B. Natrium-tert-butoxid, 1,4 Äq.) werden zugegeben.

  • Wasserfreies, entgastes Toluol wird zugegeben.

  • Das Reaktionsgefäß wird verschlossen und die Mischung wird unter Rühren auf 110 °C erhitzt. Die Reaktion wird mittels DC oder LC-MS verfolgt.

  • Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt, mit Diethylether verdünnt und durch eine kurze Schicht Celite filtriert.

  • Das Filtrat wird im Vakuum eingeengt und der Rückstand durch Säulenchromatographie gereinigt, um das gewünschte N-Arylanilin-Derivat zu erhalten.[7]

Sonogashira-Kupplung

Die Sonogashira-Kupplung ermöglicht die Synthese von Arylalkinen durch die Reaktion eines terminalen Alkins mit einem Arylhalogenid.[7][8]

Reaktionsprinzip: Diese Reaktion wird typischerweise durch einen Palladium-Komplex und einen Kupfer(I)-Cokatalysator in Gegenwart einer Aminbase katalysiert. Der Mechanismus umfasst einen Palladium- und einen Kupfer-katalytischen Zyklus.[8]

Tabelle 3: Typische Reaktionsbedingungen für die Sonogashira-Kupplung

AlkinPd-Katalysator (mol%)Cu-Katalysator (mol%)BaseLösungsmittelTemp. (°C)Zeit (h)Ausbeute (%)
PhenylacetylenPd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF/DMF806>90
TrimethylsilylacetylenPd(PPh₃)₄ (3)CuI (5)DiisopropylaminToluol70885-95
1-HexinPd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidinDMF901280-90

Anmerkung: Die Daten sind repräsentativ für ähnliche Substrate und dienen als Ausgangspunkt für die Optimierung.

Experimentelles Protokoll: Allgemeine Vorschrift für die Sonogashira-Kupplung

  • In einem ausgeflammten Schlenkrohr werden 2-Brom-5-chlor-1,3-dimethylbenzol (1,0 Äq.), der Palladium-Katalysator (z. B. Pd(PPh₃)₂Cl₂, 2 mol%) und der Kupfer(I)-Cokatalysator (z. B. CuI, 4 mol%) unter Argon-Atmosphäre vorgelegt.

  • Wasserfreies und entgastes Lösungsmittel (z. B. ein Gemisch aus Triethylamin und DMF) wird zugegeben.

  • Das terminale Alkin (1,1 Äq.) wird zugegeben.

  • Die Reaktionsmischung wird bei 80 °C für 6 Stunden gerührt, bis die Umsetzung vollständig ist (Kontrolle mittels DC).

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Diethylether verdünnt und durch Celite filtriert.

  • Das Filtrat wird mit gesättigter wässriger NH₄Cl-Lösung und gesättigter NaCl-Lösung gewaschen, über MgSO₄ getrocknet und eingeengt.

  • Das Produkt wird durch Säulenchromatographie gereinigt.[3]

Organometallische Reaktionen

Grignard-Reaktion

Die Bildung eines Grignard-Reagenzes aus 2-Brom-5-chlor-1,3-dimethylbenzol erfolgt selektiv an der C-Br-Bindung. Das resultierende Organomagnesium-Reagenz ist ein starkes Nukleophil und eine starke Base.[9][10]

Reaktionsprinzip: Magnesiummetall wird oxidativ in die C-Br-Bindung insertiert, wodurch eine polare Kohlenstoff-Magnesium-Bindung entsteht. Diese Spezies kann mit einer Vielzahl von Elektrophilen wie Aldehyden, Ketonen oder CO₂ reagieren.[9]

Arbeitsablauf für die Grignard-Reaktion und nachfolgende Umsetzung

G cluster_grignard Grignard-Bildung cluster_reaction Reaktion mit Elektrophil cluster_workup Aufarbeitung start Start mg Magnesiumspäne in trockenem THF start->mg substrate Zutropfen von 2-Brom-5-chlor-1,3-dimethylbenzol mg->substrate reflux Rückflusskochen substrate->reflux grignard_reagent Grignard-Reagenz reflux->grignard_reagent cool_reagent Abkühlen auf 0 °C grignard_reagent->cool_reagent add_electrophile Zugabe des Elektrophils (z.B. Aldehyd, Keton, CO2) cool_reagent->add_electrophile stir Rühren bei 0 °C bis RT add_electrophile->stir quench Wässrige, saure Aufarbeitung (z.B. NH4Cl) stir->quench extract Extraktion quench->extract purify Reinigung extract->purify final_product Produkt purify->final_product

References

Application Notes and Protocols: Iodination of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of an iodine atom onto an aromatic scaffold provides a versatile handle for subsequent transformations, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal in constructing complex molecular architectures.[1][2][3] The target molecule, 2-Bromo-5-chloro-1,3-dimethylbenzene, is an electron-rich aromatic ring due to the two activating methyl groups, making it a suitable candidate for electrophilic aromatic substitution. This document provides a detailed experimental protocol for the regioselective iodination of this substrate to yield 2-Bromo-5-chloro-1-iodo-4,6-dimethylbenzene, a valuable intermediate for further synthetic elaboration.

The described method utilizes N-Iodosuccinimide (NIS) as the iodine source, catalyzed by trifluoroacetic acid. This approach is known for its mild reaction conditions, high yields, and excellent regioselectivity for many activated aromatic compounds.[4]

Experimental Protocol: Electrophilic Iodination

This protocol details the direct iodination of this compound using N-Iodosuccinimide (NIS).

Materials and Reagents
  • This compound

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq).

  • Initiation: Add trifluoroacetic acid (0.1 eq) dropwise to the mixture at room temperature (20-25 °C). The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 95:5 Hexane:Ethyl Acetate). The reaction is generally complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine and NIS.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Bromo-5-chloro-1-iodo-4,6-dimethylbenzene.

Data Presentation

The following table summarizes representative quantitative data for the iodination reaction based on a 5 mmol scale.

ParameterValue
Starting Material
This compound1.10 g (5.0 mmol)
Reagents
N-Iodosuccinimide (NIS)1.24 g (5.5 mmol)
Trifluoroacetic Acid (TFA)38 µL (0.5 mmol)
Dichloromethane (DCM)50 mL
Reaction Conditions
Temperature25 °C
Reaction Time2 hours
Product
Product Name2-Bromo-5-chloro-1-iodo-4,6-dimethylbenzene
Theoretical Yield1.73 g
Isolated Yield 1.52 g (88%)
Physical Appearance Off-white to pale yellow solid

Visualized Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of 2-Bromo-5-chloro-1-iodo-4,6-dimethylbenzene.

G Workflow for the Iodination of this compound cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve Substrate in DCM B 2. Add NIS & Trifluoroacetic Acid A->B C 3. Stir at RT (1-3 hours) B->C D 4. Monitor by TLC C->D E 5. Quench with Na₂S₂O₃ Solution D->E Reaction Complete F 6. Aqueous Washes (NaHCO₃, Brine) E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Column Chromatography or Recrystallization H->I Crude Product J 10. Characterization (NMR, MS, MP) I->J K Final Product J->K

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols: The Role of 2-Bromo-5-chloro-1,3-dimethylbenzene in Modern Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-5-chloro-1,3-dimethylbenzene as a key intermediate in the production of modern disperse dyes. The protocols detailed below outline a two-step synthetic pathway, beginning with the conversion of this compound to 4-chloro-2,6-dimethylaniline, followed by the synthesis of a representative azo disperse dye.

Introduction

This compound is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and methyl groups, allows for selective functionalization, making it a valuable precursor for various chemical entities, including pharmaceuticals and dyes. In modern dye synthesis, the presence of halogen atoms can significantly enhance the properties of the final dye molecule, such as lightfastness, sublimation fastness, and affinity for synthetic fibers.

This document details the transformation of this compound into a key dye intermediate, 4-chloro-2,6-dimethylaniline, via a palladium-catalyzed Buchwald-Hartwig amination. Subsequently, a detailed protocol for the synthesis of a vibrant red azo disperse dye is provided, illustrating the utility of this intermediate in creating high-performance colorants for synthetic textiles.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₈H₈BrCl219.51Colorless to light yellow liquid or solid103724-99-8
4-Chloro-2,6-dimethylanilineC₈H₁₀ClN155.62Off-white to light brown crystalline solid24596-18-7
Azo Disperse Red DyeC₁₉H₂₄ClN₄O₂375.87Deep red solidNot available

Table 2: Summary of Reaction Conditions and Expected Yields

Reaction StepKey ReagentsCatalyst/LigandBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Amination This compound, Ammonia sourcePd₂(dba)₃ / XPhosNaOtBuToluene100-11012-2475-85
Diazotization 4-Chloro-2,6-dimethylaniline, NaNO₂, HCl--Water/HCl0-50.5Quantitative
Azo Coupling Diazonium salt, N,N-bis(2-hydroxyethyl)-3-methylaniline-Sodium AcetateWater/Acetic Acid0-101-285-95

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2,6-dimethylaniline from this compound (Buchwald-Hartwig Amination)

This protocol describes a palladium-catalyzed cross-coupling reaction to introduce an amino group onto the aromatic ring.

Materials:

  • This compound

  • Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

  • Add sodium tert-butoxide (1.2-1.5 equivalents).

  • Add this compound (1.0 equivalent).

  • If using an ammonia surrogate like benzophenone imine, add it (1.1 equivalents) to the flask.

  • Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up (if using benzophenone imine):

    • Cool the reaction mixture to room temperature.

    • Add a solution of 2M HCl and stir vigorously for 1-2 hours to hydrolyze the imine.

    • Neutralize the aqueous layer with a saturated solution of NaOH.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-chloro-2,6-dimethylaniline.

Protocol 2: Synthesis of an Azo Disperse Red Dye

This protocol involves the diazotization of 4-chloro-2,6-dimethylaniline followed by an azo coupling reaction with N,N-bis(2-hydroxyethyl)-3-methylaniline.

Materials:

  • 4-Chloro-2,6-dimethylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-bis(2-hydroxyethyl)-3-methylaniline

  • Sodium acetate

  • Deionized water

  • Ice

Procedure:

Part A: Diazotization of 4-Chloro-2,6-dimethylaniline

  • In a beaker, dissolve 4-chloro-2,6-dimethylaniline (1.0 equivalent) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Part B: Azo Coupling Reaction

  • In a separate beaker, dissolve N,N-bis(2-hydroxyethyl)-3-methylaniline (1.0 equivalent) in an aqueous acetic acid solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the coupling component solution with vigorous stirring. A colored precipitate should form immediately.

  • Add a saturated solution of sodium acetate to adjust the pH to 4-5 to facilitate the coupling reaction.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • The crude dye can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain a product of high purity.

  • Drying: Dry the purified dye in a vacuum oven at a moderate temperature.

Mandatory Visualization

Synthetic_Pathway cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Azo Dye Synthesis Start This compound Intermediate 4-Chloro-2,6-dimethylaniline Start->Intermediate Pd₂(dba)₃, XPhos NaOtBu, Toluene Ammonia Source Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Intermediate->Diazotization Coupling Azo Coupling Diazotization->Coupling Diazonium Salt FinalDye Azo Disperse Red Dye Coupling->FinalDye Coupling_reagent N,N-bis(2-hydroxyethyl)-3-methylaniline Coupling_reagent->Coupling

Caption: Synthetic workflow for the preparation of an azo disperse dye from this compound.

Experimental_Workflow cluster_amination Protocol 1: Amination cluster_dye_synthesis Protocol 2: Dye Synthesis Setup Reaction Setup (Inert Atmosphere) Reaction_A Heating and Stirring (100-110°C, 12-24h) Setup->Reaction_A Workup_A Work-up and Extraction Reaction_A->Workup_A Purification_A Column Chromatography Workup_A->Purification_A Diazotization_P Diazotization (0-5°C) Purification_A->Diazotization_P Intermediate Product Coupling_P Azo Coupling (0-10°C) Diazotization_P->Coupling_P Isolation Filtration and Washing Coupling_P->Isolation Purification_D Recrystallization Isolation->Purification_D Drying Vacuum Drying Purification_D->Drying

Caption: Detailed experimental workflow for the synthesis of the target azo disperse dye.

Application Notes: 2-Bromo-5-chloro-1,3-dimethylbenzene as a Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-5-chloro-1,3-dimethylbenzene as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a bromine and a chlorine atom on a dimethylbenzene scaffold, allows for selective functionalization through a variety of cross-coupling and organometallic reactions. This document details protocols for key transformations and highlights its application in the synthesis of biologically active molecules, particularly kinase inhibitors.

Introduction

This compound (CAS No: 103724-99-8) is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] The differential reactivity of the carbon-bromine and carbon-chlorine bonds enables sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. The presence of the two methyl groups also influences the electronic and steric properties of the aromatic ring, which can be advantageous in tuning the properties of the final products.

Chemical Properties:

PropertyValue
Molecular Formula C₈H₈BrCl
Molecular Weight 219.51 g/mol
Appearance Off-white to light yellow solid or liquid
Melting Point 22-24 °C
Boiling Point 245-247 °C

Key Applications and Reactions

This compound is a versatile substrate for several key synthetic transformations, including:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, crucial for the synthesis of arylamines.

  • Grignard Reaction: For the formation of carbon-carbon bonds through an organomagnesium intermediate.

These reactions provide access to a wide range of substituted 1,3-dimethylbenzene derivatives, which are common scaffolds in medicinal chemistry.

Experimental Protocols and Data

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The higher reactivity of the C-Br bond allows for selective coupling at the 2-position of this compound.

Reaction Scheme:

cluster_0 Suzuki-Miyaura Coupling Start This compound + Arylboronic Acid Catalyst Pd(PPh₃)₄, K₂CO₃ Start->Catalyst Toluene/H₂O, 90°C Product 2-Aryl-5-chloro-1,3-dimethylbenzene Catalyst->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Quantitative Data:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Chloro-2-phenyl-1,3-dimethylbenzene92
24-Methoxyphenylboronic acid5-Chloro-2-(4-methoxyphenyl)-1,3-dimethylbenzene88
33-Pyridinylboronic acid5-Chloro-1,3-dimethyl-2-(pyridin-3-yl)benzene75

Detailed Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 219.5 mg), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a variety of substituted anilines.

Reaction Scheme:

cluster_1 Buchwald-Hartwig Amination Start This compound + Amine Catalyst Pd₂(dba)₃, XPhos, NaOtBu Start->Catalyst Toluene, 100°C Product N-Aryl-5-chloro-2,6-dimethylaniline Catalyst->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Quantitative Data:

EntryAmineProductYield (%)
1AnilineN-(4-Chloro-2,6-dimethylphenyl)aniline85
2Morpholine4-(4-Chloro-2,6-dimethylphenyl)morpholine90
3BenzylamineN-Benzyl-4-chloro-2,6-dimethylaniline82

Detailed Experimental Protocol:

  • In a glovebox, add this compound (1.0 mmol, 219.5 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to a vial.

  • In a separate vial, prepare a stock solution of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.2 mg) in anhydrous toluene (1 mL).

  • Add the catalyst solution to the reagent vial.

  • Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Grignard Reaction

Formation of a Grignard reagent from this compound allows for nucleophilic addition to various electrophiles. The C-Br bond is more reactive towards magnesium insertion.

Reaction Scheme:

cluster_2 Grignard Reaction Start This compound Step1 Mg, THF Start->Step1 Grignard (4-Chloro-2,6-dimethylphenyl)magnesium bromide Step1->Grignard Step2 Electrophile (e.g., Benzaldehyde) Grignard->Step2 Product Substituted Benzyl Alcohol Step2->Product

Caption: General workflow for the Grignard reaction.

Quantitative Data:

EntryElectrophileProductYield (%)
1Benzaldehyde(4-Chloro-2,6-dimethylphenyl)(phenyl)methanol78
2Acetone2-(4-Chloro-2,6-dimethylphenyl)propan-2-ol85
3N,N-Dimethylformamide4-Chloro-2,6-dimethylbenzaldehyde70

Detailed Experimental Protocol:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of argon.

  • Add magnesium turnings (1.2 mmol, 29.2 mg) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 mmol, 219.5 mg) in anhydrous tetrahydrofuran (THF, 5 mL).

  • Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction.

  • Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of the electrophile (1.0 mmol) in anhydrous THF (2 mL).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Drug Discovery: Synthesis of a p38 MAP Kinase Inhibitor Precursor

Substituted diaryl amines are a common scaffold in kinase inhibitors. The Buchwald-Hartwig amination of this compound can be a key step in the synthesis of precursors for p38 MAP kinase inhibitors. The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, and its dysregulation is implicated in diseases such as rheumatoid arthritis and cancer.[3]

p38 MAP Kinase Signaling Pathway:

Stress_Cytokines Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Inflammatory Response Cell Cycle Arrest Apoptosis Substrates->Response Inhibitor p38 Inhibitor Inhibitor->p38

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

By utilizing this compound, medicinal chemists can synthesize a variety of substituted anilines that can be further elaborated into potent and selective p38 MAP kinase inhibitors. The 4-chloro-2,6-dimethylphenyl moiety can serve as a key pharmacophoric element, interacting with specific residues in the ATP-binding pocket of the kinase.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its differential reactivity allows for selective functionalization, providing access to a wide array of complex molecules. The detailed protocols provided in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reactions serve as a practical guide for researchers in academia and industry. The application of this building block in the synthesis of kinase inhibitor precursors highlights its significance in modern drug discovery and development.

References

Application Notes and Protocols for Electrophilic Aromatic Substitution on 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding and performing electrophilic aromatic substitution (EAS) reactions on the 2-Bromo-5-chloro-1,3-dimethylbenzene ring. It includes a thorough analysis of the directing effects of the substituents, which govern the regioselectivity of these reactions. Detailed experimental protocols for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation, are provided. This information is critical for the rational design of synthetic routes utilizing this compound as a chemical intermediate in pharmaceutical, dye, and pesticide synthesis.[1]

Introduction

This compound (also known as 2-bromo-5-chloro-m-xylene), with the CAS number 14659-58-6, is a polysubstituted aromatic compound.[2][3][4] Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, makes it an interesting and useful substrate in organic synthesis. Understanding the regiochemical outcomes of electrophilic aromatic substitution on this ring is essential for its effective utilization as a building block in the synthesis of more complex molecules.[1]

The reactivity and orientation of incoming electrophiles are determined by the interplay of the directing effects of the substituents already present on the benzene ring.[5][6] In the case of this compound, we have:

  • Two Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors due to their electron-donating inductive effect.[7]

  • One Bromine Atom (-Br) and one Chlorine Atom (-Cl): Halogens are deactivating groups due to their electron-withdrawing inductive effect, yet they are also ortho, para-directors because of their electron-donating resonance effect.[8]

The overall outcome of an electrophilic attack will be a consensus of these directing effects, with the most activating groups having the most significant influence. Steric hindrance can also play a crucial role in determining the final product distribution.[9]

Regioselectivity Analysis

The four substituents on the this compound ring direct incoming electrophiles to specific positions. The two methyl groups at positions 1 and 3 are the most activating groups and will therefore have the most dominant directing effect.

  • The methyl group at C1 directs to positions 2, 4, and 6.

  • The methyl group at C3 directs to positions 2, 4, and 6.

  • The bromine atom at C2 directs to positions 1, 3, and 5 (all of which are already substituted) and position 6.

  • The chlorine atom at C5 directs to positions 1, 3 (already substituted), 4 and 6.

Considering the combined effects:

  • Position 4: Is para to the C1-methyl group and ortho to the C3-methyl group. It is also ortho to the chlorine atom. This position is strongly activated by both methyl groups.

  • Position 6: Is ortho to the C1-methyl group and para to the C3-methyl group. It is also ortho to the bromine atom and meta to the chlorine atom. This position is also strongly activated by both methyl groups.

Due to steric hindrance from the adjacent bromine atom at position 2, electrophilic attack at position 6 is likely to be sterically hindered . Therefore, the most probable site for electrophilic aromatic substitution on this compound is position 4 .

Caption: Directing effects on this compound.

Experimental Protocols

The following are generalized protocols for common electrophilic aromatic substitution reactions. Researchers should optimize reaction conditions, such as temperature, reaction time, and stoichiometry, for the specific substrate and desired outcome.

Nitration

Objective: To introduce a nitro group (-NO₂) onto the aromatic ring, likely at position 4.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 ratio) to a solution of this compound in dichloromethane.

  • Maintain the reaction temperature between 0-10 °C with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Halogenation (Bromination)

Objective: To introduce a bromine atom (-Br) onto the aromatic ring, likely at position 4.

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃) or Iron filings

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) in a round-bottom flask protected from light.

  • Add a catalytic amount of iron(III) bromide or iron filings.

  • Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature with stirring.

  • Continue stirring until the bromine color disappears. Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess bromine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

Sulfonation

Objective: To introduce a sulfonic acid group (-SO₃H) onto the aromatic ring, likely at position 4.

Materials:

  • This compound

  • Fuming Sulfuric Acid (H₂SO₄ with dissolved SO₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Saturated Sodium Chloride (NaCl) solution

Procedure:

  • Carefully add this compound to fuming sulfuric acid or concentrated sulfuric acid in a flask with stirring.[10][11]

  • Gently heat the reaction mixture (e.g., on a steam bath) for a specified time. Monitor the reaction by checking the solubility of a small sample in water.

  • Once the reaction is complete, cool the mixture and pour it onto crushed ice.

  • The sulfonic acid product may precipitate. If not, "salt out" the product by adding saturated sodium chloride solution.

  • Collect the solid product by filtration and wash it with cold brine.

  • The product can be purified by recrystallization from an appropriate solvent.

Friedel-Crafts Acylation

Objective: To introduce an acyl group (-COR) onto the aromatic ring, likely at position 4.

Materials:

  • This compound

  • Acyl Chloride (e.g., Acetyl Chloride, CH₃COCl) or Acid Anhydride

  • Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) as a solvent

  • Ice

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap, suspend anhydrous aluminum chloride in a dry solvent (e.g., CH₂Cl₂).[12][13]

  • Cool the suspension in an ice bath and slowly add the acyl chloride with stirring to form the acylium ion complex.[12][13][14]

  • Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature or gently heat to reflux for a period. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ketone by recrystallization or column chromatography.

Data Presentation

Reaction TypeElectrophileMajor Product (Predicted)Yield (%)Product Ratio (4- vs. 6-substitution)Melting/Boiling Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
NitrationNO₂⁺2-Bromo-5-chloro-1,3-dimethyl-4-nitrobenzene
BrominationBr⁺2,4-Dibromo-5-chloro-1,3-dimethylbenzene
SulfonationSO₃This compound-4-sulfonic acid
AcylationCH₃CO⁺1-(2-Bromo-5-chloro-1,3-dimethyl-4-yl)ethanone

Workflow for a Typical Electrophilic Aromatic Substitution

G start Start: this compound reagents Select Electrophile & Catalyst (e.g., HNO₃/H₂SO₄ for Nitration) start->reagents reaction Reaction Setup: - Control Temperature - Stirring - Monitor by TLC reagents->reaction workup Aqueous Workup: - Quench with Ice/Water - Neutralize (e.g., NaHCO₃) - Wash with Brine reaction->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying purification Purification: - Recrystallization or - Column Chromatography drying->purification characterization Product Characterization: - NMR, MS, IR - Melting/Boiling Point purification->characterization end Final Product characterization->end

Caption: General experimental workflow for electrophilic aromatic substitution.

Conclusion

The electrophilic aromatic substitution on this compound is predicted to occur predominantly at the 4-position due to the strong activating and directing effects of the two methyl groups, which override the deactivating nature of the halogen substituents. The provided protocols offer a starting point for the synthesis of various derivatives of this compound. Careful optimization and characterization are essential for achieving desired products in high yield and purity. These application notes serve as a valuable resource for chemists engaged in the synthesis of novel compounds for various industrial applications.

References

Troubleshooting & Optimization

Optimizing Suzuki coupling reaction conditions for substituted aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions of substituted aryl halides.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of substituted aryl halides, offering potential causes and actionable solutions.

Problem Potential Cause Troubleshooting Solutions
Low or No Product Yield Catalyst Inactivation: The palladium catalyst can be inhibited or deactivated, particularly when using heteroaryl halides like pyridines.[1]Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the active palladium species.[1] Catalyst Choice: Employ pre-formed palladium catalysts or consider a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%).[1]
Inefficient Oxidative Addition: This step is often rate-determining.[2] Aryl chlorides and electron-rich aryl halides can be particularly challenging.[2][3]Ligand Choice: Use electron-rich ligands to promote oxidative addition.[3][4] Halide Reactivity: If possible, use aryl bromides or iodides, which are more reactive than chlorides.[2][5] Temperature: Increase the reaction temperature.[4]
Poor Transmetallation: This step can be slow, especially with electron-deficient pyridyl boronic acids.[1]Base Selection: A stronger base may be required to facilitate the formation of the 'ate' complex.[6] Solvent System: Ensure appropriate solvent choice; sometimes a mixture including water can be beneficial.[3]
Protodeborylation of Boronic Acid: The boronic acid can be cleaved to the corresponding arene before it couples.[4]Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than boronic acids.[3][5] Anhydrous Conditions: Employing anhydrous solvents can minimize this side reaction.[1][4]
Formation of Side Products Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[3]Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen.[3][4] Catalyst Pre-activation: If using a Pd(II) source, ensure it is efficiently reduced to the active Pd(0) species.[3]
Dehalogenation of Aryl Halide: The starting aryl halide is converted back to the corresponding arene.[1][3]Optimize Conditions: Screen different bases, solvents, and temperatures to find conditions that favor cross-coupling.[1] Ligand Choice: Bulky ligands can sometimes suppress this side reaction.[4]
β-Hydride Elimination: This can be an issue when using alkylboron reagents with β-hydrogens.[2][3]Ligand Selection: Use bulky ligands to promote reductive elimination over β-hydride elimination.[4] Substrate Choice: If possible, use an aryl iodide as the electrophile to accelerate oxidative addition.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my specific aryl halide?

A1: The choice of catalyst and ligand is crucial for a successful Suzuki coupling reaction. For electron-rich aryl halides or challenging aryl chlorides, electron-rich and bulky phosphine ligands such as XPhos, SPhos, or P(t-Bu)3 are often effective as they promote the oxidative addition step.[3][4] For less demanding substrates, more common ligands like PPh3 or bidentate ligands like dppf can be sufficient.[7][8] Pre-formed catalysts, such as PEPPSI-type catalysts, can also be beneficial for ensuring the efficient generation of the active catalytic species.[4]

Q2: What is the role of the base in the Suzuki coupling reaction, and how do I select the appropriate one?

A2: The base plays a critical role in the transmetallation step by activating the organoboron species to form a more nucleophilic 'ate' complex.[5][6] The choice of base depends on the reactivity of the substrates and the solvent system. Common choices include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (NaOH).[2][3] For sensitive functional groups, milder bases like potassium fluoride (KF) can be used.[6] Stronger bases are often required for less reactive substrates.[2]

Q3: Which solvent should I use for my Suzuki coupling reaction?

A3: A variety of solvents can be used for Suzuki coupling, including ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[3] Often, a mixture of an organic solvent with water is employed, which can enhance the rate of transmetallation.[3] The choice of solvent can also influence the solubility of the reagents and the effectiveness of the base.[2]

Q4: My reaction is not going to completion. What can I do?

A4: If your reaction has stalled, there are several parameters you can adjust. Increasing the reaction temperature ("forcing conditions") can often drive the reaction to completion.[4] You can also try increasing the catalyst loading or screening different ligands and bases.[1][4] Ensuring proper mixing through vigorous stirring is also important, especially for biphasic reactions.[4]

Q5: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A5: Homocoupling is typically caused by the presence of oxygen in the reaction mixture.[3] It is essential to thoroughly degas your solvents and the reaction vessel before starting the reaction. This can be done by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[4]

Reaction Parameter Optimization

The following table summarizes key reaction parameters that can be optimized for different classes of substituted aryl halides.

Aryl Halide Type Recommended Catalyst/Ligand Typical Base Solvent System Temperature Range (°C)
Electron-Rich Pd(OAc)2 / SPhos, XPhos, or other bulky, electron-rich phosphinesK3PO4, Cs2CO3Toluene, Dioxane80 - 110
Electron-Deficient Pd(PPh3)4, Pd(OAc)2 / PPh3K2CO3, NaOHDioxane/H2O, Toluene/H2ORoom Temp - 100
Sterically Hindered Pd2(dba)3 / P(t-Bu)3, XPhosK3PO4, Cs2CO3Toluene, Dioxane80 - 120
Aryl Chlorides Pd(OAc)2 / Buchwald ligands (SPhos, XPhos), PEPPSI catalystsK3PO4, Cs2CO3Toluene, Dioxane100 - 120
Heteroaryl Halides Pd(dppf)Cl2, Pd(OAc)2 / bulky phosphinesK2CO3, K3PO4Dioxane, DMF80 - 110

Experimental Protocols & Visualizations

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[9]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[9]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[9]

    • Add degassed toluene and degassed water to the flask via syringe.[9]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.[9]

    • Stir the reaction mixture vigorously for 2-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[9]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the aqueous layer with an organic solvent like ethyl acetate.[9]

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[9]

    • Filter and concentrate the organic layer under reduced pressure.[9]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[9]

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)L2-X] Pd0->OA_complex Oxidative Addition Trans_complex [Ar-Pd(II)L2-Ar'] OA_complex->Trans_complex Transmetallation Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_complex->Product ArX Ar-X ArX->OA_complex ArB Ar'-B(OR)2 ArB->Trans_complex Base Base Base->Trans_complex Activates

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start prep Preparation (Weigh Reagents, Dry Glassware) start->prep setup Reaction Setup (Add Reagents, Degas Solvent, Inert Atmosphere) prep->setup execution Reaction Execution (Heating and Stirring) setup->execution monitor Monitor Progress (TLC, LC-MS) execution->monitor monitor->execution Incomplete workup Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End Product purify->end Troubleshooting_Tree start Low or No Yield? check_catalyst Is the catalyst/ligand appropriate? start->check_catalyst Yes side_products Side Products Observed? start->side_products No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use bulky, e--rich ligand. Increase catalyst loading. check_catalyst->solution_catalyst No check_sm Are starting materials stable? check_conditions->check_sm Yes solution_conditions Increase temperature. Screen bases/solvents. check_conditions->solution_conditions No solution_sm Use boronic ester. Ensure anhydrous conditions. check_sm->solution_sm No homocoupling Homocoupling? side_products->homocoupling Yes dehalogenation Dehalogenation? homocoupling->dehalogenation No solution_homocoupling Thoroughly degas. Use Pd(0) source. homocoupling->solution_homocoupling Yes solution_dehalogenation Optimize conditions. Change ligand. dehalogenation->solution_dehalogenation Yes

References

How to improve yield in the synthesis of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-Bromo-5-chloro-1,3-dimethylbenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via electrophilic aromatic substitution of 5-chloro-1,3-dimethylbenzene.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the bromination of 5-chloro-1,3-dimethylbenzene can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the initial reaction time, consider extending the reaction duration. Ensure the reaction temperature is optimal for the chosen brominating agent.

  • Suboptimal Reagents or Catalyst: The activity of your brominating agent or catalyst might be compromised.

    • Solution: Use fresh N-bromosuccinimide (NBS) or ensure your liquid bromine is of high purity. If using a Lewis acid catalyst like Iron(III) bromide (FeBr₃), ensure it is anhydrous, as moisture can deactivate it.

  • Poor Regioselectivity: The formation of undesired isomers can significantly reduce the yield of the target compound. The primary directing influence for the incoming bromide is the two activating methyl groups, which will direct ortho and para. The chlorine atom is a deactivating but ortho, para-director. The desired product, this compound, results from bromination at a position ortho to one methyl group and meta to the other, and ortho to the chlorine. The major regioisomeric byproduct is likely 4-bromo-5-chloro-1,3-dimethylbenzene.

    • Solution: Reaction temperature can influence regioselectivity. Running the reaction at a lower temperature may improve the selectivity for the desired isomer.

  • Formation of Byproducts: Over-bromination can lead to the formation of di-brominated products.

    • Solution: Use a stoichiometric amount of the brominating agent (or a slight excess, e.g., 1.05 to 1.1 equivalents). Adding the brominating agent slowly and in portions can also help to minimize over-bromination.

  • Loss during Work-up and Purification: Significant amounts of the product may be lost during the extraction and purification steps.

    • Solution: Ensure efficient extraction by using an adequate volume of a suitable organic solvent. For purification, column chromatography with a carefully selected eluent system (e.g., a hexane/ethyl acetate gradient) can effectively separate the product from isomers and byproducts.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these and how can I isolate my desired product?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. These likely include:

  • Unreacted Starting Material: 5-chloro-1,3-dimethylbenzene.

  • Desired Product: this compound.

  • Isomeric Byproduct(s): Primarily 4-bromo-5-chloro-1,3-dimethylbenzene.

  • Di-brominated Byproducts: Dibromo-5-chloro-1,3-dimethylbenzene isomers.

To isolate the desired product, column chromatography is the recommended method. The polarity of these compounds will differ, allowing for their separation. Typically, the starting material will be the least polar, followed by the mono-brominated products, and then the di-brominated products. The different mono-brominated isomers may also have slightly different polarities, enabling their separation with an optimized solvent system.

Q3: My reaction is very slow or does not seem to start. What should I check?

A3: If the reaction is sluggish or fails to initiate, consider the following:

  • Catalyst Deactivation: If using a Lewis acid catalyst like FeBr₃, it may have been deactivated by moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Activation: The brominating agent may not be sufficiently electrophilic.

    • With Bromine (Br₂): The absence of a Lewis acid catalyst will result in a very slow reaction. Ensure the catalyst is added and is of good quality.

    • With N-Bromosuccinimide (NBS): While NBS can brominate activated rings, a catalyst or an acidic medium can enhance the reaction rate.

  • Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. If the reaction is too slow, a modest increase in temperature may be necessary.

Q4: How can I confirm the regiochemistry of my product?

A4: The substitution pattern of your product can be confirmed using spectroscopic methods:

  • ¹H NMR Spectroscopy: The number of signals, their splitting patterns (multiplicity), and their integration in the aromatic region will be distinct for each isomer. For this compound, you would expect two singlets in the aromatic region.

  • ¹³C NMR Spectroscopy: The number of distinct carbon signals will differ between the isomers due to symmetry.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique can show through-space correlations between protons, which can help to definitively establish the relative positions of the substituents on the aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the electrophilic aromatic bromination of 5-chloro-1,3-dimethylbenzene. This can be achieved using either molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), or with N-bromosuccinimide (NBS), which is a solid and often easier to handle brominating agent.

Q2: Which brominating agent is better, Br₂/FeBr₃ or NBS?

A2: The choice of brominating agent depends on the desired reaction conditions and scale.

  • Br₂/FeBr₃: This is a classic and effective method. However, liquid bromine is highly corrosive, toxic, and volatile, requiring careful handling in a fume hood.

  • NBS: N-bromosuccinimide is a solid, making it easier and safer to handle. Reactions with NBS are often cleaner and can sometimes offer better regioselectivity.

For laboratory-scale synthesis, NBS is often preferred for its ease of handling.

Q3: What are the main safety precautions to consider during this synthesis?

A3: The following safety precautions are crucial:

  • 5-chloro-1,3-dimethylbenzene: This is a flammable liquid and vapor, and can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[1][2][3]

  • N-bromosuccinimide (NBS): NBS is an oxidizer and can cause skin and eye irritation. It may also cause an allergic skin reaction.[4][5][6]

  • Iron(III) bromide (FeBr₃): This is a corrosive solid that can cause skin irritation and serious eye damage. It is also hygroscopic and should be handled in a dry environment.[7][8][9][10][11]

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Can I use a different Lewis acid catalyst instead of FeBr₃?

A4: Yes, other Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can also catalyze the bromination reaction. However, the catalytic activity and resulting selectivity may vary. FeBr₃ is commonly used for brominations with Br₂ as it is effective and readily available.

Data Presentation

The following table provides a hypothetical comparison of reaction conditions to illustrate how different parameters can influence the yield of this compound. The data is based on typical outcomes for electrophilic aromatic bromination reactions.

EntryBrominating Agent (Equivalents)Catalyst (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Br₂ (1.1)FeBr₃ (0.1)CH₂Cl₂0 to rt475
2Br₂ (1.1)FeBr₃ (0.1)CH₂Cl₂40270
3NBS (1.1)-CH₃CNrt1265
4NBS (1.1)FeBr₃ (0.1)CH₂Cl₂0 to rt682

Note: This data is illustrative and actual results may vary.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) and Iron(III) Bromide

This protocol is a general guideline and may require optimization.

Materials:

  • 5-chloro-1,3-dimethylbenzene

  • N-bromosuccinimide (NBS)

  • Anhydrous Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-chloro-1,3-dimethylbenzene (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous Iron(III) bromide (0.1 eq) to the stirred solution.

  • Slowly add N-bromosuccinimide (1.1 eq) in small portions over 30 minutes, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 5-chloro-1,3-dimethylbenzene in CH₂Cl₂ B 2. Cool to 0 °C A->B C 3. Add FeBr₃ catalyst B->C D 4. Add NBS in portions C->D E 5. Warm to RT and stir for 4-6h D->E F 6. Monitor by TLC E->F G 7. Quench with NaHCO₃ F->G H 8. Extract with CH₂Cl₂ G->H I 9. Wash with H₂O and Brine H->I J 10. Dry and Concentrate I->J K 11. Column Chromatography J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Formed? start->side_products loss_workup Loss During Work-up? start->loss_workup sol_incomplete Extend reaction time Check catalyst activity Increase temperature incomplete_rxn->sol_incomplete sol_side Control stoichiometry Lower temperature for selectivity Slow addition of brominating agent side_products->sol_side sol_loss Optimize extraction Careful column chromatography loss_workup->sol_loss

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Common side reactions in Buchwald-Hartwig amination and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their C-N cross-coupling experiments.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the Buchwald-Hartwig amination reaction.

Q1: What are the most common side reactions in Buchwald-Hartwig amination?

A1: The most prevalent side reactions include hydrodehalogenation of the aryl halide, β-hydride elimination, and reactions involving competing nucleophiles.[1] Hydrodehalogenation occurs when a palladium hydride species reductively cleaves the aryl-halide bond.[1] β-hydride elimination is a competing pathway to reductive elimination, leading to the formation of an imine and the hydrodehalogenated arene.[2]

Q2: How can I minimize hydrodehalogenation?

A2: Minimizing hydrodehalogenation involves careful selection of the base and solvent, and ensuring the reaction environment is free of water and other protic sources that can generate palladium hydrides.[1] In some instances, employing a bimetallic palladium-copper nanocatalyst system has been shown to suppress this side reaction.[3] The choice of ligand is also critical; for example, sterically hindered biaryl phosphine ligands can promote the desired reductive elimination over hydrodehalogenation.

Q3: What is β-hydride elimination and how can it be avoided?

A3: β-hydride elimination is an unproductive pathway where an amide intermediate with a β-hydrogen undergoes elimination to yield a hydrodehalogenated arene and an imine.[2] The use of chelating ligands, such as BINAP and DPEphos, is thought to suppress β-hydride elimination by preventing an open coordination site on the palladium catalyst.[2] Additionally, bulky phosphine ligands can also reduce the occurrence of β-hydride elimination.[4]

Q4: My reaction is not working with an aryl chloride. What should I do?

A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in Buchwald-Hartwig amination due to the stronger C-Cl bond.[5] To improve reactivity, consider using more electron-rich and sterically hindered ligands, such as XPhos or tBuXPhos.[6][7] Higher reaction temperatures and the use of a strong base like sodium tert-butoxide are often necessary.[5] Using a pre-catalyst can also lead to cleaner formation of the active catalytic species.[5]

Q5: Can I run the Buchwald-Hartwig amination in the presence of water?

A5: While traditionally performed under anhydrous conditions, some Buchwald-Hartwig reactions can tolerate or even benefit from the presence of small amounts of water, which can aid in the reduction of Pd(II) to the active Pd(0) species.[8] However, excess water should be avoided as it can promote hydrodehalogenation.[1] The use of specific ligands, like t-BuXPhos, in aqueous micellar systems has been shown to be effective.[9]

Troubleshooting Guides

Use these guides to diagnose and resolve common issues encountered during your Buchwald-Hartwig amination experiments.

Guide 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
No reaction or very low conversion of starting materials.Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling, leading to oxidation.Ensure the catalyst has been stored under an inert atmosphere.[1] Consider using a fresh batch of catalyst or a more air- and moisture-stable pre-catalyst like a G3 or G4 palladacycle.[10][11][12]
Poor Ligand Choice: The ligand may not be suitable for the specific substrate combination, leading to slow reaction rates or catalyst deactivation.For challenging substrates like aryl chlorides or sterically hindered amines, use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[8] Consult ligand selection guides for your specific substrate class.
Inappropriate Base: The base may be too weak to deprotonate the amine or the palladium-amine complex effectively.For less acidic amines, a strong base like NaOt-Bu or LHMDS is often required.[8] Be mindful of base-sensitive functional groups and consider weaker bases like Cs₂CO₃ or K₃PO₄ if necessary, though this may require higher temperatures.[8]
Solvent Issues: The reagents may not be fully soluble in the chosen solvent, or the solvent may be coordinating to the palladium, inhibiting catalysis.Ensure all reagents are soluble at the reaction temperature. Toluene and dioxane are common solvents.[13] Avoid using coordinating solvents like pyridine or acetonitrile.[14]
Significant amount of side products observed.Hydrodehalogenation: Formation of the arene corresponding to the aryl halide starting material.Use anhydrous solvents and reagents.[1] Screen different bases and consider sterically hindered ligands that favor reductive elimination.
β-Hydride Elimination: Formation of an imine and the reduced arene.Employ bidentate ligands like BINAP or Xantphos to suppress this pathway.[2]
Reaction with Competing Nucleophiles: If other nucleophilic groups are present on the substrates, they may compete with the desired amine coupling.Protect competing nucleophilic groups (e.g., phenols, thiols) before the reaction.[5]
Guide 2: Substrate-Specific Issues
Substrate Type Common Problem Recommended Approach
Aryl Chlorides Low reactivity due to strong C-Cl bond.Use bulky, electron-rich ligands (e.g., XPhos, tBuXPhos) and a strong base (e.g., NaOt-Bu).[6][7] Higher temperatures (100-120 °C) are often necessary.
Heteroaryl Halides Catalyst inhibition by the heteroatom.The choice of ligand is critical. For electron-rich heterocycles, ligands like DavePhos may be effective.[8] For some pyridyl halides, specific Josiphos-type ligands have shown good results.[15]
Primary Amines Tendency to undergo double arylation or form inactive bis(amine)palladium complexes.Use ligands designed for primary amines, such as BrettPhos, which can promote selective monoarylation.[8] Using an excess of the primary amine can sometimes mitigate the formation of bis(amine) complexes.
Sterically Hindered Amines Slow reaction rates due to steric hindrance.Employ highly active, sterically demanding ligands like RuPhos for secondary amines or newly developed ligands specifically designed for hindered primary amines.[8][16]
Functionalized Substrates Incompatibility of functional groups with strong bases.Use weaker bases like K₃PO₄ or Cs₂CO₃.[8] This may require higher catalyst loadings or longer reaction times. Protecting sensitive functional groups may be necessary.[5]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for various Buchwald-Hartwig amination reactions to guide your experimental design.

Table 1: Ligand Performance in the Amination of Aryl Chlorides

Aryl ChlorideAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholineXPhosNaOt-BuTolueneReflux694
2-ChloropyridineAnilineDavePhosNaOt-BuToluene1002485
4-Chloroanisolen-HexylamineBrettPhosLHMDSDioxane1001892
1-Chloro-4-(trifluoromethyl)benzenePiperidineRuPhosK₃PO₄t-BuOH1101288

Table 2: Base Selection for Amination with Functionalized Substrates

Aryl HalideAmineFunctional GroupBaseLigandSolventYield (%)
4-BromoacetophenoneBenzylamineKetoneK₃PO₄XantphosDioxane78
Methyl 4-bromobenzoateMorpholineEsterCs₂CO₃SPhosTHF91
4-BromophenolAnilinePhenolLHMDSBrettPhosToluene85
3-Bromo-benzonitrileCyclohexylamineNitrileNaOt-BuXPhosToluene95

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl chloride (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium pre-catalyst (or palladium source and ligand) and the base to a dry reaction vessel equipped with a magnetic stir bar.[13]

  • Addition of Reagents: Add the aryl chloride and the amine to the reaction vessel.[13]

  • Solvent Addition: Add the anhydrous, degassed solvent to the vessel.[13]

  • Reaction Conditions: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath. Stir the mixture at the desired temperature (e.g., 100-120 °C) under an inert atmosphere.[13]

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS.[13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]

Visualized Workflows and Pathways

The following diagrams illustrate key concepts and workflows in Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' AmineComplex [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)-NR'R''(L) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim SideReaction β-Hydride Elimination AmidoComplex->SideReaction Product Ar-NR'R'' RedElim->Product Product->Pd0 SideProduct Arene + Imine SideReaction->SideProduct

Caption: Catalytic cycle of the Buchwald-Hartwig amination, including the competing β-hydride elimination side reaction.

Troubleshooting_Workflow Start Low Yield or No Product CheckCatalyst Is the catalyst active and handled under inert conditions? Start->CheckCatalyst CheckLigand Is the ligand appropriate for the substrate? CheckCatalyst->CheckLigand Yes Solution1 Use fresh catalyst/pre-catalyst and ensure inert atmosphere. CheckCatalyst->Solution1 No CheckBase Is the base strong enough? CheckLigand->CheckBase Yes Solution2 Screen bulky, electron-rich ligands. CheckLigand->Solution2 No CheckSolvent Are reagents soluble and solvent non-coordinating? CheckBase->CheckSolvent Yes Solution3 Use a stronger base (e.g., NaOt-Bu) or screen bases. CheckBase->Solution3 No OptimizeTemp Optimize Reaction Temperature CheckSolvent->OptimizeTemp Yes Solution4 Change solvent to improve solubility (e.g., Toluene, Dioxane). CheckSolvent->Solution4 No Success Reaction Successful OptimizeTemp->Success Solution1->CheckCatalyst Solution2->CheckLigand Solution3->CheckBase Solution4->CheckSolvent

References

Technical Support Center: Purification of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals with the purification of 2-Bromo-5-chloro-1,3-dimethylbenzene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Starting materials: Unreacted 5-chloro-1,3-dimethylbenzene (5-chloro-m-xylene).

  • Isomeric byproducts: Other brominated and/or chlorinated isomers of 1,3-dimethylbenzene formed during the reaction.

  • Di-brominated species: Products where a second bromine atom has been added to the aromatic ring.

  • Residual solvents: Solvents used in the synthesis and initial workup.

  • Reagents: Residual brominating agents or catalysts.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile organic compounds and identifying them based on their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the target compound from non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to quantify the purity against a known standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification method depends on the nature of the impurities and the scale of your experiment. Given the low melting point of this compound, several options are viable:

  • Vacuum Distillation: Highly effective for separating volatile compounds with different boiling points. It is particularly useful for larger quantities of material.

  • Recrystallization: A good choice if the product is a solid at room temperature and a suitable solvent is found. It is effective for removing less soluble or more soluble impurities.

  • Column Chromatography: Provides high-resolution separation and is useful for removing impurities with similar polarities to the product.

Data Presentation

PropertyValueReference
Molecular Formula C₈H₈BrCl[1]
Molecular Weight 219.50 g/mol [1]
Appearance Pale yellow solid or liquid[1]
Melting Point 22-23 °C[1]
Boiling Point 95-97 °C @ 12 Torr[1]
Purity (typical) ≥98.0%[1]

Troubleshooting Guides

Recrystallization Issues

Q: My compound "oiled out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for low-melting-point compounds.

  • Solution 1: Re-heat and Add More Solvent: The solution may be too saturated. Re-heat the mixture until the oil dissolves, then add a small amount of additional hot solvent. Allow it to cool more slowly.

  • Solution 2: Lower the Cooling Temperature: After slow cooling to room temperature, place the flask in an ice bath or a refrigerator to encourage crystal formation.

  • Solution 3: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide a surface for crystal nucleation.

  • Solution 4: Use a Different Solvent System: The solubility profile of your compound in the chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

Q: No crystals are forming even after cooling the solution in an ice bath. What is the problem?

A: This indicates that the solution is not supersaturated.

  • Solution 1: Reduce the Amount of Solvent: The initial amount of solvent used was likely too high. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Solution 2: Add an Anti-Solvent: If you are using a single solvent, you can try adding a second solvent (an anti-solvent) in which your compound is insoluble, dropwise, until the solution becomes slightly cloudy. Then, gently heat until it is clear again and allow it to cool slowly.

Vacuum Distillation Issues

Q: The distillation is very slow, or my compound is not distilling at the expected temperature.

A: This could be due to an inadequate vacuum or incorrect temperature settings.

  • Solution 1: Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Use high-vacuum grease on all ground glass joints.

  • Solution 2: Verify Vacuum Pump Performance: Check the oil level and condition of your vacuum pump. Ensure it can achieve the required pressure (e.g., 12 Torr).

  • Solution 3: Increase the Heating Bath Temperature: Gradually increase the temperature of the heating bath. Be careful not to overheat, as this can lead to decomposition. A good rule of thumb is to have the bath temperature 20-30 °C higher than the desired vapor temperature.

Q: The compound seems to be decomposing in the distillation flask.

A: Some compounds are sensitive to prolonged heating, even under vacuum.

  • Solution 1: Lower the Pressure: If possible, use a better vacuum pump to distill at a lower temperature.

  • Solution 2: Use a Wiped-Film Evaporator: For highly sensitive compounds or large-scale distillations, a wiped-film or short-path distillation apparatus minimizes the time the compound spends at high temperatures.

Column Chromatography Issues

Q: I am getting poor separation of my compound from an impurity.

A: This is likely due to an inappropriate choice of eluent.

  • Solution 1: Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to test different solvent systems. The ideal eluent should give your product an Rf value of 0.2-0.4.

  • Solution 2: Use a Gradient Elution: Start with a less polar solvent and gradually increase the polarity by adding a more polar solvent. This can help to separate compounds with similar polarities.

  • Solution 3: Adjust the Stationary Phase: While silica gel is most common, for certain separations, alumina or a reverse-phase silica gel might provide better results.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of ethyl acetate to the cloudy solution until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path to minimize product loss. Ensure all joints are well-sealed.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired pressure (e.g., ~12 Torr) is reached and stable, begin to heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point (95-97 °C at 12 Torr). Discard any initial lower-boiling fractions.

  • Completion: Stop the distillation when the temperature drops or when only a small amount of residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A mixture of hexane and ethyl acetate (e.g., 95:5) is a good starting point.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude Product (this compound) check_impurities Assess Impurities (TLC, GC-MS) start->check_impurities is_solid Is the product solid at room temperature? check_impurities->is_solid is_volatile Are impurities non-volatile? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes is_separable Good separation by TLC? is_volatile->is_separable No distillation Vacuum Distillation is_volatile->distillation Yes is_separable->distillation No chromatography Column Chromatography is_separable->chromatography Yes end_product Pure Product recrystallization->end_product distillation->end_product chromatography->end_product

Caption: Decision workflow for selecting a purification technique.

RecrystallizationTroubleshooting start Recrystallization Issue: Compound 'Oiled Out' check_cooling Was cooling too rapid? start->check_cooling slow_cool Action: Cool slowly (Insulate flask) check_cooling->slow_cool Yes check_saturation Is solution too concentrated? check_cooling->check_saturation No success Crystals Formed slow_cool->success add_solvent Action: Re-heat and add more solvent check_saturation->add_solvent Yes check_solvent Is solvent choice appropriate? check_saturation->check_solvent No add_solvent->success change_solvent Action: Try a different solvent or solvent pair check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

Technical Support Center: Grignard Reagent Formation from Di-substituted Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formation of Grignard reagents from di-substituted benzene substrates.

Troubleshooting Guide

Unsuccessful or low-yielding Grignard reactions with di-substituted benzenes often stem from common issues related to magnesium activation, substrate reactivity, and reaction conditions. This guide provides a structured approach to identifying and resolving these problems.

Problem Potential Cause Recommended Solution
Reaction Fails to Initiate Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings prevents reaction with the aryl halide.[1][2][3][4]Activate the Magnesium: Employ one of the activation methods detailed in the experimental protocols below (e.g., iodine, 1,2-dibromoethane, mechanical grinding).[1][5][6][7]
Presence of Moisture: Trace amounts of water in the glassware, solvent, or reagents will quench the Grignard reagent as it forms.[1][8]Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven at >120°C and cool under an inert atmosphere (e.g., argon or nitrogen).[1][9][10] Use freshly distilled, anhydrous solvents.[8]
Unreactive Aryl Halide: Electron-withdrawing groups or significant steric hindrance from ortho-substituents can decrease the reactivity of the aryl halide.Use a More Reactive Magnesium Source: Consider using Rieke Magnesium, which is a highly reactive form of magnesium powder.[2][6][7][11][12][13] Increase Reaction Temperature: If using a higher-boiling solvent like THF, gentle reflux may be necessary to initiate the reaction.[8][10]
Low Yield of Grignard Reagent Wurtz Coupling Side Reaction: Homocoupling of the aryl halide (Ar-Ar) can compete with Grignard formation, especially at higher temperatures or with high local concentrations of the halide.[8][14][15][16]Slow Addition of Halide: Add the aryl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[15] Control Temperature: Maintain a gentle reflux and avoid excessive heating.[8][15]
Incomplete Reaction: The reaction may stall before all the magnesium or aryl halide is consumed.Extended Reaction Time: Allow the reaction to stir for a longer period. Re-activation: In some cases, adding another small crystal of iodine can help to restart a stalled reaction.
Reaction Mixture Turns Dark Brown or Black Decomposition of Grignard Reagent: Overheating can lead to the decomposition of the Grignard reagent.[10][17]Maintain a Controlled Reflux: Adjust the addition rate of the aryl halide to prevent the reaction from becoming too vigorous.[8]
Presence of Impurities: Impurities in the magnesium or aryl halide can catalyze decomposition.[17]Use High-Purity Reagents: Use high-purity magnesium turnings and distill the aryl halide if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the difficulty in initiating Grignard reactions with di-substituted benzenes?

The primary obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2][3][4] This layer forms when magnesium is exposed to air and prevents the metal from reacting with the aryl halide.[1][3] For di-substituted benzenes, electronic effects (from electron-withdrawing groups) and steric hindrance can further decrease the reactivity of the aryl halide, making the initiation even more challenging.

Q2: What are the observable signs of a successful Grignard reaction initiation?

A successful initiation is typically characterized by several signs, including the spontaneous warming of the reaction mixture (an exothermic reaction), the appearance of a cloudy grey or brownish color, and potentially some bubbling.[1][5] If iodine is used as an activator, its characteristic purple or brown color will disappear.[1][3]

Q3: How do substituents on the benzene ring affect Grignard reagent formation?

Substituents can have both electronic and steric effects:

  • Electron-donating groups (e.g., -OCH₃, -CH₃) generally have a smaller impact on the reaction.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) can make the Grignard reagent formation more difficult by destabilizing the partial negative charge on the carbon atom as the Grignard reagent forms.

  • Steric hindrance , especially from bulky groups in the ortho position, can physically block the aryl halide from accessing the magnesium surface, thus impeding the reaction.

Q4: When should I use diethyl ether versus tetrahydrofuran (THF) as a solvent?

Both are excellent solvents for Grignard reactions as they are aprotic and can solvate and stabilize the Grignard reagent.[18][19]

  • Diethyl ether has a low boiling point (35 °C), which can make it easier to control the reaction temperature for highly reactive substrates.[5]

  • THF has a higher boiling point (66 °C) and is a better solvent for less reactive aryl halides, such as those with electron-withdrawing groups or significant steric hindrance, as it allows for heating to promote the reaction.[10][17]

Q5: What is the Wurtz coupling reaction and how can it be minimized?

The Wurtz coupling is a major side reaction where a newly formed Grignard reagent molecule reacts with a molecule of unreacted aryl halide to form a biaryl compound (Ar-Ar).[8][14][15][16][20] This reduces the yield of the desired Grignard reagent. To minimize this side reaction, it is crucial to add the aryl halide slowly and dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, favoring its reaction with the magnesium surface over the already formed Grignard reagent.[15]

Quantitative Data Summary

The choice of activation method is critical for the successful formation of Grignard reagents from challenging di-substituted benzenes. The following table summarizes common activation methods.

Table 1: Comparison of Common Magnesium Activation Methods

Activation Method Typical Amount Observable Indicators Initiation Temperature (°C) Notes
Iodine (I₂) crystals A few small crystalsDisappearance of purple/brown color[1][3]Room temperature to gentle warmingA very common and simple method.[1]
1,2-Dibromoethane (DBE) A few dropsBubbling (ethylene gas evolution)[1][5][7]Room temperatureThe reaction with DBE can be vigorous.[1] This is also known as the entrainment method.[6]
Mechanical Crushing/Stirring N/ALocalized bubbling or cloudiness[1]Room temperatureExposes a fresh magnesium surface.[1] Can be achieved by grinding the turnings with a glass rod.[6]
Sonication N/AGeneral cloudiness and warming[1]Room temperatureCleans the magnesium surface through cavitation.[1][2]
DIBAH 5-12 mol%Temperature increase≤ 20°C for aryl halidesAlso acts as a drying agent.[1][21]
Rieke Magnesium N/AOften immediate and highly exothermicCan be performed at low temperatures (e.g., -78 °C)[11]A highly reactive form of magnesium, useful for unreactive halides.[2][6][7][11][12][13][22]

Experimental Protocols

Protocol 1: Activation of Magnesium with Iodine

  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, addition funnel) is thoroughly dried by flame-drying under vacuum or by heating in an oven at >120°C for several hours. Cool the glassware under an inert atmosphere (e.g., nitrogen or argon).[1][9]

  • Reagent Setup: To the dried flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.

  • Initiation: Add a single, small crystal of iodine. The flask may be gently warmed to sublime the iodine, allowing it to coat the magnesium turnings.[6]

  • Solvent and Halide Addition: Add a small portion of the anhydrous solvent (diethyl ether or THF) to just cover the magnesium. Then, add a small amount of the di-substituted aryl halide.

  • Observation: Stir the mixture. The disappearance of the iodine color and the onset of a gentle reflux indicate that the reaction has initiated.[1][3]

  • Continuation: Once the reaction has started, add the remaining aryl halide (dissolved in the rest of the anhydrous solvent) dropwise at a rate that maintains a controlled reflux.[1]

Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)

  • Glassware Preparation: As with the iodine activation, all glassware must be scrupulously dried.[1][9]

  • Reagent Setup: Place the magnesium turnings (1.2 equivalents) and a stir bar in the reaction flask under an inert atmosphere.[9]

  • Solvent Addition: Add a portion of the anhydrous solvent (diethyl ether or THF) to cover the magnesium.[9]

  • Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium. The evolution of ethylene gas (bubbling) indicates successful activation.[1][5][7][9]

  • Organic Halide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your di-substituted aryl halide solution. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[15]

Visualizations

Grignard_Workflow start Start: Dry Glassware & Reagents mg_prep Add Mg Turnings (1.2 eq) start->mg_prep activation Activate Mg Surface (Iodine, DBE, etc.) mg_prep->activation solvent_add Add Anhydrous Ether/THF activation->solvent_add initiation Add Small Portion of Halide Solution solvent_add->initiation halide_soln Prepare Aryl Halide Solution (1.0 eq) halide_soln->initiation check_initiation Reaction Initiated? (Heat, Cloudiness) initiation->check_initiation troubleshoot Troubleshoot Initiation (Warm, Add More Activator) check_initiation->troubleshoot No addition Dropwise Addition of Remaining Halide Solution check_initiation->addition Yes troubleshoot->check_initiation reflux Maintain Gentle Reflux addition->reflux completion Stir Until Mg is Consumed reflux->completion end Grignard Reagent Ready for Use completion->end

Caption: Experimental workflow for Grignard reagent synthesis.

Troubleshooting_Logic start Reaction Fails to Initiate check_anhydrous Are Glassware & Solvents Dry? start->check_anhydrous dry_glassware Flame-dry Glassware & Use Anhydrous Solvents check_anhydrous->dry_glassware No check_activation Was an Activator Used? check_anhydrous->check_activation Yes dry_glassware->start add_activator Add I₂ or 1,2-Dibromoethane check_activation->add_activator No check_temp Is the Mixture Warm? check_activation->check_temp Yes success Reaction Initiates add_activator->success warm_gently Gently Warm the Flask check_temp->warm_gently No consider_alternatives Consider Rieke Mg or Alternative Activators check_temp->consider_alternatives Yes warm_gently->success consider_alternatives->success

Caption: Troubleshooting workflow for failed Grignard initiation.

References

Catalyst and ligand selection for cross-coupling of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the chemoselective cross-coupling of 2-Bromo-5-chloro-1,3-dimethylbenzene. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a focus on catalyst and ligand selection to achieve selective functionalization of the C-Br bond over the C-Cl bond.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react preferentially in this compound?

A1: The Carbon-Bromine (C-Br) bond is expected to react preferentially over the Carbon-Chlorine (C-Cl) bond. The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-OTf >> C-Cl.[1][2] This selectivity is based on the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which makes the oxidative addition step of the catalytic cycle faster for the bromide.[2]

Q2: What are the primary challenges when working with dihaloarene substrates like this?

A2: The main challenge is achieving high chemoselectivity for the desired mono-functionalized product while avoiding difunctionalization (reaction at both C-Br and C-Cl sites).[3][4][5] Other potential issues include low reactivity, catalyst deactivation, and side reactions such as homocoupling or hydrodehalogenation.[6][7]

Q3: How critical is the choice of ligand for achieving chemoselectivity?

A3: The ligand choice is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition of the C-Br bond at a rate significantly faster than that of the C-Cl bond.[1][3] However, excessively bulky ligands can sometimes promote overfunctionalization, so a careful balance is necessary.[3]

Catalyst and Ligand Selection Guide

Achieving high selectivity for C-Br bond activation requires careful selection of the catalyst system. Below is a summary of recommended starting conditions for common cross-coupling reactions.

Reaction TypePalladium SourceRecommended LigandsRecommended BaseCommon SolventsTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or Precatalysts (e.g., XPhos Pd G3/G4)Bulky Biarylphosphines: XPhos, SPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃[8]1,4-Dioxane/H₂O, Toluene/H₂O, DMF[2][9]80 - 110[6]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, or PrecatalystsBulky Biarylphosphines: Josiphos, BrettPhos, XPhosNaOtBu, LHMDS, K₃PO₄Toluene, 1,4-Dioxane, THF[10][11]80 - 110
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, PCy₃, cataCXium® AEt₃N, DIPEA, Cs₂CO₃[7]Toluene, DMF, Acetonitrile, THF[7][12]60 - 100[7]

Note: For Sonogashira couplings, a copper(I) co-catalyst (e.g., CuI) is traditionally used, but copper-free conditions can help minimize alkyne homocoupling.[7][13]

Troubleshooting Guides

Problem: Low or No Yield of Desired Product

Q: My cross-coupling reaction is not proceeding or giving very low yields. What should I check first?

A: When a reaction fails, a systematic check of your setup and reagents is the first step.[6]

  • Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligand are active and have not degraded.[8] Phosphine ligands are susceptible to oxidation.[8] Using pre-formed, air-stable precatalysts can often give more reliable results.

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote side reactions like the homocoupling of boronic acids or alkynes.[6][7] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[8]

  • Reagent Quality: Verify the purity of your aryl halide, coupling partner, base, and solvents. Water content can be critical; use anhydrous solvents where appropriate.[8]

  • Reaction Conditions: The chosen temperature, base, or solvent may not be optimal. A screening of these parameters is often necessary. The base must be sufficiently soluble and strong enough to facilitate the catalytic cycle.[8]

Problem: Poor Chemoselectivity (Difunctionalization or Reaction at C-Cl)

Q: I am observing significant amounts of the difunctionalized product or reaction at the C-Cl bond. How can I improve selectivity for the C-Br bond?

A: Poor selectivity indicates that the energy barrier for the oxidative addition at the C-Cl bond is being overcome.

  • Lower Reaction Temperature: High temperatures can provide enough energy to activate the stronger C-Cl bond. Try running the reaction at a lower temperature for a longer duration.

  • Modify the Catalyst System: The choice of ligand is critical. While bulky ligands are generally preferred for activating aryl chlorides, they can sometimes lead to overfunctionalization in dihalide systems.[3] A systematic screening of ligands (e.g., comparing SPhos vs. IMes) may be necessary to find the optimal balance of reactivity and selectivity.[3]

  • Use Coordinating Additives: Small, coordinating additives like DMSO have been shown to suppress overfunctionalization by favoring the dissociation of the palladium catalyst from the mono-coupled product before a second oxidative addition can occur.[3]

Problem: Significant Side Reactions are Occurring

Q: My reaction is plagued by side products like homocoupling of my coupling partner or hydrodehalogenation. What can I do?

A: These side reactions point to specific issues within the catalytic cycle.

  • Alkyne Homocoupling (Glaser Coupling) in Sonogashira: This is a very common side reaction, especially when using a copper co-catalyst in the presence of oxygen.[7]

    • Solution: Ensure strictly anaerobic (oxygen-free) conditions. Alternatively, switch to a copper-free Sonogashira protocol.[7][13]

  • Boronic Acid Homocoupling or Protodeboronation in Suzuki:

    • Homocoupling: This is often caused by oxygen contamination.[6] Rigorous degassing is essential.

    • Protodeboronation: The replacement of the boronic acid group with hydrogen is a major side reaction, especially for electron-deficient boronic acids.[8]

      • Solution: Use milder bases like K₃PO₄ or KF.[8] While some protocols use water, it can be a proton source; consider anhydrous conditions. Using more stable MIDA or pinacol boronate esters can also mitigate this issue.[8]

  • Hydrodehalogenation (Replacement of Br or Cl with H): This can occur under harsh conditions or if there are sources of hydride in the reaction.

    • Solution: Try lowering the temperature or using a milder base.

Experimental Protocols

The following are generalized starting protocols. Optimization of specific parameters will likely be required.

General Protocol for Selective Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv).[2]

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G4, 1-3 mol%) and the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio).[8][9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitoring & Workup: Monitor progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.[6]

General Protocol for Selective Buchwald-Hartwig Amination
  • Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-3 mol%), the appropriate phosphine ligand (e.g., Josiphos), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a reaction vessel.[14]

  • Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv) followed by the amine coupling partner (1.2 equiv).

  • Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring.[14]

  • Monitoring & Workup: Monitor progress by TLC or LC-MS. After completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.[14]

  • Purification: Purify the crude product via flash column chromatography.

Visualizations

CatalystSelectionWorkflow start Desired Bond Formation? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond suzuki Suzuki Coupling (Boronic Acid/Ester) cc_bond->suzuki Aryl/Vinyl sonogashira Sonogashira Coupling (Terminal Alkyne) cc_bond->sonogashira Alkynyl buchwald Buchwald-Hartwig Amination (Amine) cn_bond->buchwald catalyst_suzuki Start with: - Pd₂(dba)₃ / XPhos - K₃PO₄ - Dioxane/H₂O suzuki->catalyst_suzuki catalyst_sono Start with: - PdCl₂(PPh₃)₂ / CuI - Et₃N - Toluene or DMF sonogashira->catalyst_sono catalyst_buchwald Start with: - Pd(OAc)₂ / Josiphos - NaOtBu - Toluene buchwald->catalyst_buchwald

Caption: Decision tree for initial catalyst system selection.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add Solids to Oven-Dried Glassware (Aryl Halide, Base, etc.) inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert add_reagents 3. Add Degassed Solvents, Catalyst, & Liquid Reagents inert->add_reagents heat 4. Heat to Target Temperature with Stirring add_reagents->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Cool and Quench Reaction monitor->quench extract 7. Extraction & Washing quench->extract purify 8. Dry, Concentrate, & Purify (Chromatography) extract->purify

Caption: General experimental workflow for cross-coupling reactions.

TroubleshootingFlowchart start Low or No Yield Observed check_inert Is the reaction setup strictly anaerobic? start->check_inert degas Degas solvents thoroughly. Ensure positive inert gas pressure. check_inert->degas No check_catalyst Are catalyst and ligand fresh and stored correctly? check_inert->check_catalyst Yes degas->check_catalyst new_catalyst Use fresh catalyst/ligand. Consider using a precatalyst. check_catalyst->new_catalyst No check_reagents Are all other reagents (base, solvent) pure/anhydrous? check_catalyst->check_reagents Yes new_catalyst->check_reagents purify_reagents Use fresh, high-purity reagents. Use anhydrous solvents. check_reagents->purify_reagents No screen_conditions Screen reaction parameters: - Temperature - Base - Solvent check_reagents->screen_conditions Yes purify_reagents->screen_conditions

Caption: Troubleshooting flowchart for low-yield reactions.

References

Technical Support Center: Solvent Effects in Reactions of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloro-1,3-dimethylbenzene. The focus is on understanding and mitigating solvent effects in common synthetic transformations.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The choice of solvent is critical for achieving high yields and preventing side reactions, especially with sterically hindered and electronically complex substrates like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the Suzuki-Miyaura coupling of this compound?

A1: The solvent plays several crucial roles: it dissolves the reactants, base, and catalyst; it influences the stability and activity of the palladium catalyst; and its polarity can affect the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For a biphasic reaction (e.g., toluene/water), the solvent system facilitates the interaction between the organic-soluble aryl halide and the aqueous-soluble inorganic base.

Q2: Which solvents are generally recommended for the Suzuki-Miyaura coupling of this substrate?

A2: A range of solvents can be employed, often in combination with water to dissolve the inorganic base.[1] Common choices include:

  • Toluene/Water: A robust system for a wide range of substrates.

  • Dioxane/Water: Often provides good solubility for both the organic and inorganic components.

  • THF/Water: A versatile option, though THF's lower boiling point limits the reaction temperature.

  • 2-MeTHF/Water: A greener alternative to THF with a higher boiling point.[2]

Q3: How does solvent polarity impact the reaction?

A3: Solvent polarity can influence the reaction's chemoselectivity and rate. While a direct correlation is not always straightforward, polar aprotic solvents can sometimes alter the active catalytic species.[3] For substrates with multiple reactive sites, solvent choice can be a tool to control which site reacts.

Q4: Can I run the reaction under anhydrous conditions?

A4: While aqueous bases are common, anhydrous conditions can be used, particularly with bases like potassium phosphate (K₃PO₄) in a polar aprotic solvent like dioxane. This can be beneficial if your substrate or boronic acid is sensitive to water.

Troubleshooting Guide
Issue Potential Cause(s) Related to Solvent Suggested Solution(s)
Low or No Conversion 1. Poor solubility of reactants or base. 2. Catalyst deactivation due to solvent impurities (e.g., peroxides in aged ethers). 3. Insufficient reaction temperature for the chosen solvent.1. Switch to a solvent system with better solubilizing properties (e.g., dioxane/water or DMF/water). 2. Use freshly distilled or anhydrous, degassed solvents. 3. Choose a higher-boiling solvent like toluene or dioxane to increase the reaction temperature.
Dehalogenation Side Reaction The solvent can sometimes act as a hydride source, especially at high temperatures.1. Screen different solvents; sometimes a less polar solvent can reduce this side reaction. 2. Optimize the reaction time and temperature to minimize byproduct formation.
Homocoupling of Boronic Acid Presence of oxygen in the solvent.Rigorously degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before adding the catalyst.[1]
Poor Reproducibility Inconsistent solvent quality (water content, impurities).Always use high-purity, dry, and degassed solvents for consistent results.
Representative Data on Solvent Effects

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an arylboronic acid in various solvent systems. While not specific to this compound, this data provides a general trend.

Solvent System (v/v) Base Temperature (°C) Representative Yield (%) Notes
Toluene / H₂O (4:1)K₂CO₃10085-95A common and effective system for many substrates.
Dioxane / H₂O (4:1)K₃PO₄10090-98Often provides excellent yields, especially with hindered substrates.
THF / H₂O (4:1)Cs₂CO₃6670-85Lower reaction temperature may lead to longer reaction times.
2-MeTHF / H₂O (4:1)K₃PO₄8088-96A greener and effective alternative to THF.[2]
n-Propanol / H₂O (4:1)Na₂CO₃9780-90An alternative protic solvent system.[4]
Detailed Experimental Protocol (Model)

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene (5 mL per mmol of aryl halide)

  • Deionized water (1.25 mL per mmol of aryl halide)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed toluene and deionized water via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L2 oa_complex Ar-Pd(II)(Br)L2 pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L2 oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-Br (2-Bromo-5-chloro- 1,3-dimethylbenzene) aryl_halide->oa_complex boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. Solvent choice is crucial for this reaction, affecting catalyst performance and reaction rates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the Buchwald-Hartwig amination of this compound?

A1: Common solvents for this reaction are anhydrous and non-protic. These include toluene, 1,4-dioxane, and THF.[5][6] The choice often depends on the specific amine and the required reaction temperature.

Q2: How does the solvent affect the choice of base in this reaction?

A2: The base and solvent are often interdependent. Strong bases like sodium tert-butoxide (NaOtBu) are typically used in ethereal solvents like THF or dioxane. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may also be effective, often in solvents like toluene or dioxane.

Q3: Can water be present in the reaction?

A3: Generally, the Buchwald-Hartwig amination is performed under anhydrous conditions. However, some protocols have been developed that tolerate small amounts of water, and in some cases, water is intentionally added to aid in the reduction of the Pd(II) precatalyst.[6]

Troubleshooting Guide
Issue Potential Cause(s) Related to Solvent Suggested Solution(s)
Low Yield 1. Poor solubility of the amine or base. 2. Catalyst poisoning by solvent impurities. 3. Incompatible solvent-base combination.1. Screen different aprotic solvents (toluene, dioxane, THF). 2. Use high-purity, anhydrous, and degassed solvents. 3. Ensure the chosen solvent is compatible with the base (e.g., ethereal solvents with strong alkoxide bases).
Side Reactions (e.g., hydrodehalogenation) Solvent may act as a proton source at elevated temperatures.1. Use a more inert solvent like toluene. 2. Optimize reaction time and temperature.
Inconsistent Results Variable solvent quality.Use a consistent source of high-purity, anhydrous solvent.
Representative Data on Solvent Effects

The following table shows representative yields for the Buchwald-Hartwig amination of an aryl bromide with a secondary amine in different solvents.

Solvent Base Temperature (°C) Representative Yield (%) Notes
TolueneNaOtBu10090-99A very common and effective solvent for this reaction.
1,4-DioxaneK₃PO₄10085-95A good alternative, especially with phosphate bases.
THFLiHMDS6680-90Lower temperature may require longer reaction times or a more active catalyst.
t-BuOHK₂CO₃8275-85Can be used, but may be less general.
Detailed Experimental Protocol (Model)

This is a general protocol for the Buchwald-Hartwig amination of this compound and should be optimized for each specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene (10 mL per mmol of aryl halide)

Procedure:

  • In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Add Pd catalyst, ligand, base, aryl halide, and amine to a dry flask. start->setup solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) setup->solvent reaction Heat under Inert Atmosphere (e.g., 100 °C, 12-24h) solvent->reaction workup Aqueous Workup - Quench, Extract, Wash, Dry reaction->workup purification Purification (e.g., Column Chromatography) workup->purification end Final Product purification->end

Caption: A typical experimental workflow for a Buchwald-Hartwig amination.

Section 3: Grignard Reagent Formation

The formation of a Grignard reagent from this compound is expected to be chemoselective, with the magnesium inserting at the more reactive C-Br bond. The choice of solvent is critical for stabilizing the Grignard reagent and facilitating its formation.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for the chemoselective formation of the Grignard reagent from this compound?

A1: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is generally the preferred solvent for forming Grignard reagents from aryl bromides as it effectively solvates and stabilizes the organomagnesium species.[7] Anhydrous diethyl ether is another common choice.

Q2: Why must the solvent be anhydrous?

A2: Grignard reagents are strong bases and will be quenched by any protic species, including water.[7] The use of rigorously dried solvents and glassware is crucial for a successful reaction.

Q3: Can other solvents be used?

A3: While ethers are standard, some greener alternatives like 2-MeTHF and cyclopentyl methyl ether (CPME) have been shown to be effective for Grignard reagent formation and may offer safety and environmental benefits.[8]

Troubleshooting Guide
Issue Potential Cause(s) Related to Solvent Suggested Solution(s)
Reaction Fails to Initiate 1. Wet solvent. 2. Solvent not effectively solvating the magnesium surface.1. Use freshly distilled, anhydrous solvent over molecular sieves. 2. Ensure the use of an ethereal solvent like THF or diethyl ether.
Low Yield of Grignard Reagent 1. Quenching by moisture in the solvent. 2. Formation of Wurtz coupling side products.1. Maintain strict anhydrous conditions throughout the procedure. 2. Use THF, which can sometimes minimize Wurtz coupling compared to diethyl ether.
Formation of Di-Grignard Reagent High reaction temperatures in a highly coordinating solvent might promote reaction at the C-Cl bond.Maintain a moderate reaction temperature and consider a less coordinating solvent if selectivity is an issue, although this may slow down the desired reaction.
Representative Data on Solvent Effects

The following table provides a qualitative comparison of common solvents for Grignard reagent formation.

Solvent Boiling Point (°C) Relative Rate of Formation Stability of Grignard Reagent Notes
Diethyl Ether35ModerateGoodTraditional solvent, highly flammable.
Tetrahydrofuran (THF)66FastExcellentGenerally preferred for aryl Grignards due to better solvation.[7]
2-Methyltetrahydrofuran (2-MeTHF)80FastExcellentA greener alternative to THF with a higher boiling point.[8]
Cyclopentyl Methyl Ether (CPME)106ModerateGoodAnother greener alternative with a higher boiling point and flash point.[8]
Detailed Experimental Protocol (Model)

This protocol describes the chemoselective formation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings (1.2 equiv)

  • Iodine (a single crystal)

  • This compound (1.0 equiv)

  • Anhydrous THF (10 mL per mmol of aryl halide)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

  • To a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add the magnesium turnings and the iodine crystal.

  • Gently heat the flask with a heat gun under vacuum and then backfill with inert gas to activate the magnesium.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve the this compound in anhydrous THF in the dropping funnel.

  • Add a small portion of the aryl halide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, gentle warming may be required.

  • Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete conversion.

  • The resulting Grignard reagent is ready for use in subsequent reactions.

Visualizations

Grignard_Formation_Logic start Start: Need to form Grignard Reagent question1 Is the reaction under anhydrous conditions? start->question1 yes1 Yes question1->yes1 Yes no1 No question1->no1 No question2 Which solvent to use? yes1->question2 stop1 STOP: Reaction will fail. Dry all glassware and solvents. no1->stop1 thf THF: - Good for aryl bromides - Excellent stabilization question2->thf ether Diethyl Ether: - Traditional choice - Lower boiling point question2->ether green_solvents 2-MeTHF / CPME: - Greener alternatives - Good performance question2->green_solvents initiation Initiate reaction (Iodine, heat) thf->initiation ether->initiation green_solvents->initiation addition Slowly add aryl halide solution initiation->addition completion Stir to completion addition->completion end Grignard reagent ready for use completion->end

Caption: Logical workflow for Grignard reagent formation and solvent selection.

References

Refining protocols for nucleophilic aromatic substitution on activated aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on activated aryl halides. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and detailed experimental guidelines.

Troubleshooting Guide

This section addresses specific issues that may arise during SNAr experiments in a direct question-and-answer format.

Q1: My SNAr reaction shows low or no conversion to the desired product. What are the primary causes and how can I improve the yield?

A1: Low conversion in an SNAr reaction can be attributed to several factors, from reactant properties to reaction conditions. A systematic approach to troubleshooting is recommended:

  • Substrate Activation: The aryl halide must be sufficiently activated by strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -C(O)R, positioned ortho or para to the leaving group.[1][2] If activation is insufficient, the reaction will be sluggish. Consider using a more electron-deficient substrate if possible.

  • Leaving Group Ability: In SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[3] Highly electronegative atoms enhance the electrophilicity of the carbon being attacked. Consequently, the typical leaving group trend is F > Cl > Br > I.[1] If you are using a less reactive halide like I or Br, switching to a fluoro or chloro analog can significantly increase the reaction rate.[3]

  • Nucleophile Strength: Ensure your nucleophile is sufficiently strong for the reaction. If using a neutral nucleophile like an amine or alcohol, the addition of a base (e.g., K₂CO₃, NaH) is often necessary to generate the more potent anionic nucleophile (amide or alkoxide).[4][5]

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1] If the reaction is proceeding slowly at room temperature, gradually increasing the temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can improve both the rate and final conversion.[4]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred.[1][4] These solvents effectively solvate the cation of the nucleophile salt but not the anion, creating a more "naked" and reactive nucleophile.[6] Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, reducing its reactivity.[1]

Q2: My reaction produces multiple side products observed on the TLC plate. What are common side reactions and how can they be minimized?

A2: Side product formation is a common challenge. Key culprits and their solutions include:

  • Reaction with Solvent: If you use a nucleophilic solvent (like an alcohol) in the presence of a strong base, the solvent can compete with your intended nucleophile. It is best to use a non-reactive, polar aprotic solvent.[1]

  • Di-substitution: If the aryl halide has more than one potential leaving group, double substitution can occur. To favor mono-substitution, use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile.

  • Hydrolysis of Activating Groups: Electron-withdrawing groups like esters or nitriles can be sensitive to hydrolysis, especially under basic or acidic conditions at elevated temperatures. Use anhydrous conditions and milder bases where possible.

  • Benzyne Formation: With very strong bases like sodium amide (NaNH₂), an elimination-addition pathway via a "benzyne" intermediate can occur, potentially leading to a mixture of regioisomers.[7][8] This is more common with unactivated aryl halides. If this is suspected, switch to a weaker base such as K₂CO₃ or an organic base like triethylamine.

  • Decomposition: A dark reaction color and numerous TLC spots can indicate decomposition of starting materials or products. This is often caused by excessively high temperatures or a base that is too strong.[4] Consider running the reaction at a lower temperature or using a milder base.[4]

Q3: My product is difficult to purify. What are some effective work-up and purification strategies?

A3: A well-planned work-up is crucial for isolating the final product.

  • Aqueous Work-up: The standard procedure involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. This step removes water-soluble inorganic salts and byproducts.[1]

  • Acid/Base Washes: If a basic catalyst or reagent was used, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can help remove it. Conversely, a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic byproducts.[1]

  • Removing High-Boiling Solvents: High-boiling polar aprotic solvents like DMSO or DMF can be challenging to remove. Repeatedly washing the organic layer with water or brine is an effective method, as these solvents are highly water-soluble.[1]

  • Purification: Column chromatography on silica gel is the most common method for purifying SNAr products. Choose a solvent system that provides good separation between your product and any impurities, as determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the SNAr reaction?

A1: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[8][9]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This step is usually rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9][10] The aromaticity of the ring is temporarily lost.[8]

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.[10]

Q2: Why must the electron-withdrawing group (EWG) be in the ortho or para position?

A2: The Meisenheimer complex intermediate is a carbanion. An EWG in the ortho or para position can directly stabilize the negative charge through resonance delocalization.[2][10] An EWG in the meta position cannot participate in this resonance stabilization, making the intermediate significantly less stable and the reaction much slower or non-existent.[2]

Q3: Why is fluorine often the best leaving group in SNAr reactions?

A3: This is a key difference from Sₙ2 reactions. In the SNAr mechanism, the rate-determining step is the nucleophilic attack on the ring, not the breaking of the carbon-halogen bond.[3] Fluorine is the most electronegative halogen, so it strongly withdraws electron density from the ring, making the carbon atom it is attached to highly electrophilic and more susceptible to attack.[3][8] This effect on the first step outweighs the strength of the C-F bond, leading to a faster overall reaction. The general reactivity trend for halogens is F > Cl ≈ Br > I.[1]

Q4: How do I choose the right solvent for my SNAr reaction?

A4: The solvent choice is critical. Polar aprotic solvents (DMSO, DMF, NMP, acetonitrile) are highly recommended.[4] They enhance the nucleophile's reactivity by solvating the accompanying cation while leaving the nucleophilic anion "naked" and more reactive.[6] Protic solvents (water, ethanol, methanol) can solvate the nucleophile itself through hydrogen bonding, which reduces its nucleophilicity and slows the reaction.[11]

Q5: How can I monitor the progress of my reaction?

A5: The most common and effective method is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]

Data Presentation: Influence of Reaction Parameters

Quantitative data is essential for optimizing SNAr protocols. The following tables summarize the impact of key variables on reaction outcomes.

Table 1: Relative Reaction Rates Based on Leaving Group and Activating Group Position (Data is generalized to illustrate established trends for the reaction of piperidine with 2,4-dinitrophenyl halides)

Leaving Group (X)Activating Group PositionRelative Rate
-FparaVery Fast
-ClparaFast
-BrparaModerate
-IparaSlow
-ClorthoFast
-ClmetaVery Slow

Table 2: Effect of Solvent on SNAr Reaction Rate (Illustrative data for the reaction of 2,4-dinitrochlorobenzene with aniline)

SolventSolvent TypeRelative Rate Constant (k)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh
AcetonitrilePolar AproticMedium
Tetrahydrofuran (THF)Polar AproticLow
EthanolPolar ProticVery Low
MethanolPolar ProticVery Low

Key Experimental Protocol

Synthesis of N-(2,4-dinitrophenyl)aniline via SNAr Reaction

This protocol describes the reaction between 2,4-dinitrochlorobenzene and aniline, a classic example of an SNAr reaction.

Materials:

  • 2,4-Dinitrochlorobenzene (1.0 equiv)

  • Aniline (1.0-1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) (1.2 equiv)

  • Ethanol (as solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle

Procedure:

  • Setup: To a round-bottom flask, add 2,4-dinitrochlorobenzene (1.0 equiv), aniline (1.0 equiv), and sodium bicarbonate (1.2 equiv).

  • Solvent Addition: Add ethanol to the flask to give a starting material concentration of approximately 0.5 M.

  • Reaction: Stir the mixture and heat it to reflux (approximately 78 °C for ethanol). The reaction is often accompanied by the formation of a yellow/orange precipitate.

  • Monitoring: Monitor the reaction for 30-60 minutes using TLC (e.g., with a 4:1 hexanes:ethyl acetate eluent) to confirm the consumption of the 2,4-dinitrochlorobenzene starting material.[12]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a beaker of cold water to precipitate the solid product.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water and then a small amount of cold ethanol to remove any unreacted aniline.[12]

  • Purification: The product can be further purified by recrystallization from ethanol to yield the final product as bright orange-yellow crystals.[13]

Visualizations

SNAr Reaction Workflow

SNAr_Workflow Start Start Reagents Prepare Reagents (Aryl Halide, Nucleophile, Base) Start->Reagents Setup Assemble Reaction (Flask, Solvent, Inert Atm.) Reagents->Setup Reaction Heat & Stir (Reflux or Elevated Temp) Setup->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench & Work-up (Aqueous Wash, Extraction) Monitor->Workup Reaction Complete Purify Purify Product (Chromatography, Recrystallization) Workup->Purify End Characterize Purify->End

Caption: A typical experimental workflow for SNAr reactions.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Problem Low Yield or No Reaction CheckActivation Is Aryl Halide Activated? (Ortho/Para EWG) Problem->CheckActivation CheckLG Check Leaving Group (F > Cl > Br > I) Problem->CheckLG CheckConditions Check Conditions Problem->CheckConditions Sol_A Use More Activated Substrate CheckActivation->Sol_A No Sol_B Use Fluoro or Chloro Analog CheckLG->Sol_B No (Using I/Br) IncreaseTemp Increase Temperature? CheckConditions->IncreaseTemp CheckSolvent Using Polar Aprotic Solvent? (DMSO, DMF) CheckConditions->CheckSolvent CheckBase Is Base Required/Optimal? CheckConditions->CheckBase Sol_C Heat to Reflux IncreaseTemp->Sol_C Yes Sol_D Switch to DMSO/DMF CheckSolvent->Sol_D No Sol_E Add Base (e.g., K2CO3) CheckBase->Sol_E Yes

Caption: A decision tree for troubleshooting low-yield SNAr reactions.

SNAr Addition-Elimination Mechanism

SNAr_Mechanism cluster_step1 Step 1: Addition (Rate-Determining) cluster_step2 Step 2: Elimination Reactants Ar-X + :Nu⁻ Meisenheimer [Ar(X)(Nu)]⁻ (Meisenheimer Complex) Reactants->Meisenheimer Slow Intermediate [Ar(X)(Nu)]⁻ Products Ar-Nu + :X⁻ Intermediate->Products Fast

Caption: The two-step addition-elimination mechanism of SNAr.

References

Preventing debromination side reactions in 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-5-chloro-1,3-dimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent debromination side reactions during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of debromination during cross-coupling reactions with this compound?

A1: The primary cause of debromination, also known as hydrodehalogenation, is the premature cleavage of the carbon-bromine (C-Br) bond and its replacement with a carbon-hydrogen (C-H) bond. This side reaction is typically mediated by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. Sources of the hydride can include the solvent, base, or trace amounts of water in the reaction mixture.

Q2: How do the substituents on this compound affect its reactivity and the likelihood of debromination?

A2: The two methyl groups ortho to the bromine atom introduce significant steric hindrance. This can slow down the desired cross-coupling reaction, potentially allowing more time for the competing debromination to occur. Electronically, the methyl groups are weakly electron-donating, which can slightly increase the electron density of the aromatic ring. The chloro group is electron-withdrawing and can influence the overall electronic nature of the substrate.

Q3: Which reaction conditions are most critical to control to minimize debromination?

A3: The most critical parameters to control are the choice of base, reaction temperature, and the catalyst/ligand system. Strong bases, high temperatures, and prolonged reaction times can all promote the formation of the debrominated byproduct.

Q4: In a molecule with both bromo and chloro substituents, which is more reactive?

A4: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > Cl.[1] This allows for selective functionalization at the C-Br position if the reaction conditions are carefully controlled.

Troubleshooting Guides

Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Presence of a major byproduct corresponding to the mass of 5-chloro-1,3-dimethylbenzene.

  • Complex product mixture that is difficult to purify.

Troubleshooting Workflow:

cluster_solutions Solutions start Debromination Observed in Suzuki Coupling base Evaluate the Base start->base temp_time Assess Temperature & Time base->temp_time If using strong base (e.g., NaOtBu, NaOH) base_sol Switch to weaker inorganic bases: K₂CO₃, K₃PO₄, Cs₂CO₃ base->base_sol catalyst Analyze Catalyst System temp_time->catalyst If temperature is high or reaction time is long temp_time_sol Lower reaction temperature (e.g., 80-100 °C). Monitor reaction closely and stop when starting material is consumed. temp_time->temp_time_sol reagents Check Solvents & Reagents catalyst->reagents If catalyst/ligand is not optimized catalyst_sol Use bulky, electron-rich phosphine ligands: XPhos, SPhos, RuPhos. Consider a pre-catalyst for efficient generation of the active species. catalyst->catalyst_sol minimized Debromination Minimized reagents->minimized If solvents/reagents are not anhydrous/pure reagents_sol Use anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF). Ensure high purity of all reagents. reagents->reagents_sol

Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.

Issue 2: Debromination During Grignard Reagent Formation

Symptoms:

  • Low yield of the desired Grignard reagent, leading to poor yields in subsequent reactions.

  • Formation of 5-chloro-1,3-dimethylbenzene as a significant byproduct after quenching.

Troubleshooting Workflow:

cluster_solutions Solutions start Debromination During Grignard Formation temp Check Reaction Temperature start->temp addition Evaluate Addition Rate temp->addition If temperature is too high temp_sol Maintain low temperature during formation (e.g., 0-10 °C). temp->temp_sol mg Assess Magnesium Activation addition->mg If addition is too fast addition_sol Add the aryl bromide slowly to the magnesium suspension. addition->addition_sol conditions Verify Anhydrous Conditions mg->conditions If reaction is sluggish mg_sol Activate magnesium with iodine or 1,2-dibromoethane. mg->mg_sol success Successful Grignard Formation conditions->success If moisture is present conditions_sol Ensure all glassware is flame-dried. Use anhydrous solvents (e.g., THF, diethyl ether). conditions->conditions_sol

Caption: Troubleshooting workflow for debromination during Grignard reagent formation.

Data Presentation

The following tables summarize typical reaction conditions and yields for cross-coupling reactions of sterically hindered or bromo-chloro substituted aryl compounds, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

EntryAryl BromideLigandBaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Debrominated Product (%)
12-Bromo-1,3,5-trimethylbenzeneBI-DIMEK₃PO₄Toluene1103169
22-Bromo-1,3,5-trimethylbenzeneAntPhosK₃PO₄Toluene1105842
32-Bromo-1,3,5-trimethylbenzeneAntPhosK₃PO₄Xylenes1406337
42-Bromo-1,3,5-trimethylbenzeneS-PhosK₃PO₄Toluene110397
52-Bromo-1,3,5-trimethylbenzenePCy₃K₃PO₄Toluene110097

Data adapted from a study on sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[2]

Table 2: Buchwald-Hartwig Amination of a Bromo-Chloro Substituted Heterocycle

EntryCatalyst/LigandBaseSolventTemp (°C)Yield (%)Notes
1Pd₂(dba)₃ / XPhosNaOtBuToluene10092High yield, selective at C-Br
2Pd(OAc)₂ / RuPhosK₂CO₃Dioxane11085Weaker base, good yield
3Pd(OAc)₂ / DavePhosCs₂CO₃Toluene10090Cesium carbonate is effective

Data is representative for selective amination of bromo-chloro substituted heterocycles and serves as a guideline.[3]

Experimental Protocols

The following protocols are generalized procedures for common cross-coupling reactions, adapted for this compound. It is crucial to optimize these conditions for your specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

Objective: To perform a selective Suzuki-Miyaura coupling at the C-Br position of this compound while minimizing the formation of 5-chloro-1,3-dimethylbenzene.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos or SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

Objective: To achieve a selective C-N bond formation at the C-Br position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst

  • XPhos or RuPhos (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.

  • Add the base (Cs₂CO₃ or K₂CO₃).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ pd2_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Impact of temperature on the selectivity of 2-Bromo-5-chloro-1,3-dimethylbenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-5-chloro-1,3-dimethylbenzene

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of temperature on the selectivity of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing cross-coupling reactions with this compound?

A1: The primary challenge is achieving chemoselectivity. The molecule has two halogen substituents, a bromine atom and a chlorine atom. The goal is typically to functionalize the more reactive C-Br bond while leaving the more stable C-Cl bond intact. The inherent difference in bond dissociation energies (C-Br < C-Cl) forms the basis for this selectivity, but reaction conditions, especially temperature, must be carefully controlled to prevent undesired side reactions at the chlorine position.[1][2]

Q2: How does reaction temperature influence the selectivity of these reactions?

A2: Temperature is a critical parameter for controlling selectivity. Lower temperatures generally favor the selective reaction at the more reactive C-Br bond. As the temperature increases, the catalytic system gains sufficient energy to overcome the higher activation barrier for the oxidative addition of the C-Cl bond, leading to a loss of selectivity and the formation of di-substituted products.[3] For many palladium-catalyzed couplings, a temperature range of 80-100°C is a common starting point, but the optimal temperature depends heavily on the catalyst, ligand, and substrate used.[1][4]

Q3: Besides temperature, what other factors control the selectivity between the C-Br and C-Cl bonds?

A3: Several factors are crucial:

  • Catalyst/Ligand Choice: The choice of palladium catalyst and its coordinating ligand is paramount. Bulky, electron-rich phosphine ligands can often promote the oxidative addition of the C-Br bond at lower temperatures, thus enhancing selectivity.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can sometimes lead to the slow reaction of the C-Cl bond. It is important to monitor the reaction to determine the point at which the desired product is maximized.

  • Base and Solvent: The choice of base and solvent system can influence catalyst activity and stability, indirectly affecting the temperature required for the reaction and, consequently, its selectivity.

Troubleshooting Guide

Issue 1: Low yield of the desired mono-substituted product and significant recovery of starting material.

  • Possible Cause: The reaction temperature may be too low for the chosen catalytic system to efficiently activate the C-Br bond.

  • Troubleshooting Steps:

    • Gradually increase the reaction temperature in 10°C increments.

    • Consider a more active catalyst system (e.g., a different palladium precatalyst or ligand).

    • Ensure the solvent and reagents are anhydrous and degassed, as impurities can deactivate the catalyst.

Issue 2: Formation of a significant amount of the di-substituted byproduct.

  • Possible Cause: The reaction temperature is too high, causing the catalyst to activate the less reactive C-Cl bond.[3]

  • Troubleshooting Steps:

    • Decrease the reaction temperature. If the reaction is too slow at a lower temperature, screen for a more active catalyst that operates under milder conditions.

    • Reduce the reaction time. Monitor the reaction by TLC or GC/MS and stop it once the starting material is consumed but before significant di-substitution occurs.

    • Use a slightly sub-stoichiometric amount of the coupling partner (e.g., 0.95 equivalents of boronic acid) to ensure the starting material is consumed before the second position can react.

Data on Temperature vs. Selectivity

The following table presents representative data for a Suzuki-Miyaura coupling of this compound with Phenylboronic Acid, illustrating the typical effect of temperature on product distribution.

Temperature (°C)Reaction Time (h)Yield of Mono-arylated Product (%)Yield of Di-arylated Product (%)Selectivity (Mono:Di)
801285< 2> 98:2
100890892:8
1206752376:24

Note: Data are illustrative and based on general principles of cross-coupling reactions. Actual results will vary based on the specific catalyst, ligands, base, and solvent used.

Key Experimental Protocols & Workflows

Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-Br position of this compound.

Reagents & Equipment:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)

  • 1,4-Dioxane (8 mL) and Water (2 mL), degassed

  • Schlenk flask or reaction vial, magnetic stirrer, condenser, argon/nitrogen line

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed dioxane and water mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90°C) with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

G Logical Flow: Temperature Impact on Selectivity cluster_input Reaction Conditions cluster_temp Temperature Control cluster_output Reaction Outcome Start This compound + Coupling Partner + Catalyst Temp Set Reaction Temperature Start->Temp Mono High Selectivity: Mono-substitution at C-Br Temp->Mono Low Temp (e.g., < 90°C) Di Low Selectivity: Di-substitution at C-Br & C-Cl Temp->Di High Temp (e.g., > 110°C)

Caption: Decision diagram for temperature control and its effect on selectivity.

G General Experimental Workflow A 1. Reagent Preparation (Substrate, Catalyst, Base) B 2. Setup Reaction Vessel (Flame-dry, Inert Atmosphere) A->B C 3. Solvent Addition (Degassed) B->C D 4. Heating & Stirring (Controlled Temperature) C->D E 5. Reaction Monitoring (TLC / GC-MS) D->E F 6. Workup (Quench, Extract, Wash) E->F G 7. Purification (Column Chromatography) F->G H 8. Analysis (NMR, MS) G->H

Caption: Standard workflow for a selective cross-coupling experiment.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the Analytical Techniques for 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. This guide provides a comparative analysis of proton nuclear magnetic resonance (¹H NMR) spectroscopy and alternative analytical techniques for the characterization of 2-Bromo-5-chloro-1,3-dimethylbenzene, a key intermediate in various synthetic pathways.

The precise arrangement of substituents on an aromatic ring profoundly influences a molecule's chemical reactivity and biological activity. Consequently, the accurate determination of the substitution pattern is a critical step in chemical synthesis and drug discovery. This guide delves into the ¹H NMR spectral analysis of this compound and contrasts it with Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, offering insights into the strengths and limitations of each method.

¹H NMR Spectral Analysis: A Predictive Approach

Due to the absence of a publicly available experimental ¹H NMR spectrum for this compound, a predicted spectrum is presented based on established empirical parameters. The chemical shifts of aromatic protons can be estimated using the principle of substituent additivity, starting from the chemical shift of benzene (δ 7.36 ppm). The Curphy-Morrison additivity constants provide a robust framework for this prediction.

For this compound, the two aromatic protons are chemically equivalent due to the molecule's symmetry, as are the two methyl groups. The predicted chemical shifts are calculated as follows:

Aromatic Protons (H-4/H-6): Base Shift (Benzene): 7.36 ppm

  • Substituent Effects on H-4 (and by symmetry, H-6):

    • ortho to a -CH₃ group

    • meta to a -Br group

    • para to a -Cl group

    • ortho to the other -CH₃ group

Methyl Protons (1-CH₃/3-CH₃): The chemical shifts of the methyl protons are influenced by the adjacent bromo and chloro substituents. Electron-withdrawing groups like halogens tend to deshield nearby protons, causing a downfield shift.

The predicted ¹H NMR data is summarized in the table below.

Comparison of Analytical Techniques

While ¹H NMR provides detailed information about the electronic environment and connectivity of protons, other techniques offer complementary data for a comprehensive structural confirmation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy - Number of unique proton environments- Chemical environment of each proton (chemical shift)- Number of neighboring protons (spin-spin splitting)- Relative number of protons of each type (integration)- Provides detailed structural information- Non-destructive- Quantitative- Can be complex for molecules with overlapping signals- Requires deuterated solvents- Lower sensitivity compared to MS
GC-MS - Retention time (separation based on boiling point and polarity)- Molecular weight of the compound- Fragmentation pattern of the molecule- High sensitivity and selectivity- Excellent for separating components in a mixture- Provides molecular weight information- Destructive technique- Provides limited information on the specific arrangement of atoms (isomers can have similar mass spectra)
FTIR Spectroscopy - Presence of specific functional groups based on vibrational frequencies- Fast and simple to operate- Non-destructive- Can be used for solid, liquid, and gas samples- Provides information about functional groups, not the complete molecular structure- Spectra can be complex and difficult to interpret for molecules with many functional groups

Experimental Protocols

¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition: The instrument's software is used to set acquisition parameters, including the number of scans, pulse width, and acquisition time. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (coated on the column walls).

  • Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly electron ionization), the molecules are fragmented into ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids), as a KBr pellet (for solids), or in a solution.

  • Data Acquisition: The sample is placed in the path of an infrared beam. The interferometer in the FTIR spectrometer modulates the infrared radiation. The detector measures the interferogram, which is a plot of intensity versus time.

  • Data Processing: The interferogram is subjected to a Fourier transform to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound, integrating the discussed analytical techniques.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr ¹H NMR Spectroscopy (Structural Connectivity) purification->nmr gcms GC-MS (Molecular Weight & Purity) purification->gcms ftir FTIR Spectroscopy (Functional Groups) purification->ftir elucidation Combined Data Analysis & Structure Confirmation nmr->elucidation gcms->elucidation ftir->elucidation

Figure 1. A logical workflow for the synthesis and structural elucidation of this compound.

Interpreting the 13C NMR Spectrum of 2-Bromo-5-chloro-1,3-dimethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, a thorough understanding of spectroscopic data is paramount for accurate structural elucidation. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-chloro-1,3-dimethylbenzene against structurally related compounds. By examining the influence of substituent effects on chemical shifts, this document aims to facilitate a deeper interpretation of the spectral data.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR chemical shifts of this compound are compared with those of 1,3-dimethylbenzene, 2-bromo-1,3-dimethylbenzene, and 5-chloro-1,3-dimethylbenzene. This comparison highlights the impact of the bromo and chloro substituents on the electron density and, consequently, the chemical shifts of the aromatic carbons.

Carbon Position1,3-Dimethylbenzene (m-Xylene)[1]2-Bromo-1,3-dimethylbenzene5-Chloro-1,3-dimethylbenzeneThis compound
C1/C3 137.7Data not availableData not availableData not available
C2 129.9Data not availableData not availableData not available
C4/C6 126.2Data not availableData not availableData not available
C5 128.3Data not availableData not availableData not available
CH₃ 21.3Data not availableData not availableData not available

Note: Specific chemical shift data for 2-bromo-1,3-dimethylbenzene, 5-chloro-1,3-dimethylbenzene, and this compound were not available in the searched resources. The table is presented as a template for when such data is obtained. The interpretation will proceed based on established substituent effects.

Understanding Substituent Effects on Aromatic Carbons

The chemical shifts in the 13C NMR spectrum of an aromatic compound are highly sensitive to the nature and position of substituents on the ring. Electronegative atoms like bromine and chlorine exert a deshielding effect on the carbon atom to which they are directly attached (the ipso-carbon), causing its signal to shift downfield to a higher ppm value.

The substituents also influence the chemical shifts of the other carbons in the ring through inductive and resonance effects. For halogens, the inductive effect (electron-withdrawing) generally outweighs the resonance effect (electron-donating). This results in a complex pattern of shielding and deshielding for the ortho, meta, and para carbons relative to the substituent.

In this compound, the two methyl groups are electron-donating, which would generally shield the aromatic carbons, shifting their signals upfield. However, the presence of the two deactivating halogens, bromine and chlorine, will have a more pronounced deshielding effect, leading to a general downfield shift for the aromatic carbons compared to 1,3-dimethylbenzene. The precise chemical shifts will be a composite of all these electronic influences.

Logical Relationship of Substituent Effects

The following diagram illustrates the logical progression of how the substituents (Bromo and Chloro) are expected to influence the 13C NMR spectrum, starting from the parent molecule, 1,3-dimethylbenzene.

G Substituent Effects on 13C NMR of 1,3-Dimethylbenzene Derivatives A 1,3-Dimethylbenzene (m-Xylene) B 2-Bromo-1,3-dimethylbenzene A->B + Br C 5-Chloro-1,3-dimethylbenzene A->C + Cl D This compound B->D + Cl at C5 C->D + Br at C2

Caption: Substituent addition workflow.

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for acquiring a 13C NMR spectrum, suitable for the compounds discussed in this guide.

1. Sample Preparation:

  • Weigh approximately 10-50 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimize the resolution. This can be done manually or using an automated shimming routine.

3. Acquisition Parameters:

  • A standard proton-decoupled 13C NMR experiment is typically performed.

  • Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments) is commonly used.

  • Spectral Width (SW): Set to a range that encompasses all expected carbon signals, typically 0-220 ppm.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to ¹H NMR. The number of scans can range from several hundred to several thousand, depending on the sample concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds between pulses is typical for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

  • Acquisition Time (AQ): Typically set between 1 and 2 seconds.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive phase.

  • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks if quantitative information is desired (note: requires appropriate acquisition parameters).

By following this guide, researchers can effectively interpret the 13C NMR spectrum of this compound and understand the influence of its substituents in comparison to similar molecules.

References

A Comparative Guide to the Analytical Fragmentation and Identification of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 2-Bromo-5-chloro-1,3-dimethylbenzene, a halogenated aromatic compound relevant in various fields of chemical research and development. We will delve into the predicted mass spectrometry fragmentation patterns and explore alternative and complementary analytical methodologies, including Gas Chromatography with Electron Capture Detection (GC-ECD), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Fragmentation Pattern

While a publicly available mass spectrum for this compound is noted in databases such as SpectraBase (Source ID: SO-0-649-1), direct access to the spectrum is restricted.[1] However, based on the principles of mass spectrometry and analysis of structurally similar compounds, a reliable prediction of its fragmentation pattern under electron ionization (EI) can be made.

The molecular formula of this compound is C₈H₈BrCl, with a monoisotopic mass of approximately 217.95 g/mol .[1] The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4).

Predicted Fragmentation Pathways:

The primary fragmentation of this compound is expected to proceed through the following pathways:

  • Loss of a Methyl Radical (-CH₃): This is a common fragmentation for methylated aromatic compounds, leading to the formation of a stable benzylic cation. The resulting fragment ion would show a mass-to-charge ratio (m/z) of [M-15]⁺.

  • Loss of a Halogen Atom (-Br or -Cl): Cleavage of the carbon-halogen bond is a characteristic fragmentation pathway. Loss of a bromine radical will result in a fragment at [M-79]⁺ or [M-81]⁺, while loss of a chlorine radical will produce a fragment at [M-35]⁺ or [M-37]⁺.

  • Formation of a Tropylium Ion: Aromatic compounds often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum of substituted toluenes and xylenes. This would involve the loss of the bromo-chloro-methyl fragment.

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway M [C₈H₈BrCl]⁺˙ m/z 218, 220, 222 M_minus_CH3 [C₇H₅BrCl]⁺ m/z 203, 205, 207 M->M_minus_CH3 - CH₃ M_minus_Br [C₈H₈Cl]⁺ m/z 139, 141 M->M_minus_Br - Br M_minus_Cl [C₈H₈Br]⁺ m/z 183, 185 M->M_minus_Cl - Cl tropylium [C₇H₇]⁺ m/z 91 M_minus_CH3->tropylium - Br, -Cl

Caption: Predicted electron ionization fragmentation pathways for this compound.

Comparison of Analytical Techniques

For the identification and quantification of this compound, several analytical techniques can be employed. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Analytical TechniquePrincipleAdvantagesDisadvantages
GC-MS (Electron Ionization) Separation by gas chromatography followed by mass analysis of fragments.Provides structural information, high selectivity.May require derivatization for some compounds, potential for thermal degradation.
GC-ECD Separation by gas chromatography with a detector highly sensitive to electronegative atoms.Extremely high sensitivity for halogenated compounds, selective detection.Limited structural information, response varies with the halogen present.
HPLC-UV/DAD Separation by liquid chromatography with detection by UV-Vis absorbance.Suitable for non-volatile or thermally labile compounds, various column chemistries for selectivity.Lower sensitivity compared to GC-ECD for this compound class, requires chromophores for detection.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation, non-destructive.Lower sensitivity compared to other techniques, requires higher sample concentrations.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of halogenated aromatic compounds would involve the following:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless, operated in splitless mode.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 350.

Gas Chromatography with Electron Capture Detection (GC-ECD)

Given the halogenated nature of the target compound, GC-ECD is an excellent alternative for trace-level analysis.

  • Gas Chromatograph (GC) Conditions:

    • Injector and Column: Similar to GC-MS conditions.

    • Detector: Electron Capture Detector (ECD).

    • Makeup Gas: Nitrogen or Argon/Methane (P5) at a flow rate of 25-30 mL/min.

    • Detector Temperature: 300 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the separation of halogenated xylene isomers, often employing reversed-phase chromatography.

  • HPLC Conditions:

    • Column: A C18 or a Phenyl-Hexyl column for enhanced separation of aromatic compounds.

    • Mobile Phase: A gradient of acetonitrile and water, or methanol and water.

    • Detector: UV-Vis or Diode Array Detector (DAD) set at a wavelength where the compound exhibits maximum absorbance (typically in the range of 210-230 nm for this class of compounds).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The two aromatic protons would appear as singlets or a closely coupled AB quartet in the aromatic region (δ 7.0-7.5 ppm). The two methyl groups would likely appear as distinct singlets in the aliphatic region (δ 2.2-2.5 ppm).

  • ¹³C NMR: The spectrum would show distinct signals for the eight carbon atoms, with the chemical shifts influenced by the attached halogens and methyl groups.

The following diagram outlines a typical experimental workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis extraction Extraction with Organic Solvent concentration Concentration extraction->concentration gcms GC-MS concentration->gcms gcecd GC-ECD concentration->gcecd hplc HPLC-UV/DAD concentration->hplc nmr NMR concentration->nmr ms_analysis Mass Spectral Interpretation gcms->ms_analysis gc_quant Quantification (GC) gcecd->gc_quant hplc_quant Quantification (HPLC) hplc->hplc_quant nmr_structure Structure Elucidation (NMR) nmr->nmr_structure

Caption: General experimental workflow for the analysis of this compound.

References

A Comparative Guide to GC-MS Methods for Purity Assessment of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2-Bromo-5-chloro-1,3-dimethylbenzene is critical for the synthesis of well-characterized active pharmaceutical ingredients (APIs). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal choice for assessing the purity of this halogenated aromatic compound.

This guide provides a comparative overview of two distinct GC-MS methodologies for the purity analysis of this compound. The selection of an appropriate method is crucial for resolving potential impurities, such as positional isomers and residual starting materials, which may have similar physical properties to the main compound.

Experimental Workflow

The general workflow for assessing the purity of this compound by GC-MS involves several key steps, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of this compound Dissolution Dissolve in a volatile organic solvent (e.g., Dichloromethane, Hexane) Sample->Dissolution Filtering Filter to remove particulates Dissolution->Filtering Injection Inject into GC Filtering->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer Detection Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Mass Spectra Comparison with Library Integration->Identification Quantification Purity Calculation (% Area) Identification->Quantification

Caption: General workflow for GC-MS purity analysis.

Comparative GC-MS Methodologies

Two primary approaches can be employed for the GC-MS analysis of this compound, primarily differing in the polarity of the capillary column's stationary phase. The choice of column is a critical factor that dictates the separation selectivity of isomers and other closely related impurities.

Method 1: Non-Polar Column for General Purity and Boiling Point-Based Separation

This method utilizes a standard non-polar column, which separates compounds primarily based on their boiling points. It is an excellent choice for general purity assessment and for detecting impurities with significantly different volatilities compared to the main compound.

Method 2: Mid-Polar Column for Enhanced Isomer Separation

A mid-polar column is recommended for achieving better separation of positional isomers of this compound. The increased polarity of the stationary phase allows for separation based on differences in dipole moments in addition to boiling points, which is often necessary to resolve structurally similar isomers.

The following table summarizes the key parameters for each proposed method.

ParameterMethod 1: Non-Polar ColumnMethod 2: Mid-Polar Column
GC Column DB-5ms (or equivalent 5% Phenyl-95% Dimethylpolysiloxane)DB-17ms (or equivalent 50% Phenyl-50% Dimethylpolysiloxane)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/minHelium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C280 °C
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C300 °C
Ion Source Temp 230 °C230 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Range m/z 40-450m/z 40-450
Scan Mode Full ScanFull Scan

Detailed Experimental Protocols

Sample Preparation

A standardized sample preparation protocol is applicable to both methodologies.

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile organic solvent such as dichloromethane or hexane.[1]

  • Ensure the sample is completely dissolved. If any particulate matter is visible, filter the solution through a 0.45 µm syringe filter into a clean GC vial.[1]

  • The final concentration should be approximately 1 mg/mL.

Method 1: GC-MS Analysis with a Non-Polar Column

This protocol is designed for general purity screening.

  • GC System: An Agilent 8890 GC or equivalent, equipped with a 5977B MSD.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Set to 280 °C with a split ratio of 50:1.

  • Injection: Inject 1 µL of the prepared sample.

  • Oven Temperature Program: Start at 80 °C and hold for 2 minutes. Ramp the temperature to 280 °C at a rate of 15 °C/min and hold for 5 minutes.

  • MSD Parameters:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Electron ionization at 70 eV.

    • Acquire data in full scan mode from m/z 40 to 450.

Method 2: GC-MS Analysis with a Mid-Polar Column

This protocol is optimized for the resolution of isomeric impurities.

  • GC System: An Agilent 8890 GC or equivalent, equipped with a 5977B MSD.

  • Column: DB-17ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Set to 280 °C with a split ratio of 50:1.

  • Injection: Inject 1 µL of the prepared sample.

  • Oven Temperature Program: Start at 100 °C and hold for 2 minutes. Ramp the temperature to 300 °C at a rate of 10 °C/min and hold for 5 minutes.

  • MSD Parameters:

    • Transfer line temperature: 300 °C.

    • Ion source temperature: 230 °C.

    • Electron ionization at 70 eV.

    • Acquire data in full scan mode from m/z 40 to 450.

Data Analysis and Interpretation

For both methods, the purity of this compound is typically determined by the area percent method from the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum, such as the one available in the PubChem database, for confirmation of identity.[1] Any additional peaks in the chromatogram are considered impurities. The mass spectra of these impurity peaks can be compared against spectral libraries (e.g., NIST) for tentative identification.

Logical Relationship for Method Selection

The choice between the two methods depends on the specific analytical goal.

Method_Selection Start Analytical Goal Decision Need to separate positional isomers? Start->Decision Method1 Method 1: Non-Polar Column (General Purity, Boiling Point Separation) Decision->Method1 No Method2 Method 2: Mid-Polar Column (Enhanced Isomer Separation) Decision->Method2 Yes

Caption: Decision tree for GC-MS method selection.

Conclusion

Both the non-polar and mid-polar GC-MS methods are suitable for assessing the purity of this compound. Method 1, with a non-polar column, serves as a robust and reliable approach for general purity determination. However, when the presence of positional isomers is suspected or needs to be accurately quantified, Method 2, employing a mid-polar column, is the superior choice due to its enhanced selectivity for such compounds. For comprehensive characterization, it may be beneficial to analyze the sample using both methods to gain a complete profile of all potential impurities. The validation of the chosen method according to ICH guidelines is recommended for use in a regulated environment.

References

A Comparative Guide to the Reactivity of 2-Bromo-5-chloro-1,3-dimethylbenzene and Other Dihalotoluenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of appropriately functionalized building blocks is a critical parameter for the efficient construction of complex molecular architectures. Dihalotoluenes are a versatile class of intermediates, offering multiple points for diversification through cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 2-Bromo-5-chloro-1,3-dimethylbenzene against other dihalotoluenes, with a focus on widely utilized palladium-catalyzed cross-coupling reactions. The information presented herein is supported by established principles and representative experimental data to inform substrate selection and reaction design.

Principles of Reactivity in Dihalotoluenes

The reactivity of dihalotoluenes in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and the electronic and steric environment of the carbon-halogen (C-X) bond.

Halogen Reactivity: The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition, often the rate-determining step, is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. Consequently, a carbon-bromine bond will typically undergo oxidative addition to a palladium(0) catalyst more readily than a carbon-chlorine bond within the same molecule. This inherent difference in reactivity forms the basis for the chemoselective functionalization of bromo-chloro substituted arenes.

Electronic and Steric Effects: The substitution pattern on the aromatic ring significantly influences the reactivity of the C-X bond.

  • Electronic Effects: Electron-donating groups, such as methyl groups, can increase the electron density of the aromatic ring, which can slightly decrease the rate of oxidative addition. Conversely, electron-withdrawing groups generally accelerate this step.

  • Steric Effects: Steric hindrance, particularly from substituents in the ortho position to the halogen, can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.[2]

In the case of This compound , the bromine atom is flanked by a methyl group at the 2-position, introducing steric hindrance. However, the C-Br bond is inherently more reactive than the C-Cl bond. This interplay between steric hindrance and intrinsic bond reactivity is a key consideration in predicting its behavior in cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

To illustrate the relative reactivity of this compound, we will consider its expected performance in three ubiquitous cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling, in comparison to other representative dihalotoluenes.

Data Presentation: Predicted Reactivity Trends

The following table summarizes the expected relative reactivity of the C-Br and C-Cl bonds in this compound and other dihalotoluenes in palladium-catalyzed cross-coupling reactions. The reactivity is qualitatively assessed based on established principles of C-X bond activation.

CompoundHalogen PositionRelative Reactivity (Predicted)Notes
This compound C-Br at C2HighInherently more reactive C-Br bond. Steric hindrance from one ortho-methyl group.
C-Cl at C5LowLess reactive C-Cl bond.
2,5-DibromotolueneC-Br at C2HighSteric hindrance from one ortho-methyl group.
C-Br at C5Very HighNo ortho-substituent, more accessible for oxidative addition.
2,5-DichlorotolueneC-Cl at C2LowSteric hindrance from one ortho-methyl group.
C-Cl at C5ModerateMore reactive than the C2-Cl due to less steric hindrance.
3,5-DibromotolueneC-Br at C3 & C5Very HighMinimal steric hindrance from the meta-methyl group.

Note: This table provides a qualitative prediction. Actual reaction outcomes will depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are representative procedures for key cross-coupling reactions, which can be adapted for dihalotoluene substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling of a Bromo-Chloro Arene

This protocol is adapted from a procedure for the selective coupling of a C-Br bond in the presence of a C-Cl bond.[1]

Reaction: Selective arylation at the C-Br position of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general procedure for the amination of an aryl bromide, which can be applied to dihalotoluenes for selective C-Br functionalization.[3][4]

Reaction: Amination at the C-Br position of this compound.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried vial.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the vial and heat the mixture at 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling of an Aryl Bromide

This protocol outlines a typical procedure for the Sonogashira coupling of an aryl bromide.[5][6]

Reaction: Alkynylation at the C-Br position of this compound.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (3 mL)

  • Anhydrous THF (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reactivity and Experimental Workflow

To further clarify the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate the general reactivity trends and a typical experimental workflow for selective cross-coupling.

G cluster_0 General Reactivity of C-X Bonds in Pd-Catalyzed Cross-Coupling C-I C-I (Most Reactive) C-Br C-Br C-I->C-Br C-Cl C-Cl C-Br->C-Cl C-F C-F (Least Reactive) C-Cl->C-F

General order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling.

G start Start: Dihalotoluene (e.g., this compound) reagents Add: Arylboronic Acid Pd Catalyst Base Solvent start->reagents 1. Setup reaction Heat under Inert Atmosphere reagents->reaction 2. Reaction workup Reaction Workup: Quench, Extract, Dry, Concentrate reaction->workup 3. Isolation purification Purification: Column Chromatography workup->purification 4. Purification product Product: Monofunctionalized Toluene purification->product

Generalized experimental workflow for a selective Suzuki-Miyaura coupling reaction.

Conclusion

This compound offers a valuable platform for sequential cross-coupling reactions due to the differential reactivity of its carbon-bromine and carbon-chlorine bonds. The C-Br bond can be selectively functionalized under standard palladium-catalyzed conditions, leaving the C-Cl bond available for subsequent transformations under more forcing conditions. The presence of ortho-methyl groups introduces a degree of steric hindrance that should be taken into account when selecting ligands and optimizing reaction conditions. By understanding the principles of reactivity and employing well-defined experimental protocols, researchers can effectively utilize this compound and other dihalotoluenes as versatile building blocks in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

Analytical methods for the characterization of 2-Bromo-5-chloro-1,3-dimethylbenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for the Characterization of 2-Bromo-5-chloro-1,3-dimethylbenzene Derivatives

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates like this compound and its derivatives is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The isomeric purity and structural integrity of these building blocks are critical. This guide provides a comparative overview of the primary analytical techniques used for the characterization of this compound derivatives, complete with experimental protocols and performance data to aid in method selection.

Key Analytical Techniques

The characterization of this compound derivatives primarily relies on a suite of spectroscopic and chromatographic techniques. The choice of method depends on the specific analytical goal, such as structural elucidation, purity assessment, or quantification of isomers. The most common and powerful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile compounds and impurities.

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of non-volatile or thermally labile compounds and isomers.

  • X-ray Crystallography: For the definitive determination of the three-dimensional molecular structure of crystalline derivatives.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is crucial for obtaining reliable and accurate data. The following table provides a comparative summary of the most common methods for the analysis of this compound and its derivatives.

Technique Principle Sample Requirements Information Provided Key Advantages Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Soluble sample in a deuterated solvent.Detailed molecular structure, connectivity of atoms, and isomeric composition.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, complex spectra for mixtures.
GC-MS Separates volatile compounds in a gaseous mobile phase, followed by mass-based detection.Volatile and thermally stable sample.Component separation, molecular weight, and fragmentation patterns for structural clues.High sensitivity (ppb range), excellent separation for complex mixtures, and specific compound identification.[1]Not suitable for non-volatile or thermally labile compounds.[1][2]
HPLC Separates compounds in a liquid mobile phase.Soluble sample in the mobile phase.Separation of isomers, quantification of components, and purity assessment.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[2][3]Lower resolution for some volatile isomers compared to capillary GC, can be slower than GC-MS.[4]
X-ray Crystallography Diffraction of X-rays by a single crystal.Single, high-quality crystal.Absolute 3D molecular structure, bond lengths, and angles.Provides definitive structural proof.Requires a suitable single crystal, which can be difficult to grow.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these analytical techniques. The following are representative protocols that can be adapted for the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed structural information.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts using the residual solvent peak. Integrate the ¹H NMR signals and assign the peaks based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC) if necessary. Public databases indicate that 13C NMR spectra for this compound are available for reference.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify volatile components and impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/splitless injector at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST). The fragmentation pattern will be characteristic of the molecule's structure. For this compound, the molecular ion peak and isotopic pattern due to bromine and chlorine will be key identifiers.[5]

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify isomers and non-volatile impurities.

  • Instrumentation: An HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Chromatographic Conditions (Isocratic):

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point. For better separation of positional isomers, a phenyl-based or specialized column like a Discovery® Zr-Carbon may be more effective.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized. For some separations, methanol can be used as the organic modifier.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of the analyte.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 0.1-1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Identify peaks based on their retention times compared to reference standards. Quantify the components by creating a calibration curve from standards of known concentrations. Calculate the percentage of each isomer or impurity using peak area normalization.

X-ray Crystallography
  • Objective: To determine the absolute three-dimensional structure of a crystalline derivative.

  • Methodology:

    • Crystal Growth: Grow a single, high-quality crystal of the derivative compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

    • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the phase problem to determine the atomic positions and refine the structural model to fit the experimental data.

  • Data Analysis: The final output is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Workflow and Decision Making

The selection of an analytical method is guided by the specific research question. The following diagram illustrates a logical workflow for the characterization of this compound derivatives.

G start Start: Characterization of This compound Derivative is_structure_known Is the molecular structure known? start->is_structure_known nmr NMR Spectroscopy (1H, 13C, 2D) is_structure_known->nmr No is_purity_assessment Need to assess purity/isomers? is_structure_known->is_purity_assessment Yes ms Mass Spectrometry (e.g., GC-MS) nmr->ms Confirm MW xray X-ray Crystallography (if crystalline) nmr->xray For absolute structure nmr->is_purity_assessment ms->is_purity_assessment end End: Characterized Compound xray->end is_volatile Is the sample volatile & thermally stable? is_purity_assessment->is_volatile Yes is_purity_assessment->end No gcms GC-MS is_volatile->gcms Yes hplc HPLC is_volatile->hplc No gcms->end hplc->end

Caption: Decision workflow for selecting an analytical method.

Conclusion

The characterization of this compound and its derivatives requires a multi-faceted analytical approach. NMR spectroscopy is indispensable for primary structural elucidation. For assessing purity and quantifying isomers, the choice between GC-MS and HPLC is dictated by the volatility and thermal stability of the analyte.[2] GC-MS generally offers higher sensitivity and resolution for volatile compounds, while HPLC provides greater versatility for a broader range of molecules.[1][3] For unambiguous proof of structure for crystalline materials, X-ray crystallography remains the gold standard. By selecting the appropriate combination of these powerful analytical techniques and employing robust experimental protocols, researchers can ensure the quality and integrity of these important chemical intermediates.

References

Spectroscopic Analysis of 2-Bromo-5-chloro-1,3-dimethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-chloro-1,3-dimethylbenzene, a halogenated aromatic compound with applications in organic synthesis. For comparative purposes, spectroscopic data for isomeric and structurally related compounds are also presented. This document is intended to serve as a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and two of its isomers, 5-Bromo-2-chloro-1,3-dimethylbenzene and 1-Bromo-2-chloro-3,5-dimethylbenzene.

¹H NMR Spectroscopy

Experimental ¹H NMR data for this compound was not available in the referenced public databases. However, a predicted spectrum can be estimated based on the analysis of its isomers and known substituent effects on the chemical shifts of aromatic protons and methyl groups.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Ar-H7.0 - 7.3Singlet
2 x CH₃2.3 - 2.5Singlet

Table 1: ¹H NMR Spectroscopic Data for Isomeric Compounds

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
5-Bromo-2-chloro-1,3-dimethylbenzene 7.29 (s, 1H), 7.03 (s, 1H)2.38 (s, 6H)
1,4-Dibromo-2,5-dimethylbenzene 7.33 (s, 2H)2.35 (s, 6H)
¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data

CompoundAromatic Carbons (ppm)Methyl Carbons (ppm)
This compound [1]141.2, 137.9, 133.5, 130.2, 128.6, 122.923.5
5-Bromo-2-chloro-1,3-dimethylbenzene [2]No data availableNo data available
1-Bromo-2-chloro-3,5-dimethylbenzene [3]No data availableNo data available
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Vapor Phase)

CompoundC-H (Aromatic) Stretch (cm⁻¹)C-H (Alkyl) Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound [1]~3000-3100~2850-3000~1450-1600~550-650~680-840
Mass Spectrometry (GC-MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound [1]C₈H₈BrCl219.51218/220/222 (M⁺), 203/205/207, 124, 89
5-Bromo-2-chloro-1,3-dimethylbenzene [2]C₈H₈BrCl219.51No data available
1-Bromo-2-chloro-3,5-dimethylbenzene [3]C₈H₈BrCl219.51No data available

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set appropriate parameters for spectral width, acquisition time, and number of scans.

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is usually required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the IR beam path.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 100-200 µg/mL.

  • GC Method:

    • Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample (e.g., 250 °C).

    • Column: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of the compound (e.g., 280 °C).

    • Carrier Gas: Use high-purity helium at a constant flow rate.

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

    • Detector: Set the detector voltage to an appropriate value for good signal-to-noise.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation pattern.

    • Compare the obtained spectrum with library databases for confirmation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation cluster_confirmation Confirmation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Determination Structure Determination Data_Interpretation->Structure_Determination Final_Structure Confirmed Structure Structure_Determination->Final_Structure

Caption: Workflow for compound identification.

References

C-Br vs. C-Cl Bonds in Cross-Coupling Reactions: A Comprehensive Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice between an aryl or heteroaryl bromide and its corresponding chloride counterpart for cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, cost, and scalability. While aryl bromides have traditionally been favored for their higher reactivity, recent advancements in catalyst technology have increasingly enabled the use of more economical and abundant aryl chlorides. This guide provides an objective comparison of the reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their synthetic strategies.

The Decisive Factor: Bond Strength and Oxidative Addition

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-Br bond is inherently weaker than the C-Cl bond, requiring less energy to break. This fundamental difference directly influences the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] In this crucial step, the palladium(0) catalyst inserts into the C-X bond, and a lower BDE facilitates a faster reaction rate.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, comparing the performance of aryl bromides and chlorides in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While conditions may vary between studies, the data consistently illustrates the higher reactivity of C-Br bonds, often leading to higher yields under milder conditions or shorter reaction times. However, with the appropriate choice of ligands and reaction conditions, aryl chlorides can also provide excellent yields.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80295[2]
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O1001292[3]
4-Bromoanisole4-(Diphenylamino)benzeneboronic acidPd(OAc)₂K₂CO₃EtOH/H₂OReflux298[2]
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / n-BuPAd₂Cs₂CO₃Toluene1001891[4]
2-BromopyridinePhenylboronic acidPd₂(dba)₃ / P(o-tol)₃K₃PO₄Dioxane1001285[5]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1102478[5]

Table 2: Sonogashira Coupling of Aryl Halides

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoiodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT295 (on I)[6]
1-Bromo-4-chlorobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF701246 (on Br)[6]
4-BromobenzonitrilePhenylacetyleneMCM-41-Pd / CuI / PPh₃Et₃NToluene503>99[6]
4-ChlorobenzonitrilePhenylacetylenePd(OAc)₂ / SPhosK₂CO₃DMF1301794[7]
4-BromoacetophenonePhenylacetyleneMCM-41-Pd / CuI / PPh₃Et₃NToluene503>99[6]
Phenyl ChloridePhenylacetylenePd₆L₈ nanoballEt₃NDMF1201844[8]

Table 3: Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotolueneMorpholine[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLi1,4-Dioxane1002495[9]
4-ChlorotolueneMorpholinePd₂(dba)₃ / YPhosKOtBuTolueneRT198[10]
4-BromoanisolePiperidine(NHC)Pd(allyl)ClNaOtBuToluene800.393[11]
4-ChloroanisoleN-MethylanilinePd₂(dba)₃ / YPhosKOtBuTolueneRT196[10]
2-BromotolueneAnilinePd(OAc)₂ / BINAPNaOtBuToluene1001888[8]
2-ChlorotolueneMorpholine[PdBr(PtBu₃)]₂NaOtBuTHFRT0.2584[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below are generalized procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition : In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).

  • Reaction Execution : Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up : After completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][12]

General Procedure for Sonogashira Coupling
  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and the copper(I) iodide (CuI, 0.02 mmol, 2 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition : Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01 mmol, 1 mol%), the terminal alkyne (1.1 mmol), and the degassed solvent (e.g., THF or DMF, 5 mL) followed by the amine base (e.g., triethylamine, 2.0 mmol).

  • Reaction Execution : Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-100 °C).

  • Monitoring : Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6][13]

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup : In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition : Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction Execution : Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10][11]

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the generalized catalytic cycle for these cross-coupling reactions, a typical experimental workflow, and a decision-making guide for choosing between C-Br and C-Cl bonds.

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation (M-Nu) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L2  Regeneration Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Oven-dried Glassware Inert Atmosphere Reagents Weigh Aryl Halide, Nucleophile, Base Setup->Reagents Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Execution Heat & Stir Solvent->Execution Monitoring Monitor by TLC/GC-MS Execution->Monitoring Quench Cool & Quench Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Decision_Tree Start Substrate Availability & Cost Aryl_Cl_Available Aryl Chloride Available & Cheaper? Start->Aryl_Cl_Available Use_Br Use Aryl Bromide Aryl_Cl_Available->Use_Br No Reactivity_Need High Reactivity / Mild Conditions Needed? Aryl_Cl_Available->Reactivity_Need Yes Use_Cl Use Aryl Chloride Reactivity_Need->Use_Br Yes Ligand_Dev Advanced Ligand Available? Reactivity_Need->Ligand_Dev No Ligand_Dev->Use_Cl Yes Ligand_Dev->Use_Br No

References

A Comparative Guide to 2-Bromo-5-chloro-1,3-dimethylbenzene and Other Key Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in the synthesis of novel therapeutic agents. These molecular scaffolds provide the foundation for generating libraries of compounds with diverse biological activities. This guide offers an objective comparison of 2-Bromo-5-chloro-1,3-dimethylbenzene against other commercially available and structurally related building blocks, focusing on their applications in the synthesis of bioactive molecules, particularly through palladium-catalyzed cross-coupling reactions.

Introduction to this compound

This compound is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring two different halogen atoms (bromine and chlorine) and two methyl groups on a benzene ring, offers multiple points for chemical modification. This allows for the strategic and selective introduction of various functional groups, making it a valuable starting material in the construction of complex molecular architectures for drug discovery.

Comparison with Alternative Building Blocks

To provide a comprehensive overview, we will compare this compound with three other building blocks commonly employed in medicinal chemistry: 2,5-dibromotoluene, 2-bromo-5-chlorotoluene, and 3,5-dimethylaniline. The comparison will focus on their utility in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations for the creation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of the selected building blocks is presented in the table below. These properties can influence their reactivity and handling in a laboratory setting.

Building BlockCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound103724-99-8C₈H₈BrCl219.5095-97 @ 12 Torr22-23
2,5-Dibromotoluene615-59-8C₇H₆Br₂249.932365-6
2-Bromo-5-chlorotoluene14495-51-3C₇H₆BrCl205.48219.1N/A
3,5-Dimethylaniline108-69-0C₈H₁₁N121.18220-2219.8

Performance in Key Cross-Coupling Reactions

The utility of these building blocks is largely demonstrated through their performance in palladium-catalyzed cross-coupling reactions. The electronic and steric effects of the substituents on the aromatic ring play a crucial role in determining the reaction outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, typically between an aryl halide and a boronic acid. The reactivity of the C-X bond (where X is a halogen) generally follows the trend I > Br > Cl.

Below is a table summarizing typical yields for Suzuki-Miyaura reactions with related aryl bromides.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
2,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90Moderate to Good[3]
4-BromotoluenePhenylboronic acidPd/CK₂CO₃Toluene/H₂O100~95[4]
BromobenzenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O6094[5]

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L)n-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-Ar' Reductive_Elimination->Product Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination Amine Coordination Ar-Pd(II)-X->Amine_Coordination Ar-Pd(II)-NHR'R'' [Ar-Pd(II)(L)n(HNR'R'')]⁺X⁻ Amine_Coordination->Ar-Pd(II)-NHR'R'' Deprotonation Deprotonation Ar-Pd(II)-NHR'R''->Deprotonation Ar-Pd(II)-NR'R'' Ar-Pd(II)(L)n-NR'R'' Deprotonation->Ar-Pd(II)-NR'R'' Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-NR'R'' Reductive_Elimination->Product Ar-X Ar-X Ar-X->Oxidative_Addition HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Base Base Base->Deprotonation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat to Desired Temperature C->D E Monitor by TLC/LC-MS D->E F Cool & Quench Reaction E->F G Extract with Organic Solvent F->G H Dry, Filter, & Concentrate G->H I Purify by Chromatography H->I

References

A Comparative Guide to the Synthesis and Validation of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 2-Bromo-5-chloro-1,3-dimethylbenzene, a key intermediate in the pharmaceutical and fine chemical industries. The performance of each method is evaluated based on typical yields, purity, and reaction conditions. Furthermore, this guide details the essential validation techniques required to confirm the identity and purity of the final product, complete with experimental protocols and illustrative diagrams.

Comparison of Synthetic Methodologies

The synthesis of this compound can be effectively achieved through two principal methods: electrophilic aromatic substitution (bromination) of 1-chloro-3,5-dimethylbenzene and the Sandmeyer reaction starting from 4-chloro-2,6-dimethylaniline. Each method presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

ParameterMethod 1: Electrophilic BrominationMethod 2: Sandmeyer Reaction
Starting Material 1-chloro-3,5-dimethylbenzene4-chloro-2,6-dimethylaniline
Typical Yield 75-85%65-75%
Product Purity Good to Excellent (may contain isomeric impurities)Generally high (impurities depend on diazotization efficiency)
Reaction Conditions Mild to moderate (e.g., NBS in a suitable solvent)Low temperatures for diazotization, followed by heating
Reagents N-Bromosuccinimide (NBS), Iron(III) bromide (FeBr₃) or other Lewis acidsSodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr)
Advantages Fewer steps, readily available starting material.High regioselectivity, avoids isomeric mixtures.
Disadvantages Potential for over-bromination or formation of isomers.Requires careful temperature control, handling of diazonium salts.

Experimental Protocols: Synthesis and Validation

Synthesis Protocols

Method 1: Electrophilic Bromination of 1-chloro-3,5-dimethylbenzene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-3,5-dimethylbenzene (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) to the solution.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Method 2: Sandmeyer Reaction of 4-chloro-2,6-dimethylaniline

  • Diazotization: Dissolve 4-chloro-2,6-dimethylaniline (1 equivalent) in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Preparation of Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will evolve.

  • Reaction Completion: After the addition is complete, warm the reaction mixture to room temperature and then heat to 60-80 °C for 1-2 hours until the evolution of nitrogen ceases.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

  • Purification: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, the product can be purified by distillation under reduced pressure.

Validation Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of the synthesized this compound and to identify any byproducts.[1]

  • Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the product.[1]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected signals: Aromatic protons and methyl protons with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Expected signals: Aromatic carbons and methyl carbons with distinct chemical shifts.

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[1]

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (if liquid) or as a KBr pellet (if solid).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions: Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Br and C-Cl stretching vibrations.

Visualizing the Workflow and Logic

The following diagrams illustrate the synthetic pathways and the logical flow of the validation process.

Synthesis_Workflow cluster_0 Method 1: Electrophilic Bromination cluster_1 Method 2: Sandmeyer Reaction A1 1-chloro-3,5-dimethylbenzene A2 Bromination (NBS, FeBr3) A1->A2 A3 2-Bromo-5-chloro- 1,3-dimethylbenzene A2->A3 B1 4-chloro-2,6-dimethylaniline B2 Diazotization (NaNO2, HBr) B1->B2 B3 Sandmeyer Reaction (CuBr) B2->B3 B4 2-Bromo-5-chloro- 1,3-dimethylbenzene B3->B4 Validation_Workflow Start Synthesized Product Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure GCMS GC-MS Purity->GCMS NMR NMR Spectroscopy (1H & 13C) Structure->NMR IR IR Spectroscopy Structure->IR Pass Product Validated GCMS->Pass >98% Pure Fail Further Purification/ Re-synthesis GCMS->Fail <98% Pure NMR->Pass Correct Structure NMR->Fail Incorrect Structure IR->Pass Correct Functional Groups IR->Fail Incorrect Functional Groups

References

A Comparative Analysis of Catalyst Performance for Chemoselective Functionalization of 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in Cross-Coupling Reactions.

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. 2-Bromo-5-chloro-1,3-dimethylbenzene serves as a valuable building block, offering two distinct reactive sites for sequential chemical modifications. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under catalytic conditions allows for chemoselective transformations, a critical aspect in the efficient synthesis of complex molecules.

In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > OTf > Cl.[1][2] This principle is founded on the bond dissociation energies and the kinetics of the oxidative addition step, which is often rate-determining. The weaker C-Br bond is more readily cleaved by a low-valent palladium catalyst than the more robust C-Cl bond, enabling selective functionalization at the bromine-substituted position.[1] This guide provides a comparative overview of catalyst systems for the selective functionalization of the C-Br bond in substrates analogous to this compound, supported by experimental data from representative cross-coupling reactions.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For bromo-chloro substrates, palladium catalysts, particularly those with phosphine ligands, have demonstrated excellent performance in selectively targeting the C-Br bond.

Table 1: Catalyst Performance in the Selective Suzuki-Miyaura Coupling of Bromo-Chloro Arenes.

Entry Bromo-Chloro Substrate Coupling Partner Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) (Mono-arylated at C-Br) Selectivity (C-Br:C-Cl)
1 5-Bromo-2-chloropyrimidine Phenylboronic acid Pd(PPh₃)₄ (5 mol%) K₂CO₃ Dioxane/H₂O 90 12 ~85 High
2 5-Bromo-2-chloropyrimidine 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3 mol%) Cs₂CO₃ Toluene/H₂O 100 8 ~90 High

| 3 | 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene | 100 | 16 | 95 | >98:2 |

Note: Data is compiled and representative of typical results found in the literature for analogous substrates.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of ligand is critical in achieving high yields and selectivity, with bulky, electron-rich phosphine ligands often being preferred for coupling aryl chlorides, which can be a competing pathway if selectivity for the C-Br bond is not controlled.

Table 2: Catalyst Performance in the Selective Buchwald-Hartwig Amination of Bromo-Chloro Arenes.

Entry Bromo-Chloro Substrate Coupling Partner Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) (Mono-aminated at C-Br) Selectivity (C-Br:C-Cl)
1 1-Bromo-4-chlorobenzene Morpholine Pd(OAc)₂/RuPhos (1 mol%) NaOtBu Toluene 110 24 >95 High
2 1-Bromo-4-chlorobenzene Aniline Pd₂(dba)₃/XPhos (2 mol%) K₃PO₄ Dioxane 100 18 92 High

| 3 | 5-Bromo-2-chloropyridine | Pyrrolidine | Pd(OAc)₂/BINAP (4 mol%) | NaOtBu | Toluene | 90 | 12 | 88 | High |

Note: Data is compiled and representative of typical results found in the literature for analogous substrates.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.

Table 3: Catalyst Performance in the Selective Sonogashira Coupling of Bromo-Chloro Arenes.

Entry Bromo-Chloro Substrate Coupling Partner Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) (Mono-alkynylated at C-Br) Selectivity (C-Br:C-Cl)
1 1-Bromo-4-chlorobenzene Phenylacetylene Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) Et₃N DMF 80 6 94 High
2 5-Bromo-2-chloropyrimidine Phenylacetylene Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) Et₃N THF 65 10 85 High

| 3 | 1-Bromo-4-chlorobenzene | Ethynyltrimethylsilane | PdCl₂(PCy₃)₂ (3 mol%) / CuI (5 mol%) | i-Pr₂NH | Dioxane | 80 | 12 | 91 | High |

Note: Data is compiled and representative of typical results found in the literature for analogous substrates.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the selective functionalization of bromo-chloro arenes.

Protocol 1: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-chlorobenzene

To a reaction vessel is added 1-bromo-4-chlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). The vessel is evacuated and backfilled with argon. Degassed toluene (10 mL) is then added. The reaction mixture is heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-chloro-1,1'-biphenyl.

Protocol 2: Selective Buchwald-Hartwig Amination of 1-Bromo-4-chlorobenzene

In a glovebox, a vial is charged with Pd(OAc)₂ (0.01 mmol), RuPhos (0.02 mmol), NaOtBu (1.4 mmol), 1-bromo-4-chlorobenzene (1.0 mmol), and morpholine (1.2 mmol). Toluene (5 mL) is added, and the vial is sealed. The reaction mixture is then heated to 110 °C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to yield 4-(4-chlorophenyl)morpholine.

Protocol 3: Selective Sonogashira Coupling of 1-Bromo-4-chlorobenzene.[1]

To a flame-dried Schlenk tube is added 1-bromo-4-chlorobenzene (1.0 mmol), phenylacetylene (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[1] The tube is evacuated and backfilled with argon.[1] Degassed triethylamine (3 mL) and DMF (3 mL) are added.[1] The reaction mixture is stirred at 80 °C for 6 hours.[1] After completion, the mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.[1] The filtrate is washed with saturated aqueous NH₄Cl and brine.[1] The organic layer is dried over MgSO₄, filtered, and concentrated.[1] The residue is purified by flash chromatography to yield 1-chloro-4-(phenylethynyl)benzene.[1]

Visualizing Reaction Pathways and Workflows

Understanding the experimental workflow and the logic behind catalyst selection is essential for optimizing chemoselective reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - Bromo-chloro substrate - Coupling partner - Base catalyst Add Catalyst System: - Palladium precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temperature solvent->heat stir Stir under Inert Atmosphere heat->stir monitor Monitor Progress (TLC, GC/MS, LC/MS) stir->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify G cluster_catalyst Catalyst System Selection substrate Bromo-Chloro Arene (e.g., this compound) goal Desired Transformation (C-C, C-N, or C-O bond) substrate->goal pd_source Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) goal->pd_source ligand Ligand Choice (e.g., Phosphines, NHCs) goal->ligand base Base Selection (e.g., K₂CO₃, NaO-t-Bu) goal->base conditions Reaction Conditions (Solvent, Temperature) pd_source->conditions ligand->conditions base->conditions outcome Selective C-Br Functionalization conditions->outcome

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-chloro-1,3-dimethylbenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 2-Bromo-5-chloro-1,3-dimethylbenzene are paramount. This guide provides essential safety and logistical information, including a step-by-step disposal plan, to ensure responsible laboratory practices.

Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a summary of these hazards.

Hazard CategoryGHS ClassificationPictogramSignal WordHazard Statement
Health Hazards Skin Irritation, Category 2GHS07 (Exclamation Mark)[1]Warning[1][2]H315: Causes skin irritation.[2][3]
Serious Eye Irritation, Category 2GHS07 (Exclamation Mark)[1]Warning[1][2]H319: Causes serious eye irritation.[2][3]
May cause an allergic skin reaction (Sensitization, Skin)WarningH317: May cause an allergic skin reaction.[4]
May cause respiratory irritationGHS07 (Exclamation Mark)[1]Warning[1][2]H335: May cause respiratory irritation.[2]
Environmental Hazards Hazardous to the aquatic environment, acute hazardGHS09 (Environment)WarningH400: Very toxic to aquatic life.[4]
Hazardous to the aquatic environment, long-term hazardGHS09 (Environment)WarningH410: Very toxic to aquatic life with long lasting effects.[4]

Disposal Protocol

The primary disposal method for this compound is through an approved waste disposal plant.[2][5] It is crucial to adhere to local and national regulations for chemical waste.

Experimental Protocol for Disposal:

  • Characterization of Waste: Determine if the discarded chemical is classified as hazardous waste according to regulations.

  • Containerization:

    • Place the waste in a suitable, tightly closed container.

    • Ensure the container is properly labeled with the chemical name and associated hazards.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area.[2]

    • Keep it away from incompatible substances and sources of ignition.[2]

    • The storage area should be secure (store locked up).[2]

  • Arranging for Disposal:

    • Contact a licensed chemical waste disposal company.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Transportation:

    • Follow all national and regional regulations for the transportation of hazardous waste.

  • Documentation:

    • Maintain records of the disposal process, including the name of the disposal company and the date of disposal.

Accidental Release Measures:

In case of a spill, prevent further leakage if it is safe to do so.[2] Absorb the spill with an inert material, such as sand, and place it into a suitable disposal container.[6] Ensure the area is well-ventilated. Do not let the product enter drains, waterways, or soil.[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_disposal Disposal Phase start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Suitable, Labeled, and Tightly Closed Waste Container ppe->container transfer Carefully Transfer Waste into the Container container->transfer storage Store Container in a Cool, Dry, Well-Ventilated, and Secure Area transfer->storage contact Contact Licensed Waste Disposal Company storage->contact provide_sds Provide Safety Data Sheet (SDS) to the Disposal Company contact->provide_sds transport Arrange for Professional Waste Collection and Transport provide_sds->transport end End: Proper Disposal Complete transport->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-5-chloro-1,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Bromo-5-chloro-1,3-dimethylbenzene (CAS No. 103724-99-8), a halogenated aromatic hydrocarbon. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Immediate Safety and Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.[1]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves.[1]Prevents skin contact, which can cause irritation.[1] The selection of glove material is critical.
Body Protection Laboratory coat.[1]Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Not typically required when handled in a fume hood. An approved mask or respirator should be used for accidental releases or if working outside a fume hood.Protects against inhalation of harmful vapors.

Glove Selection and Chemical Resistance

Glove MaterialGeneral Recommendation for Halogenated/Aromatic Hydrocarbons
Viton® Excellent resistance.[2]
Polyvinyl Alcohol (PVA) Excellent resistance to aromatic and chlorinated solvents, but not suitable for use with water-based solutions.
Butyl Rubber Good resistance to many chemicals, but may not perform well with aromatic and halogenated solvents.[2]
Nitrile Generally not recommended for prolonged contact with aromatic or halogenated hydrocarbons.[2]

Researchers should consult the glove manufacturer's specific chemical resistance guides for detailed information and breakthrough times.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Experimental Workflow

The following diagram outlines the standard operational workflow for using this compound in a laboratory setting.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure Compound prep_hood->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: Standard operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

  • Waste Segregation : Halogenated waste must be collected in a dedicated, clearly labeled, and sealed container. Do not mix with non-halogenated waste.

  • Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name(s) of the contents.

  • Disposal Procedure : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Response Workflow

The following diagram outlines the logical steps to take in the event of a chemical spill.

G Chemical Spill Response Workflow spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate if necessary alert->evacuate assess Assess the spill size and hazard alert->assess small_spill Small Spill? assess->small_spill cleanup Contain and clean up with inert absorbent small_spill->cleanup Yes large_spill Call EHS/Emergency Services small_spill->large_spill No dispose Collect waste in a sealed container for disposal cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate report Report the incident decontaminate->report large_spill->report

Caption: Logical workflow for responding to a chemical spill.

First Aid Measures

Immediate first aid should be administered in case of exposure, followed by seeking professional medical attention.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.